Gp100 (25-33), human
Description
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Structure
2D Structure
Properties
Molecular Formula |
C52H82N16O14 |
|---|---|
Molecular Weight |
1155.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C52H82N16O14/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59)/t30-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1 |
InChI Key |
BPGNBLOBUNIDNC-DYJKEWDMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
Gp100 (25-33) T Cell Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the recognition of the Gp100 (25-33) epitope by T cells. We delve into the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and manipulating this key interaction in the context of melanoma immunotherapy.
Core Recognition Mechanism
The recognition of the melanoma-associated antigen Gp100 by CD8+ cytotoxic T lymphocytes (CTLs) is a cornerstone of anti-tumor immunity. Specifically, the Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is a well-characterized epitope restricted by the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1] In humans, other Gp100 epitopes, such as Gp100(280-288) (YLEPGPVTA), are presented by HLA-A*0201.[2][3][4] The interaction between the T cell receptor (TCR) on a CD8+ T cell and the Gp100 peptide presented by an MHC class I molecule on a melanoma cell is the primary event initiating an anti-tumor immune response.
The affinity of this TCR-pMHC interaction is a critical determinant of T cell activation and subsequent anti-tumor efficacy.[5] Studies have shown that even subtle changes in the peptide sequence can significantly alter TCR binding and T cell function. For instance, altered peptide ligands (APLs) have been developed to enhance the immunogenicity of Gp100 by increasing the stability of the peptide-MHC complex or by optimizing the contacts with the TCR.
Quantitative Analysis of Gp100-TCR Interaction
The biophysical parameters of the TCR-pMHC interaction are crucial for predicting the potency of a T cell response. Surface plasmon resonance (SPR) is a commonly used technique to measure the binding affinity (KD), while functional assays determine the concentration of peptide required for half-maximal T cell activation (EC50).
| TCR Clone | Peptide | MHC | Binding Affinity (KD) (µM) | T Cell Response (EC50) (nM) | Reference |
| T4H2 | gp100 (209-217, 2M) | HLA-A0201 | 1.8 ± 0.6 | 1.65 (IFN-γ release) | |
| R6C12 | gp100 (209-217, 2M) | HLA-A0201 | 37 ± 13 | 9.6 (IFN-γ release) | |
| SILv44 | gp100 (209-217, 2M) | HLA-A0201 | 155 ± 53 | 30 (IFN-γ release) | |
| SILv44 | gp100 (209-217, WT) | HLA-A0201 | Stronger than T4H2 | Higher functional avidity | |
| T4H2 | gp100 (209-217, WT) | HLA-A*0201 | Weaker than SILv44 | Lower functional avidity | |
| PMEL17 | gp100 (280-288, YLE) | HLA-A2 | 7.6 | Not specified | |
| PMEL17 | gp100 (280-288, YLE-9V) | HLA-A2 | 6.3 | Not specified | |
| gp100 TCR | gp100 (280-288, YLE) | HLA-A2 | 26.5 | Not specified | |
| gp100 TCR | gp100 (280-288, YLE-9V) | HLA-A2 | 21.9 | Not specified |
Signaling Pathways in Gp100 T Cell Recognition
The binding of the TCR to the Gp100-MHC complex initiates a cascade of intracellular signaling events, leading to T cell activation, proliferation, cytokine production, and cytotoxic activity.
Experimental Protocols
T Cell Activation Assay (General Protocol)
This protocol outlines a common method for assessing T cell activation by measuring cytokine production or proliferation following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Antigen-Presenting Cells (APCs) or peptide-pulsed target cells (e.g., T2 cells)
-
Gp100 (25-33) peptide
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
Cytokine detection kit (e.g., ELISA or CBA) or proliferation assay reagents (e.g., [3H]-thymidine or CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
Procedure:
-
Preparation of Target Cells:
-
If using peptide-pulsed target cells, incubate APCs or T2 cells with varying concentrations of the Gp100 (25-33) peptide for 1-2 hours at 37°C.
-
Wash the cells to remove excess peptide.
-
-
Co-culture:
-
Plate the target cells in a 96-well plate.
-
Add T cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Include a positive control (e.g., T cells stimulated with anti-CD3/CD28 antibodies) and a negative control (T cells with unpulsed target cells).
-
-
Incubation:
-
Incubate the co-culture for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Readout:
-
Cytokine Release Assay: Collect the supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α) using ELISA or a cytometric bead array (CBA) according to the manufacturer's instructions.
-
Proliferation Assay:
-
For [3H]-thymidine incorporation, pulse the cells with 1 µCi of [3H]-thymidine for the last 18 hours of culture, then harvest the cells and measure radioactivity.
-
For CFSE-based assays, label T cells with CFSE before co-culture and analyze dye dilution by flow cytometry after incubation.
-
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol provides a general outline for measuring the binding kinetics and affinity between a soluble TCR and a pMHC complex using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Soluble, purified TCR and Gp100-MHC complex
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Chip Preparation:
-
Activate the sensor chip surface using the amine coupling kit.
-
-
Ligand Immobilization:
-
Immobilize the TCR onto the sensor chip surface. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
-
Analyte Injection:
-
Inject a series of concentrations of the soluble Gp100-MHC complex (analyte) over the sensor surface at a constant flow rate.
-
Include a buffer-only injection as a reference.
-
-
Data Acquisition:
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The recognition of the Gp100 (25-33) epitope by T cells is a complex and highly regulated process. A thorough understanding of the molecular interactions, signaling pathways, and quantitative biophysical parameters is essential for the rational design of novel immunotherapies for melanoma. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of oncology.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. A Molecular Switch Abrogates Glycoprotein 100 (gp100) T-cell Receptor (TCR) Targeting of a Human Melanoma Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOLECULAR PROPERTIES OF GP100-REACTIVE T CELL RECEPTORS DRIVE THE CYTOKINE PROFILE AND ANTITUMOR EFFICACY OF TRANSGENIC HOST T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Gp100 (25-33) in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycoprotein 100 (Gp100) is a tumor-associated antigen frequently expressed in melanoma cells, making it a key target for immunotherapy. The Gp100 (25-33) peptide, a specific epitope of this protein, has been extensively investigated as a component of therapeutic cancer vaccines. This technical guide provides an in-depth overview of the mechanism of action of Gp100 (25-33) in melanoma, focusing on its role in eliciting a cytotoxic T-lymphocyte response. It includes a summary of clinical trial data, detailed experimental protocols for immunological monitoring, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Gp100 (25-33) as a Melanoma Antigen
Gp100, also known as Pmel17, is a transmembrane glycoprotein involved in the biogenesis of melanosomes within melanocytes.[1][2] Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for therapies designed to specifically attack cancerous tissue.[3][4] The Gp100 (25-33) peptide, with the amino acid sequence ITQLEWLLR, is an immunogenic epitope that can be presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.[5] This presentation is a critical first step in the activation of the adaptive immune system against melanoma.
The human version of the Gp100 (25-33) peptide has been shown to be more immunogenic than its murine counterpart. This enhanced immunogenicity is attributed to a higher binding affinity for MHC class I molecules, which leads to a more stable peptide-MHC complex on the surface of antigen-presenting cells (APCs) and a more robust activation of self-reactive, tumoricidal CD8+ T-cells.
Mechanism of Action: Eliciting an Anti-Tumor Immune Response
The therapeutic efficacy of Gp100 (25-33)-based vaccines hinges on their ability to stimulate a potent and specific CD8+ cytotoxic T-lymphocyte (CTL) response against melanoma cells. This process can be broken down into several key stages:
-
Antigen Presentation: Following administration, the Gp100 (25-33) peptide is taken up by professional APCs, such as dendritic cells (DCs). Inside the APC, the peptide is loaded onto MHC class I molecules and transported to the cell surface.
-
T-Cell Activation: Naive CD8+ T-cells with T-cell receptors (TCRs) that recognize the Gp100 (25-33)-MHC complex interact with the APCs in the lymph nodes. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of Gp100-specific CD8+ T-cells.
-
Tumor Cell Recognition and Killing: The activated CTLs then circulate throughout the body and recognize the same Gp100 (25-33)-MHC complex presented on the surface of melanoma cells. Upon recognition, the CTLs release cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the melanoma cells.
This mechanism of action is central to the anti-tumor effect observed in preclinical and clinical studies of Gp100 (25-33)-based immunotherapies.
Clinical Efficacy of Gp100 (25-33)-Based Immunotherapy
A pivotal phase III clinical trial investigated the efficacy of a Gp100 peptide vaccine in combination with high-dose interleukin-2 (IL-2) in patients with advanced melanoma. The results of this trial provided key quantitative data on the clinical benefits of this approach.
| Clinical Endpoint | Gp100 Vaccine + IL-2 | IL-2 Alone | p-value |
| Overall Clinical Response Rate | 16% | 6% | 0.03 |
| Progression-Free Survival (PFS) | 2.2 months | 1.6 months | 0.008 |
| Median Overall Survival (OS) | 17.8 months | 11.1 months | 0.06 |
Table 1: Quantitative Data from a Phase III Clinical Trial of Gp100 Peptide Vaccine and IL-2 in Advanced Melanoma. This table summarizes the key efficacy endpoints from a randomized clinical trial involving 185 patients with stage III or IV melanoma.
Patient Demographics and Eligibility
Patients enrolled in this landmark study had metastatic melanoma and were required to express the HLA-A*0201 allele to ensure the presentation of the Gp100 peptide. The patient population was balanced between the two treatment arms.
| Characteristic | Gp100 Vaccine + IL-2 (n=91) | IL-2 Alone (n=94) |
| Median Age (years) | 51 | 51 |
| Male Sex (%) | 64 | 63 |
| Stage M1c Disease (%) | 53 | 54 |
Table 2: Patient Demographics from the Phase III Gp100 Vaccine and IL-2 Trial. This table provides a snapshot of the baseline characteristics of the patients enrolled in the study.
Experimental Protocols for Immunological Monitoring
The evaluation of the immune response induced by Gp100 (25-33) vaccines is crucial for assessing their biological activity. The following are detailed methodologies for key experiments cited in the field.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of Gp100 immunotherapy, it is used to measure the number of Gp100-specific T-cells that produce interferon-gamma (IFN-γ) upon stimulation.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a sterile blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the patient and add them to the wells at a concentration of 2-5 x 10^5 cells/well.
-
Stimulation: Add the Gp100 (25-33) peptide to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
MHC-Dextramer Assay
MHC-Dextramer technology allows for the direct detection and quantification of antigen-specific T-cells using flow cytometry. Dextramers are fluorescently labeled polymers carrying multiple MHC-peptide complexes, which provides a high-avidity binding to specific T-cell receptors.
Protocol:
-
Cell Preparation: Isolate PBMCs from the patient and wash them in a suitable buffer (e.g., PBS with 2% FBS).
-
Staining: Resuspend 1-2 x 10^6 PBMCs in 50 µL of staining buffer. Add the Gp100 (25-33)-HLA-A2 Dextramer reagent at the recommended concentration.
-
Incubation: Incubate for 10 minutes at room temperature in the dark.
-
Surface Marker Staining: Add fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) to the cell suspension.
-
Incubation: Incubate for 20 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire the data on a flow cytometer.
-
Analysis: Gate on the CD3+ and CD8+ T-cell populations and quantify the percentage of cells that are positive for the Gp100-Dextramer.
Cytotoxicity Assay
A cytotoxicity assay measures the ability of CTLs to kill target cells. A common method is the chromium-51 (51Cr) release assay, although non-radioactive alternatives are also widely used.
Protocol (51Cr Release Assay):
-
Target Cell Labeling: Label melanoma target cells (expressing HLA-A2 and Gp100) with 51Cr by incubating them with Na2(51Cr)O4 for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times to remove excess 51Cr.
-
Co-culture: Co-culture the labeled target cells with effector T-cells (patient's PBMCs or isolated CD8+ T-cells) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells only (measures baseline leakage).
-
Maximum Release: CPM from wells with target cells lysed with a detergent (e.g., Triton X-100).
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of T-Cell Activation
The interaction between the Gp100 (25-33)-MHC complex and the TCR initiates a cascade of intracellular signaling events within the T-cell, leading to its activation.
References
Gp100(25-33): A Tumor-Associated Antigen for Melanoma Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glycoprotein 100 (Gp100) is a melanosomal differentiation antigen overexpressed in the majority of melanoma tumors, making it a key target for cancer immunotherapy.[1] The Gp100(25-33) peptide, a nine-amino-acid epitope (KVPRNQDWL in humans), is a critical component of this antigen as it is recognized by cytotoxic T lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[2][3] This recognition event triggers a cascade of signaling events within the T cell, leading to its activation and the subsequent elimination of tumor cells expressing the Gp100 antigen. This guide provides a comprehensive overview of Gp100(25-33) as a tumor-associated antigen, detailing its immunological properties, experimental methodologies for its study, and its application in preclinical and clinical settings.
Immunological Properties of Gp100(25-33)
The immunogenicity of the Gp100(25-33) peptide is a cornerstone of its utility in cancer vaccines. The human variant of the peptide (hGp100(25-33)) exhibits a significantly higher binding affinity for the H-2Db MHC class I molecule compared to its murine counterpart (mGp100(25-33), sequence EGSRNQDWL).[4][5] This enhanced affinity leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells (APCs), resulting in more potent T-cell activation and a stronger anti-tumor immune response.
The frequency of naive CD8+ T cells specific for the Gp100(25-33) self-antigen is estimated to be very low, approximately 1 in 1 million CD8+ T cells. This low precursor frequency can be a limiting factor in mounting an effective anti-tumor response. Therefore, various immunotherapeutic strategies have been developed to expand this population of tumor-specific T cells.
Quantitative Analysis of Gp100(25-33)-Specific Immune Responses
The efficacy of Gp100(25-33)-based immunotherapies is often evaluated by quantifying the resulting T-cell responses and the impact on tumor growth. The following tables summarize key quantitative data from various preclinical studies.
| Treatment Group | T-Cell Response Metric | Fold Increase vs. Control | Reference |
| DC-V (Dendritic Cell Vaccine) | Frequency of pmel-1 CD8+ T cells in spleen | >30-fold | |
| SP-V (Synthetic Peptide Vaccine) | Frequency of pmel-1 CD8+ T cells in spleen | ~7-fold | |
| Adoptive transfer + gp100(25-33)/DC vaccine + IL-2 | Number of gp100-specific CD8+ T cells in tumor | Significantly higher than ACT alone | |
| hgp100 plasmid vaccination | Absolute number of tetramer+ CD8+ T cells in draining lymph nodes | ~10-fold with 10^3 pmel-1 cell transfer |
Table 1: T-Cell Response to Gp100(25-33) Immunization. This table presents the fold increase in the frequency or number of Gp100(25-33)-specific T cells following different vaccination strategies compared to control groups.
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| DC-V + anti-PD-1 | B16F10 Melanoma | Significant regression | Prolonged survival | |
| Adoptive transfer + gp100(25-33)/DC vaccine + IL-2 | B16F10 Melanoma (intracranial) | Significant delay in tumor progression | Increased survival | |
| hgp100 plasmid vaccination + 10^3 pmel-1 cells | B16F10 Melanoma | Significant tumor growth delay | Not specified | |
| Melphalan + Dynamic Control | B16 Melanoma | Significant reduction in tumor volume | Statistically superior outcome |
Table 2: Anti-Tumor Efficacy of Gp100(25-33)-Based Therapies. This table summarizes the in vivo anti-tumor effects of various Gp100(25-33)-targeting immunotherapies in the B16 melanoma mouse model.
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway
The recognition of the Gp100(25-33)-MHC complex by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade. This process, crucial for T-cell activation, is depicted in the following diagram.
Experimental Workflow for Gp100(25-33) Immunotherapy in a Murine Melanoma Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a Gp100(25-33)-based vaccine in a preclinical mouse model.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis of Gp100(25-33) (KVPRNQDWL)
This protocol outlines the manual Fmoc solid-phase peptide synthesis of the human Gp100(25-33) peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Trp, Asp, Gln, Asn, Arg, Pro, Val, Lys).
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
B16F10 Melanoma Mouse Model
This protocol describes the establishment of a subcutaneous B16F10 melanoma model in C57BL/6 mice.
Materials:
-
B16F10 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture B16F10 cells in complete medium until they reach 70-80% confluency.
-
Cell Preparation:
-
Trypsinize the cells and wash them with PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Shave the flank of the C57BL/6 mice.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the shaved flank.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
Euthanize mice when tumors reach a predetermined size or show signs of ulceration, according to institutional animal care guidelines.
-
ELISPOT Assay for IFN-γ Secretion
This protocol details the enzyme-linked immunospot (ELISPOT) assay to quantify Gp100(25-33)-specific, IFN-γ-secreting T cells.
Materials:
-
96-well ELISPOT plates pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized and control mice
-
Gp100(25-33) peptide (10 µg/mL)
-
Concanavalin A (ConA) as a positive control
-
Complete RPMI medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISPOT plate reader
Procedure:
-
Cell Plating:
-
Add 2 x 10^5 splenocytes per well to the pre-coated ELISPOT plate.
-
Add Gp100(25-33) peptide to the experimental wells.
-
Add ConA to the positive control wells and medium only to the negative control wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP. Incubate for 1 hour.
-
-
Development:
-
Wash the plate and add the BCIP/NBT substrate.
-
Monitor for the appearance of spots and stop the reaction by washing with distilled water.
-
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Intracellular Cytokine Staining (ICS)
This protocol describes the staining of intracellular cytokines (e.g., IFN-γ, TNF-α) in T cells for flow cytometric analysis.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs)
-
Gp100(25-33) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-mouse CD8, CD4, and other surface marker antibodies conjugated to fluorochromes
-
Fixation/Permeabilization buffer
-
Anti-mouse IFN-γ and TNF-α antibodies conjugated to fluorochromes
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Incubate splenocytes (1-2 x 10^6 cells/well) with Gp100(25-33) peptide for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with antibodies against surface markers (e.g., CD8, CD4) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Add antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.
Conclusion
The Gp100(25-33) peptide remains a valuable tool in the development of immunotherapies for melanoma. Its well-characterized immunogenicity and the availability of robust preclinical models make it an excellent platform for evaluating novel vaccine adjuvants, delivery systems, and combination therapies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of cancer immunotherapy. While clinical responses to Gp100-based vaccines have been modest, ongoing research into optimizing vaccine formulations and combination strategies holds the potential to unlock the full therapeutic benefit of targeting this important tumor-associated antigen.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Characterization of the Gp100 (25-33) Epitope
This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the Gp100 (25-33) epitope, a key target in melanoma immunotherapy.
Introduction
Glycoprotein 100 (Gp100), also known as Pmel17, is a melanosomal differentiation antigen expressed in normal melanocytes and the majority of malignant melanomas.[1] Its shared expression between normal and cancerous tissue makes it a "self-antigen," which typically poses a challenge for immunotherapy due to immunological tolerance. However, the discovery of specific T-cell epitopes within Gp100 has paved the way for novel cancer vaccine and adoptive T-cell therapy strategies.
A pivotal breakthrough in this area was the identification of the Gp100 (25-33) peptide epitope. Research demonstrated that while the murine version of this epitope was poorly immunogenic, its human homologue could elicit a potent anti-tumor immune response in mice, capable of targeting and rejecting melanoma cells.[2] This guide details the scientific journey of this discovery and the characterization of its immunological properties.
Discovery of the Gp100 (25-33) Epitope
The foundation for the discovery of the Gp100 (25-33) epitope was the observation of xenogeneic immunity. Researchers found that immunizing C57BL/6 mice with a recombinant vaccinia virus encoding human Gp100 (hGp100) could induce a protective CD8+ T-cell response against a subsequent challenge with murine B16 melanoma cells.[2] In contrast, immunization with the murine homologue of Gp100 (mGp100) failed to produce a similar protective effect.[2]
This led to the hypothesis that a specific epitope within the human Gp100 protein was responsible for breaking immune tolerance and generating a cross-reactive T-cell response against the murine counterpart. Subsequent research identified a 9-amino acid peptide, spanning residues 25 to 33, as the key epitope restricted by the murine MHC class I molecule H-2Db.[3] This epitope was found to be the primary target of the CD8+ T-cells responsible for the anti-tumor effect.
Caption: Workflow of the Gp100 (25-33) Epitope Discovery.
Characterization of the Epitope
The differential immunogenicity between the human and murine Gp100 (25-33) peptides was traced to differences in their amino acid sequences and, consequently, their interaction with the MHC class I molecule H-2Db.
Amino Acid Sequence and MHC Binding Affinity
The human and murine Gp100 (25-33) epitopes differ at the first three N-terminal amino acid positions. These alterations, while seemingly minor, have a profound impact on the peptide's ability to bind to and stabilize the H-2Db molecule. The human peptide, hGp100 (25-33), exhibits a significantly higher binding affinity for H-2Db compared to its murine counterpart, mGp100 (25-33). This was demonstrated in MHC class I stabilization assays using TAP-deficient RMA-S cells, where the hGp100 (25-33) peptide stabilized H-2Db molecules at a concentration approximately 100-fold lower than the mGp100 (25-33) peptide.
T-Cell Recognition and Activation
The enhanced MHC binding affinity of hGp100 (25-33) translates into more potent T-cell recognition and activation. T-cells stimulated with the human peptide show a 3-log increase in their ability to release interferon-gamma (IFN-γ) compared to those stimulated with the murine peptide. This heightened sensitivity means that a much lower concentration of the hGp100 (25-33) peptide is required to trigger a T-cell response. This phenomenon, where an altered peptide ligand (in this case, the human version) elicits a stronger immune response than the native peptide, is referred to as a "heteroclitic" response.
In Vivo Anti-Tumor Efficacy
The superior immunogenicity of the hGp100 (25-33) epitope is directly correlated with its in vivo anti-tumor efficacy. Mice immunized with constructs encoding the hGp100 (25-33) minigene were protected against B16 melanoma challenge, whereas those immunized with the mGp100 (25-33) minigene were not. Furthermore, the adoptive transfer of T-cells specific for Gp100 (25-33) into tumor-bearing mice resulted in a significant reduction in tumor burden.
Caption: T-Cell Activation upon Gp100 (25-33) Recognition.
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of the Gp100 (25-33) epitope.
Table 1: Gp100 (25-33) Peptide Sequences
| Epitope | Sequence |
|---|---|
| Human Gp100 (25-33) | KVPRNQDWL |
| Murine Gp100 (25-33) | EGSRNQDWL |
Table 2: MHC Binding and T-Cell Recognition
| Peptide | Half-maximal MHC Stabilization (M) | Half-maximal T-Cell Recognition (M) |
|---|---|---|
| hGp100 (25-33) | ~10⁻⁸ | ~10⁻¹¹ |
| mGp100 (25-33) | ~10⁻⁶ | ~10⁻⁸ |
Data derived from published studies and presented as approximate values for comparison.
Table 3: In Vivo Tumor Protection
| Immunization Group | Tumor Growth Outcome |
|---|---|
| hGp100 (25-33) minigene | Protection against B16 melanoma challenge |
| mGp100 (25-33) minigene | No protection; progressive tumor growth |
Based on findings from xenogeneic DNA immunization models.
Experimental Protocols
MHC Class I Stabilization Assay
This assay measures the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of TAP-deficient cells.
-
Cell Culture: Culture RMA-S cells, which lack the TAP transporter, at 37°C. For the assay, incubate the cells at a reduced temperature (e.g., 26°C) for 18-24 hours to allow for the accumulation of empty H-2Db molecules on the cell surface.
-
Peptide Pulsing: Harvest the cells and resuspend them in serum-free media. Aliquot the cells into a 96-well plate and add various concentrations of the test peptides (e.g., hGp100 (25-33), mGp100 (25-33)) and control peptides. Incubate for 1-4 hours at the reduced temperature.
-
Stabilization: Shift the temperature to 37°C for 2-4 hours to induce the denaturation of unstable, empty MHC molecules.
-
Staining: Wash the cells and stain them with a fluorescently-labeled monoclonal antibody specific for folded H-2Db (e.g., FITC-conjugated KH95).
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the number of stable peptide-MHC complexes on the cell surface.
-
Data Analysis: Plot the MFI against the peptide concentration to determine the concentration required for half-maximal stabilization.
IFN-γ Release Assay
This assay quantifies the activation of specific T-cells by measuring their cytokine production in response to antigen presentation.
-
T-Cell Generation: Generate Gp100 (25-33)-specific CD8+ T-cells by immunizing mice with a relevant vaccine (e.g., recombinant vaccinia virus encoding hGp100) and then isolating splenocytes. Restimulate these splenocytes in vitro with the peptide of interest.
-
Target Cell Preparation: Use a suitable target cell line, such as EL-4 cells (H-2b), and pulse them with various concentrations of the test peptides for 1-2 hours at 37°C.
-
Co-culture: Co-culture the effector T-cells with the peptide-pulsed target cells at a specific effector-to-target ratio (e.g., 10:1) for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
ELISA/ELISPOT: Quantify the amount of IFN-γ in the supernatant using a standard ELISA kit or perform an ELISPOT assay to determine the frequency of IFN-γ-secreting cells.
-
Data Analysis: Plot the IFN-γ concentration or spot-forming units against the peptide concentration to determine the half-maximal effective concentration (EC50) for T-cell activation.
In Vivo Tumor Rejection Experiment
This experiment evaluates the ability of a vaccine or T-cell therapy to control tumor growth in a living animal model.
-
Animal Model: Use C57BL/6 mice, which are syngeneic with the B16 melanoma cell line.
-
Immunization: Vaccinate groups of mice with different constructs, such as plasmid DNA or recombinant viruses encoding hGp100 (25-33), mGp100 (25-33), or a control antigen. Administer prime and boost immunizations according to the desired schedule.
-
Tumor Challenge: After the immunization period, challenge the mice by subcutaneously injecting a tumorigenic dose of B16 melanoma cells.
-
Tumor Monitoring: Measure the tumor size (e.g., using calipers to measure perpendicular diameters) every 2-3 days.
-
Data Analysis: Plot the average tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the experimental and control groups. Survival curves can also be generated.
Caption: Workflow for an In Vivo Tumor Rejection Experiment.
Conclusion
The discovery and characterization of the Gp100 (25-33) epitope represent a landmark in tumor immunology. The identification of a heteroclitic human peptide capable of breaking tolerance to a murine self-antigen provided a powerful tool for developing immunotherapies against melanoma. The detailed understanding of its superior MHC binding affinity and consequent T-cell activation has informed the rational design of peptide-based vaccines and the generation of high-avidity T-cells for adoptive cell transfer therapies, strategies that continue to be refined for clinical application.
References
An In-Depth Technical Guide to the Immunogenicity of Human Gp100 (25-33) Peptide
Introduction
The human glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a lineage-specific differentiation antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The peptide fragment spanning amino acids 25-33 of human Gp100, with the sequence KVPRNQDWL, is a well-characterized, immunogenic epitope capable of eliciting a CD8+ T-cell response.[1][2][3][4] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice, making it a critical tool in preclinical melanoma immunotherapy models.[1] Its ability to activate melanoma-specific cytotoxic T lymphocytes (CTLs) has positioned it as a key candidate for cancer vaccine development. This guide provides a comprehensive overview of the immunogenicity of the human Gp100 (25-33) peptide, detailing its mechanism of action, comparative immunogenicity with its murine homolog, experimental protocols for its evaluation, and strategies to enhance its therapeutic efficacy.
Core Concepts of Gp100 (25-33) Immunogenicity
The human Gp100 (25-33) peptide is a non-mutated "self" antigen, and its immunogenicity is a subject of intense study. A key aspect of its preclinical evaluation involves xenogeneic immunization, where the human peptide is used to immunize mice. This approach is often superior to using the autologous (mouse) counterpart.
Xenogeneic versus Autologous Immunogenicity:
The murine homolog of the Gp100 (25-33) peptide has the sequence EGSRNQDWL. Although homologous, the three amino acid differences at the N-terminus result in significantly lower immunogenicity compared to the human version in C57BL/6 mice. The superior immunogenicity of the human Gp100 (25-33) peptide is largely attributed to its higher binding affinity for the H-2Db MHC class I molecule. This enhanced binding leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells (APCs), resulting in more robust activation of Gp100-specific CD8+ T cells.
Quantitative Data on Immunogenicity
The enhanced immunogenicity of the human Gp100 (25-33) peptide over its murine counterpart has been quantified in several key studies. The data highlight significant differences in MHC binding, T-cell activation, and the resulting in vivo responses.
| Parameter | Human Gp100 (25-33) | Murine Gp100 (25-33) | Fold Difference | Reference |
| MHC Class I (H-2Db) Stabilization | ~100-fold lower concentration for 50% stabilization | Higher concentration required | ~100x | |
| T-Cell IFN-γ Release Triggering | Recognized at concentrations as low as 10⁻¹¹ M | Recognized at concentrations as low as 10⁻⁹ M | ~1000x |
Table 1: Comparative Affinity and T-Cell Recognition of Human vs. Murine Gp100 (25-33) Peptides.
| Vaccination Strategy | Adjuvant/Delivery System | Outcome Measure | Result | Reference |
| DNA Vaccine | Salmonella typhimurium carrier | Tumor Protection | At least equal to xenogeneic (human peptide) immunization | |
| Peptide Vaccination | CpG Oligodeoxynucleotide | IFN-γ secreting T-cells | Significant increase in specific T-cells vs. control | |
| Peptide Vaccination | Poly(I:C) or CpG | In vivo killing | Enhanced killing of target cells | |
| Dendritic Cells (DCs) pulsed with peptide-decorated liposomes | In combination with anti-PD-1 therapy | Tumor Growth Regression | Significant regression and prolonged survival | |
| DNA Vaccine | Fused with MIP3α chemokine | CD8+ T-cell response | 46% increase in specific CD8+ T-cells vs. antigen alone |
Table 2: Summary of In Vivo Immunogenicity from Various Gp100 (25-33) Vaccination Protocols.
Experimental Protocols
Evaluating the immunogenicity of Gp100 (25-33) involves a range of standardized immunological assays.
MHC Class I Stabilization Assay
This assay measures the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of cells that are deficient in peptide transport, such as RMA-S cells.
-
Cell Culture: Culture RMA-S cells (which lack a functional TAP transporter) at 37°C. A subsequent incubation at a lower temperature (e.g., 26°C) for 18-24 hours allows for the surface expression of unstable, empty H-2Db molecules.
-
Peptide Pulsing: Incubate the RMA-S cells with serial dilutions of the Gp100 (25-33) peptide (and control peptides) for a few hours at the lower temperature.
-
Stabilization: Shift the temperature back to 37°C for 2-4 hours. Unbound or weakly bound MHC molecules will denature, while those stabilized by high-affinity peptides will remain on the surface.
-
Staining and Analysis: Stain the cells with a fluorescently-labeled antibody specific for correctly folded H-2Db molecules.
-
Data Acquisition: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) correlates with the level of stabilized H-2Db on the cell surface. The concentration of peptide required for half-maximal stabilization is then calculated.
IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific T cells based on their cytokine secretion.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals. Add a defined number of these cells to the wells.
-
Antigen Stimulation: Stimulate the cells in the wells with the Gp100 (25-33) peptide (typically at 1-10 µg/mL). Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine secretion.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot at the site of cytokine secretion.
-
Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
In Vivo Cytotoxicity Assay
This assay directly measures the ability of CTLs to kill target cells in a living animal.
-
Target Cell Preparation: Isolate splenocytes from a naive, syngeneic donor mouse (e.g., congenic CD45.1 mouse to distinguish from recipient CD45.2 cells).
-
Peptide Pulsing and Labeling: Split the splenocyte population into two. Pulse one population with the Gp100 (25-33) peptide (1 µg/ml) and label it with a high concentration of a fluorescent dye like CFSE (CFSEhigh). The second population serves as an unpulsed control and is labeled with a low concentration of CFSE (CFSElow) or a different dye like Brilliant Violet.
-
Adoptive Transfer: Mix the two labeled cell populations in a 1:1 ratio and inject them intravenously into the previously immunized recipient mice.
-
In Vivo Killing: Allow 18-24 hours for the recipient's CTLs to find and lyse the peptide-pulsed target cells.
-
Analysis: Isolate splenocytes from the recipient mice and analyze them by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice.
Visualizing Pathways and Workflows
Diagrams created using Graphviz DOT language illustrate the key biological and experimental processes related to Gp100 (25-33) immunogenicity.
Caption: MHC Class I antigen presentation pathway for the Gp100 peptide.
Caption: Simplified signaling cascade for CD8+ T-cell activation.
Caption: Typical experimental workflow for assessing vaccine efficacy.
Strategies to Enhance Immunogenicity
Given that Gp100 is a self-antigen, overcoming immunological tolerance is a major challenge. Several strategies are employed to boost the immune response against the Gp100 (25-33) peptide.
-
Altered Peptide Ligands (APLs): Modifications to the peptide sequence can be made to increase its binding affinity for MHC molecules, thereby enhancing its immunogenicity. For example, substitutions at non-anchor positions have been shown to dramatically increase MHC stabilization and the induction of CTLs.
-
Adjuvants: Co-administration of the peptide with an adjuvant is crucial for a potent immune response. Commonly used adjuvants include Incomplete Freund's Adjuvant (IFA), Toll-like receptor (TLR) agonists like CpG oligodeoxynucleotides and Poly(I:C), and cytokines like IL-2. Archaeosomes, vesicles made from archaeal lipids, have also been shown to be potent adjuvants for Gp100 peptide vaccines.
-
Delivery Systems: The method of vaccine delivery significantly impacts its efficacy.
-
Dendritic Cell (DC) Vaccines: Pulsing DCs ex vivo with the Gp100 peptide and re-infusing them into the host is a powerful way to ensure efficient antigen presentation. Using liposomes to decorate DCs with the peptide can further enhance this approach.
-
DNA Vaccines: Plasmid DNA encoding the Gp100 peptide (as a minigene), often fused to other molecules like ubiquitin or chemokines (e.g., MIP3α), can be delivered to induce an endogenous T-cell response.
-
Peptide Modifications for Stability: Conjugating the peptide to molecules like polyethylene glycol (PEG) or cell-penetrating peptides (CPPs) can increase its serum stability and accumulation in lymph nodes, leading to enhanced immunogenicity.
-
Clinical Relevance
The Gp100 peptide has been a component of numerous clinical trials for metastatic melanoma. Phase I trials have demonstrated that vaccination with Gp100 peptides emulsified in IFA is safe and can induce peptide-specific T-cell responses in patients. However, clinical responses have been observed in only a minority of patients. Current research focuses on combination therapies, such as pairing Gp100 vaccination with checkpoint inhibitors (e.g., anti-PD-1), to achieve more robust and durable anti-tumor effects.
Conclusion
The human Gp100 (25-33) peptide is a cornerstone antigen in the preclinical and clinical development of melanoma immunotherapies. Its superior immunogenicity compared to its murine homolog, driven by higher MHC-binding affinity, makes it an invaluable tool for studying anti-tumor immunity. While the peptide alone has limited therapeutic efficacy, strategies employing advanced adjuvants, novel delivery systems, and combination therapies continue to improve its potential. The in-depth understanding of its immunological properties, facilitated by the experimental protocols detailed herein, is essential for designing the next generation of effective cancer vaccines.
References
The Role of Gp100 (25-33) in Anti-Tumor Immunity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Gp100 (25-33) peptide, a critical melanoma-associated antigen, and its role in orchestrating anti-tumor immune responses. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for professionals in the fields of immunology, oncology, and cancer vaccine development.
Core Concepts: Gp100 (25-33) as a Target for Anti-Tumor Immunity
Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a lineage-specific differentiation antigen expressed in normal melanocytes and overexpressed in melanoma cells.[1][2] The peptide fragment spanning amino acids 25-33 of human Gp100 (hGp100), with the sequence KVPRNQDWL, is a well-characterized H-2Db restricted epitope.[1][3] This peptide is presented on the surface of melanoma cells by Major Histocompatibility Complex (MHC) class I molecules, making it a target for recognition by cytotoxic CD8+ T lymphocytes (CTLs).[4] The activation of these CTLs can lead to the specific recognition and elimination of melanoma cells.
A key aspect of Gp100 (25-33) research is the comparison between the human (hGp100) and murine (mGp100) homologs. The murine peptide, with the sequence EGSRNQDWL, exhibits lower immunogenicity. This difference is attributed to variations in the N-terminal amino acids, which result in a significantly higher binding affinity of the human peptide for the H-2Db MHC class I molecule. This enhanced affinity leads to more stable peptide-MHC complexes, resulting in more potent T-cell activation. Consequently, the human Gp100 (25-33) peptide is considered a "heteroclitic" epitope, capable of inducing a stronger immune response that cross-reacts with the native murine peptide expressed on mouse melanoma cells like B16.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the immunogenicity and anti-tumor efficacy of Gp100 (25-33).
| Peptide | Half-Maximal T-Cell Recognition (M) | Fold Difference | Reference |
| hGp100 (25-33) | ~10⁻¹¹ | ~1,000x lower concentration than mgp100 | |
| mGp100 (25-33) | ~10⁻⁸ |
| Immunization Strategy | Key Finding | Reference |
| Recombinant Vaccinia Virus (rVV) with hGp100 | Elicited a specific CD8+ T cell response | |
| rVV with mGp100 | Non-immunogenic | |
| hGp100 (25-33) Minigene | Sufficient to induce protective tumor immunity | |
| mGp100 (25-33) Minigene | Did not develop protective tumor immunity | |
| Dendritic Cells (DC) pulsed with hGp100 (25-33) | Most effective in protecting against B16F10 melanoma |
Signaling and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in Gp100 (25-33) research, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
T-Cell Stimulation Assay (ELISPOT)
This protocol is adapted from methodologies described for assessing IFN-γ secretion by Gp100 (25-33)-specific T-cells.
Materials:
-
96-well ELISPOT plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
Splenocytes from immunized mice
-
Gp100 (25-33) peptide (human or murine)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Plate Coating: Coat ELISPOT plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Add 2x10⁵ to 5x10⁵ cells per well.
-
Peptide Stimulation: Add Gp100 (25-33) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Development: Wash and add the substrate solution. Monitor for spot formation.
-
Analysis: Stop the reaction by washing with distilled water. Dry the plates and count the spots using an ELISPOT reader.
In Vivo Cytotoxicity Assay
This protocol outlines the steps for an in vivo killing assay to measure the cytotoxic activity of Gp100 (25-33)-specific CD8+ T-cells.
Materials:
-
Splenocytes from naive congenic mice (e.g., CD45.1)
-
Gp100 (25-33) peptide
-
Fluorescent dyes (e.g., CFSE and Brilliant Violet)
-
Recipient mice (immunized and control)
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from naive congenic mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1 µg/mL of Gp100 (25-33) peptide for 1 hour at 37°C. The other population serves as the unpulsed control.
-
-
Fluorescent Labeling:
-
Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM).
-
Label the unpulsed population with Brilliant Violet.
-
-
Adoptive Transfer:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and control recipient mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Identify the two target cell populations based on their fluorescent labels.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of peptide-pulsed to unpulsed cells in both immunized and control mice.
-
The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
-
Conclusion
The Gp100 (25-33) peptide remains a cornerstone in the study of anti-tumor immunity against melanoma. Its ability to elicit a potent and specific CD8+ T-cell response, particularly the human heteroclitic version, has made it an invaluable tool in preclinical models and a promising component of cancer vaccine strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers aiming to further explore and exploit this important tumor antigen in the fight against melanoma.
References
Gp100 (25-33) Peptide: A Technical Guide for Researchers
An In-depth Examination of the Gp100 (25-33) Peptide Sequence, Structure, and Immunological Significance
This technical guide provides a comprehensive overview of the Gp100 (25-33) peptide, a key epitope in cancer immunotherapy research, particularly in the context of melanoma. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the peptide's sequence, structure, and its interaction with the major histocompatibility complex (MHC), alongside relevant experimental protocols.
Peptide Sequence and Variants
The Gp100 (25-33) peptide is a nonapeptide derived from the glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL or Pmel 17. This protein is a lineage-specific antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The two primary variants of this peptide used in research are the human and mouse orthologs, which differ in their amino acid sequences at the N-terminus.
Table 1: Amino Acid Sequences of Human and Mouse Gp100 (25-33) Peptides
| Species | Amino Acid Sequence (N-terminus to C-terminus) | One-Letter Code |
| Human | Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu | KVPRNQDWL |
| Mouse | Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu | EGSRNQDWL |
The human Gp100 (25-33) peptide has been shown to be a more potent immunogen in the context of the mouse H-2Db MHC class I molecule compared to its murine counterpart.[1] This enhanced immunogenicity is attributed to its higher binding affinity for H-2Db.[1][2]
Structural Characteristics
The primary structure of the Gp100 (25-33) peptide is defined by its amino acid sequence. While detailed 3D structural information of the isolated peptide is not extensively available, the conformation of the peptide when bound to the H-2Db MHC class I molecule has been elucidated through X-ray crystallography.[3]
Studies have revealed that the overall conformation of different Gp100 (25-33) peptide variants (including the human KVP and mouse EGS sequences) within the H-2Db binding cleft is largely conserved.[3] The peptides adopt a canonical extended conformation, with key anchor residues interacting with specific pockets within the MHC binding groove. For H-2Db, the primary anchor residues are typically at position 5 (Asparagine, N) and the C-terminus at position 9 (Leucine, L).
The differences in the N-terminal residues between the human and mouse peptides, while not primary anchor residues, significantly influence the stability of the peptide-MHC complex.
Quantitative Data: MHC Binding Affinity
The affinity of the Gp100 (25-33) peptide for the H-2Db MHC class I molecule is a critical determinant of its immunogenicity. The human variant exhibits a significantly higher binding affinity compared to the mouse variant.
Table 2: Comparative MHC Binding Data for Gp100 (25-33) Peptides to H-2Db
| Peptide Variant | Method | Finding | Reference |
| Human (KVPRNQDWL) vs. Mouse (EGSRNQDWL) | MHC Stabilization Assay | ~100-fold lower concentration of human peptide required for 50% stabilization of H-2Db on RMA-S cells. | |
| Human (KVPRNQDWL) vs. Mouse (EGSRNQDWL) | T-cell Activation (IFN-γ release) | ~1000-fold lower concentration of human peptide required for half-maximal IFN-γ release. | |
| Modified Mouse (EGPRNQDWL) | Surface Plasmon Resonance (SPR) | Dissociation constant (KD) of 8000 nM for binding of the pMel TCR to the peptide/H-2Db complex. |
Experimental Protocols
This section outlines the methodologies for key experiments involving the Gp100 (25-33) peptide.
Peptide Synthesis and Purification
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)
Gp100 (25-33) peptides are typically synthesized using an automated peptide synthesizer following the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.
-
Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) and added to the resin to form the peptide bond. The completion of the coupling reaction can be monitored by a colorimetric test such as the Kaiser test.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilized.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude lyophilized peptide is purified by RP-HPLC.
-
Column: A C18 column is commonly used.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing concentration of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions containing the purified peptide are collected, and their purity is confirmed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product.
MHC Stabilization Assay
This assay measures the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of TAP-deficient cell lines like RMA-S.
-
Cell Culture: RMA-S cells are cultured overnight at a reduced temperature (e.g., 26°C) to promote the surface expression of unstable, empty MHC class I molecules.
-
Peptide Incubation: The cells are washed and incubated with various concentrations of the Gp100 (25-33) peptide for several hours at the reduced temperature.
-
Thermal Challenge: The cells are then shifted to 37°C for a few hours to induce the dissociation of unstable peptide-MHC complexes.
-
Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for the H-2Db molecule.
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI in the presence of the peptide compared to the no-peptide control indicates stabilization of the MHC molecules on the cell surface.
T-Cell Activation Assay (IFN-γ ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting T cells.
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for IFN-γ overnight at 4°C.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., RPMI medium with 10% fetal bovine serum) to prevent non-specific binding.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals or patients are added to the wells.
-
Peptide Stimulation: The Gp100 (25-33) peptide is added to the wells at various concentrations to stimulate the T cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin - PHA) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: The cells are removed, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.
-
Analysis: The plate is washed and dried, and the spots, each representing a single IFN-γ-secreting cell, are counted using an ELISpot reader.
Signaling Pathways and Experimental Workflows
The interaction of the Gp100 (25-33) peptide presented on an H-2Db molecule with its cognate T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade leading to T-cell activation.
MHC Class I Antigen Processing and Presentation Pathway
The Gp100 protein, like other intracellular proteins, is processed through the endogenous pathway for presentation on MHC class I molecules.
Caption: MHC Class I processing and presentation of Gp100.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the Gp100 (25-33)-H-2Db complex, the TCR initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions.
Caption: TCR signaling cascade upon Gp100 recognition.
Experimental Workflow for T-Cell Activation Analysis
The following diagram illustrates a typical workflow for assessing T-cell activation in response to the Gp100 (25-33) peptide.
Caption: Workflow for Gp100-specific T-cell activation.
References
Technical Guide: Cross-reactivity of Gp100 (25-33) Specific T Cells with Self-Antigens
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the immunological principles governing the cross-reactivity of T cells specific for the Gp100 (25-33) epitope, a key target in melanoma immunotherapy. It details the molecular basis for breaking self-tolerance, quantitative measures of T-cell receptor affinity and function, and the experimental protocols used to assess these phenomena.
Introduction: Targeting Self-Antigens in Cancer Immunotherapy
The glycoprotein 100 (gp100, also known as pmel 17) is a melanosomal differentiation antigen expressed by normal melanocytes and the majority of malignant melanomas.[1][2] As a nonmutated, tissue-specific protein, it represents a class of tumor-associated antigens known as "self-antigens." The immune system is generally tolerant to self-antigens to prevent autoimmunity, which makes them poorly immunogenic.[1][2] A central challenge in cancer immunotherapy is to overcome this self-tolerance and generate a potent T-cell response capable of recognizing and eliminating tumor cells.
The Gp100 (25-33) peptide is a well-characterized, H-2Db-restricted epitope in mice that has been a focal point of research for developing cancer vaccines.[1] Studies have revealed that xenoimmunization—vaccinating with the human homologue of a self-antigen—can be a powerful strategy to break tolerance. This guide explores the mechanisms of T-cell cross-reactivity induced by this approach, focusing on the critical interplay between peptide-MHC affinity, T-cell receptor (TCR) engagement, and resulting effector functions.
Molecular Basis of Breaking Self-Tolerance
The weak immunogenicity of the murine gp100 (mgp100) self-antigen can be overcome by immunizing with its human counterpart (hgp100). The greater immunogenicity of hgp100 is not due to broad molecular differences but is localized to specific amino acid variations within the Gp100 (25-33) epitope itself.
The murine Gp100 (25-33) sequence is EGSRNQDWL, while the human sequence is KVPRNQDWL. The three N-terminal amino acid differences between the human and mouse peptides result in a significantly higher binding affinity of the human peptide for the MHC class I molecule H-2Db. This enhanced binding leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells, providing a stronger stimulus for T-cell activation.
The T cells activated by the high-affinity human peptide are cross-reactive, meaning they can also recognize and respond to the lower-affinity murine self-antigen expressed by B16 melanoma cells. This phenomenon is the cornerstone of using hgp100 as a vaccine to treat murine melanoma.
Data Presentation: Peptide-MHC Binding and T-Cell Recognition
The quantitative differences in MHC binding and subsequent T-cell recognition are summarized below.
| Peptide Epitope | Sequence | 50% MHC Db Stabilization | Half-Maximal T-Cell IFN-γ Release | Reference(s) |
| hgp10025-33 | K V P R N Q D W L | ~10-8 M | ~10-11 M | |
| mgp10025-33 | E G S R N Q D W L | ~10-6 M | ~10-8 M |
Table 1: A comparison of the human and murine Gp100 (25-33) peptides reveals a ~100-fold increase in the ability of the human peptide to stabilize MHC class I H-2Db molecules and a corresponding ~1,000-fold increase in its ability to trigger IFN-γ release from specific T cells.
Figure 1. Logical flow of breaking self-tolerance via xenoimmunization.
TCR Affinity, Functional Avidity, and Cytokine Profile
While peptide-MHC affinity is a critical first step, the ultimate T-cell response is governed by the interaction between the T-cell receptor (TCR) and the peptide-MHC complex. Studies using different human TCRs reactive to the gp100 antigen highlight that TCR affinity for the ligand correlates with certain effector functions, such as IFN-γ release.
However, this correlation is not absolute across all functions. For instance, a TCR with lower affinity for the gp100 peptide (SILv44) was found to elicit superior IL-17A release compared to higher-affinity TCRs. This indicates that the nature of the TCR-pMHC interaction can qualitatively shape the resulting cytokine profile, a crucial consideration for therapeutic applications. Furthermore, some studies have found that the TCR with the most effective in vivo tumor control was paradoxically the one with the weakest binding affinity in certain in vitro assays, underscoring the complexity of translating biochemical measurements to in vivo efficacy.
Data Presentation: TCR Affinity vs. T-Cell Function
The following table summarizes data from a study comparing three different TCRs recognizing a modified gp100 peptide (2M), demonstrating the relationship between binding affinity and functional avidity for IFN-γ secretion.
| TCR Clone | Peptide | Binding Affinity (KD) | Functional Avidity (EC50 for IFN-γ release) | Reference(s) |
| T4H2 | 2M-gp100 | High | 1.65 nM | |
| R6C12 | 2M-gp100 | Medium | 9.6 nM | |
| SILv44 | 2M-gp100 | Low | 30 nM |
Table 2: A comparison of three TCRs demonstrates a direct correlation between higher binding affinity (lower KD) and greater functional avidity for IFN-γ release (lower EC50).
T-Cell Receptor Signaling Pathway
The recognition of the gp100 peptide-MHC complex by a specific TCR initiates a complex intracellular signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex by the kinase Lck. This triggers the recruitment and activation of ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76.
This initial signaling hub nucleates downstream pathways, including the activation of PLCγ1, which generates the second messengers IP3 and DAG. These molecules ultimately lead to the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the canonical T-cell effector program of cytokine production (e.g., IFN-γ, IL-2), proliferation, and cytotoxicity.
Figure 2. Simplified TCR signaling pathway upon antigen recognition.
Experimental Protocols for Assessing Cross-Reactivity
Evaluating T-cell cross-reactivity requires a suite of specialized in vitro assays. These protocols are designed to quantify various aspects of the T-cell response, from MHC binding to target cell killing.
MHC Class I Stabilization Assay
This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of cells that lack the Transporter associated with Antigen Processing (TAP).
-
Objective: To determine the binding affinity of a peptide for a specific MHC class I allele.
-
Cell Line: RMA-S cells, which are TAP-deficient and thus have low surface expression of "empty" H-2Db molecules.
-
Protocol:
-
Culture RMA-S cells overnight at 26°C to promote the surface expression of unstable MHC molecules.
-
Incubate the cells with serial dilutions of the test peptide (e.g., hgp10025-33 or mgp10025-33) for several hours at 37°C.
-
Peptides that bind to H-2Db will stabilize the complex on the cell surface.
-
Stain the cells with a fluorescently labeled antibody specific for the H-2Db molecule.
-
Analyze the mean fluorescence intensity (MFI) by flow cytometry. The concentration of peptide required to achieve 50% of the maximal MFI is the relative binding affinity.
-
T-Cell Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IFN-γ) secreted by T cells upon stimulation with an antigen.
-
Objective: To measure the functional avidity of T cells by determining the peptide concentration required to elicit a response.
-
Protocol:
-
Target Cell Preparation: Use target cells expressing the appropriate MHC molecule (e.g., EL-4 cells for H-2b). Pulse the cells with serial dilutions of the peptide for 1-2 hours.
-
Co-culture: Co-culture the peptide-pulsed target cells with gp100-specific CD8+ T cells at a defined effector-to-target ratio (e.g., 3:1).
-
Incubation: Incubate the co-culture for 18-24 hours to allow for T-cell activation and cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the concentration of IFN-γ (or other cytokines like TNFα) in the supernatant using a standard sandwich ELISA kit. The peptide concentration that results in half-maximal cytokine release is the EC50 value.
-
Figure 3. Experimental workflow for an ELISA-based cytokine release assay.
Cytotoxicity (51Cr Release) Assay
This classic assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific antigen.
-
Objective: To quantify the cytotoxic potential of antigen-specific T cells.
-
Protocol:
-
Target Cell Labeling: Label target cells (e.g., EBV-transformed B cells or melanoma cells) with radioactive Sodium Chromate (51Cr) for 1-2 hours. 51Cr is taken up by the cells and binds to intracellular proteins.
-
Peptide Pulsing: Wash the labeled cells and pulse them with the desired concentration of the gp100 peptide.
-
Co-culture: Add the gp100-specific CTLs to the labeled, pulsed target cells at various effector-to-target (E:T) ratios (e.g., 30:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C. During this time, CTLs will lyse target cells, releasing 51Cr into the supernatant.
-
Quantification: Collect the supernatant and measure the amount of radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) Where "Spontaneous Release" is from target cells with no CTLs and "Maximum Release" is from target cells lysed with detergent.
-
Conclusion and Implications
The study of Gp100 (25-33) specific T cells provides a powerful model for understanding the principles of self-tolerance and T-cell cross-reactivity. The key takeaways for researchers and drug developers are:
-
Breaking Tolerance: Xenoimmunization with high-affinity peptide homologues is an effective strategy to generate autoreactive T cells capable of targeting tumors.
-
Affinity vs. Function: While there is often a correlation between TCR binding affinity and T-cell functional avidity for certain functions like IFN-γ release, this relationship is not universal. The quality and type of immune response (e.g., cytokine profile) can be influenced by the specific nature of the TCR-pMHC interaction.
-
Rational Vaccine Design: Understanding the molecular and quantitative basis of cross-reactivity allows for the rational design of altered peptide ligands and recombinant vaccines that can more effectively break tolerance to self-antigens expressed by tumors.
This in-depth knowledge is critical for advancing the development of next-generation T-cell-based immunotherapies, including peptide vaccines, adoptive cell transfer, and TCR-engineered T cells, to improve outcomes for patients with melanoma and other cancers.
References
Methodological & Application
Application Notes and Protocols for Gp100 (25-33) Human Peptide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gp100 (25-33) human peptide, with the amino acid sequence KVPRNQDWL, is a well-characterized, HLA-A2-restricted epitope derived from the melanoma-associated antigen glycoprotein 100.[1][2] This peptide is a critical tool in cellular immunology and cancer immunotherapy research, primarily for its ability to elicit a specific cytotoxic T lymphocyte (CTL) response against melanoma cells. These application notes provide an overview of the experimental applications of the Gp100 (25-33) peptide and detailed protocols for its use in key immunological assays.
The Gp100 (25-33) peptide is utilized to stimulate and detect Gp100-specific CD8+ T-cells, making it invaluable for:
-
Evaluating the efficacy of cancer vaccines and immunotherapies: The peptide can be used to immunize animal models or to restimulate T-cells ex vivo to assess the immunogenicity of a therapeutic candidate.
-
Monitoring immune responses in preclinical and clinical settings: Assays employing this peptide can quantify the frequency and functional capacity of Gp100-specific T-cells.
-
Basic research in T-cell biology: The peptide serves as a model antigen for studying T-cell activation, differentiation, and effector functions.
Experimental Protocols
In Vivo Cytotoxicity Assay
This assay measures the ability of Gp100-specific CD8+ T-cells to lyse target cells in a living organism, providing a direct assessment of the cytotoxic T-lymphocyte (CTL) response.
Workflow for In Vivo Cytotoxicity Assay
Caption: Workflow of the in vivo cytotoxicity assay using Gp100 (25-33) peptide.
Methodology:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with Gp100 (25-33) peptide and the other with a control peptide (e.g., OVA257-264).[3]
-
Label the Gp100-pulsed cells with a high concentration of CFSE and the control-pulsed cells with a low concentration of CFSE.[3]
-
Mix the two labeled populations at a 1:1 ratio.
-
-
In Vivo Administration and Analysis:
-
Inject the mixed cell population intravenously into experimental mice that have been previously immunized or treated to elicit a Gp100-specific T-cell response.
-
After a defined period (e.g., 4 hours), sacrifice the mice and prepare single-cell suspensions from their spleens.[3]
-
Analyze the splenocytes by flow cytometry to distinguish the two target cell populations based on their CFSE fluorescence intensity.
-
Calculate the percentage of specific lysis using the ratio of the remaining Gp100-pulsed cells to control-pulsed cells.
-
Quantitative Parameters for In Vivo Cytotoxicity Assay
| Parameter | Value | Reference |
| Peptide Concentration for Pulsing | 50 µg/mL | |
| Incubation Time for Pulsing | 1 hour | |
| High CFSE Concentration | 6 nmol/L | |
| Low CFSE Concentration | 0.6 nmol/L | |
| In Vivo Incubation Time | 4 hours |
T-Cell Activation Assay (IFN-γ ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. Here, it is used to detect Gp100 (25-33)-specific T-cells that produce IFN-γ upon stimulation.
Workflow for IFN-γ ELISpot Assay
Caption: Workflow of the IFN-γ ELISpot assay for Gp100 (25-33) specific T-cells.
Methodology:
-
Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes from experimental mice.
-
Add the splenocytes to the wells of the coated plate.
-
Stimulate the cells by adding the Gp100 (25-33) peptide to the wells. Include negative controls (no peptide) and positive controls (e.g., PMA/Ionomycin).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Detection and Analysis:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate that forms a precipitating spot in the presence of HRP.
-
Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Quantitative Parameters for IFN-γ ELISpot Assay
| Parameter | Value | Reference |
| Splenocytes per Well | 2 x 105 | |
| Gp100 (25-33) Peptide Concentration | 10 µg/mL | |
| Incubation Time | 24-48 hours | |
| PMA Concentration (Positive Control) | 1 ng/mL | |
| Ionomycin Concentration (Positive Control) | 1 µM |
Gp100 (25-33) Mediated T-Cell Activation Signaling Pathway
The recognition of the Gp100 (25-33) peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) of a CD8+ T-cell initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions such as cytokine production and cytotoxicity.
Signaling Pathway of Gp100 (25-33) Induced T-Cell Activation
Caption: A simplified signaling cascade in a CD8+ T-cell upon recognition of the Gp100 (25-33) peptide.
Key Signaling Events:
-
TCR Engagement: The TCR on a CD8+ T-cell recognizes the Gp100 (25-33) peptide bound to an MHC class I molecule on an APC. The CD8 co-receptor stabilizes this interaction.
-
Initiation of Signaling: This binding event brings the kinase LCK, associated with the cytoplasmic tail of CD8, into proximity with the TCR complex, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 subunits of the TCR complex.
-
Recruitment of ZAP70: Phosphorylated ITAMs serve as docking sites for another kinase, ZAP70, which is then also phosphorylated by LCK and activated.
-
Signal Amplification: Activated ZAP70 phosphorylates several downstream adapter proteins, including LAT (Linker for Activation of T-cells).
-
Activation of Downstream Pathways: Phosphorylated LAT acts as a scaffold to recruit and activate multiple signaling pathways, including:
-
PLCγ Pathway: Leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels. This activates the transcription factor NF-κB and, via calcineurin, NFAT.
-
PI3K/Akt Pathway: This pathway is crucial for T-cell survival, proliferation, and metabolic reprogramming.
-
Ras-MAPK Pathway: This cascade (Ras -> Raf -> MEK -> ERK) leads to the activation of the transcription factor AP-1.
-
-
Gene Transcription: The transcription factors NFAT, NF-κB, and AP-1 translocate to the nucleus and induce the transcription of genes essential for T-cell effector functions, including IFN-γ, perforin, and granzymes.
References
Application Notes and Protocols: In Vivo Cytotoxicity Assay Using Gp100 (25-33) Peptide
Introduction
The glycoprotein 100 (Gp100) is a melanosomal membrane protein expressed in normal melanocytes and the majority of malignant melanomas.[1] The peptide fragment Gp100 (25-33), with the amino acid sequence KVPRNQDWL, is a well-characterized, immunogenic epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the MHC class I molecule H-2Db.[2][3] This makes it a crucial tool in the development and evaluation of melanoma vaccines and immunotherapies.[3][4] The in vivo cytotoxicity assay, also known as the in vivo killing assay (IVKA), is a powerful method to quantify the functional activity of antigen-specific CD8+ T cells directly within a living organism. This document provides detailed protocols for performing an in vivo cytotoxicity assay using the Gp100 (25-33) peptide, intended for researchers, scientists, and drug development professionals in the field of tumor immunology.
Principle of the Assay
The assay involves generating an immune response against the Gp100 (25-33) peptide in recipient mice. Subsequently, two populations of target cells are prepared from syngeneic splenocytes. One population is pulsed with the Gp100 (25-33) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh), while a control population is left unpulsed (or pulsed with an irrelevant peptide) and labeled with a low concentration of the same dye (CFSElow) or a different dye (e.g., Brilliant Violet). These two populations are mixed at a 1:1 ratio and injected intravenously into the immunized recipient mice. After a short period (typically 4 to 24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry. The specific lysis of the peptide-pulsed target cells is determined by the reduction in the ratio of the Gp100-pulsed population to the control population.
Key Applications
-
Evaluating Vaccine Efficacy: Assessing the ability of different vaccine formulations (e.g., peptide + adjuvant, DNA vaccines, dendritic cell vaccines) to induce a functional, antigen-specific CTL response in vivo.
-
Monitoring Immunotherapy: Quantifying the cytotoxic activity of adoptively transferred T cells or monitoring the effects of immunomodulatory drugs.
-
Studying T-Cell Biology: Investigating the requirements for T-cell activation, tolerance, and memory in the context of self-antigens.
-
Preclinical Drug Development: Screening and characterizing novel therapeutic agents designed to enhance anti-tumor immunity.
Experimental Protocols
Protocol 1: In Vivo Cytotoxicity Assay
This protocol describes the standard procedure for measuring Gp100-specific cell lysis in vivo.
Materials and Reagents:
-
C57BL/6 mice (one donor for target cells, plus recipient mice immunized against Gp100)
-
Congenic C57BL/6 mice (e.g., CD45.1) can be used as donors to distinguish target cells from recipient cells.
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
Control peptide (e.g., OVA257-264, SIINFEKL)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Brilliant Violet (BV) or another distinct fluorescent dye
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Harvest a spleen from a naïve C57BL/6 (or congenic CD45.1) mouse and prepare a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer for 3-5 minutes.
-
Wash the splenocytes twice with PBS and resuspend in complete RPMI medium at a concentration of 5-10 x 106 cells/mL.
-
Divide the cell suspension equally into two tubes: "Pulsed" and "Unpulsed".
-
-
Peptide Pulsing:
-
To the "Pulsed" tube, add Gp100 (25-33) peptide to a final concentration of 1-2 µg/mL.
-
To the "Unpulsed" tube, add an equivalent volume of PBS or a control peptide.
-
Incubate both tubes for 1 hour at 37°C.
-
Wash the cells twice with complete RPMI medium to remove excess peptide.
-
-
Fluorescent Labeling:
-
Resuspend the Gp100-pulsed cells in PBS and add CFSE to a final concentration of 10 µM (CFSEhigh).
-
Resuspend the unpulsed control cells in PBS and add CFSE at a 10-fold lower concentration, 1 µM (CFSElow), or stain with a different dye like Brilliant Violet.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with cold PBS.
-
-
Injection of Target Cells:
-
Count both cell populations and mix them at a 1:1 ratio.
-
Inject a total of 1-2 x 107 mixed cells in a volume of 100-200 µL into the lateral tail vein of each recipient mouse (previously immunized).
-
Retain a small aliquot of the mixed cells for a baseline flow cytometry analysis (pre-injection control).
-
-
Analysis:
-
After 4 to 24 hours, sacrifice the recipient mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens.
-
Acquire data on a flow cytometer, collecting a sufficient number of events to clearly distinguish the two fluorescent populations.
-
-
Data Analysis and Calculation:
-
Gate on the fluorescent target cell populations (CFSEhigh and CFSElow, or CFSE and BV).
-
Determine the number of cells in the pulsed (P) and unpulsed (U) populations for both the pre-injection control and the samples from recipient mice.
-
Calculate the ratio of pulsed to unpulsed cells (Ratio = P/U) for each sample.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio_immunized / Ratio_control)] x 100
-
Protocol 2: Generation of Gp100-Specific Effector T-Cells
Effective lysis requires prior immunization to generate Gp100-specific CTLs. Several methods can be used.
A. Peptide + Adjuvant Vaccination:
-
Emulsify the Gp100 (25-33) peptide in an adjuvant such as Incomplete Freund's Adjuvant (IFA).
-
Subcutaneously inject mice with 100 µg of peptide.
-
Optionally, include a TLR agonist like CpG oligodeoxynucleotides or imiquimod to enhance the immune response.
-
Boost the immunization after 7-10 days. The cytotoxicity assay can be performed 6-7 days after the final boost.
B. Dendritic Cell (DC) Vaccination:
-
Generate bone marrow-derived dendritic cells (BMDCs) from naïve mice.
-
Mature the DCs using a stimulant like LPS or CpG.
-
Pulse the mature DCs with 50 µg/mL of the Gp100 (25-33) peptide for 2 hours.
-
Wash the DCs thoroughly and inject 0.5 - 1 x 106 peptide-pulsed DCs subcutaneously or intravenously into recipient mice.
-
Perform the cytotoxicity assay 6-7 days post-vaccination.
C. Adoptive Transfer of Pmel-1 T-Cells:
-
Use Pmel-1 TCR transgenic mice, whose CD8+ T cells recognize the Gp100 (25-33) peptide.
-
Isolate splenocytes from a Pmel-1 mouse.
-
Activate the Pmel-1 T cells in vitro for 2-4 days with 1 µg/mL Gp100 (25-33) peptide and IL-2 (100 U/mL).
-
Adoptively transfer 1 x 106 activated Pmel-1 cells into recipient C57BL/6 mice via tail vein injection.
-
The cytotoxicity assay can be performed at various time points after transfer (e.g., 7, 14, 21 days) to assess CTL activity and persistence.
Data Presentation
Quantitative results from in vivo cytotoxicity assays are crucial for comparing the efficacy of different immunotherapies. Data should be presented clearly in tabular format.
Table 1: Gp100-Specific In Vivo Cytotoxicity
| Treatment Group | Mean % Specific Lysis ± SEM | n | P-value (vs. Control) |
|---|---|---|---|
| Control (Adjuvant only) | 5.2 ± 1.8 | 5 | - |
| Gp100 Peptide + Adjuvant | 45.8 ± 6.3 | 5 | <0.01 |
| Gp100-pulsed DCs | 78.3 ± 8.1 | 5 | <0.001 |
| Adoptive Transfer (Pmel-1) | 89.5 ± 5.5 | 5 | <0.001 |
Note: Data are representative and for illustrative purposes only.
Table 2: Effector Function of Gp100-Specific T-Cells
| Treatment Group | % IFN-γ+ CD8+ T-Cells (Spleen) | Tumor Volume (mm³) Day 14 |
|---|---|---|
| Control | 0.1 ± 0.05 | 1500 ± 250 |
| Gp100 Vaccine | 2.5 ± 0.4 | 650 ± 120 |
| Gp100 Vaccine + Drug X | 5.8 ± 0.7 | 200 ± 50 |
Note: Data are representative and for illustrative purposes only, demonstrating correlation of cytotoxicity with other immune metrics.
Visualizations
Signaling and Experimental Workflows
Diagrams created using Graphviz help to visualize complex biological pathways and experimental procedures.
Caption: CTL recognition of Gp100 peptide on MHC-I leads to target cell lysis.
Caption: Workflow of the in vivo cytotoxicity assay from cell prep to data analysis.
References
- 1. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cloning and Characterization of the Genes Encoding the Murine Homologues of the Human Melanoma Antigens MART1 and gp100 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gp100 (25-33) Peptide Pulsing of Dendritic Cells for Immunotherapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating adaptive immune responses.[1][2] The process of loading DCs with specific tumor-associated antigens, such as the Gp100 (25-33) peptide, is a key strategy in the development of cancer vaccines. This peptide is a well-characterized HLA-A2.1-restricted epitope from the melanoma-associated antigen Gp100. Pulsing DCs with this peptide enables them to present it to CD8+ T cells, leading to the activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells expressing Gp100. These application notes provide detailed protocols for the generation, peptide pulsing, and characterization of Gp100 (25-33)-loaded dendritic cells.
I. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the generation and functional characterization of peptide-pulsed dendritic cells.
Table 1: Dendritic Cell Maturation Markers
| Maturation Cocktail Component(s) | CD80 Expression | CD83 Expression | CD86 Expression | HLA-DR Expression | Reference |
| Cytokine Cocktail (TNFα, IL-1β, IL-6, PGE2) | Upregulated | Upregulated | Upregulated | Upregulated | [3][4] |
| TLR Ligands (e.g., poly I:C, CL097) + IFNγ | Upregulated | Upregulated | Upregulated | Upregulated | [3] |
| CD40L/TNFα | Upregulated | Upregulated | Upregulated | Upregulated | |
| Multiple Peptides | High | High | High | High |
Table 2: Functional Assays of Peptide-Pulsed Dendritic Cells
| Assay | Metric | Result | Conditions | Reference |
| T-cell Proliferation | CFSE Dilution | Increased | Co-culture with peptide-pulsed DCs | |
| Cytokine Secretion (ELISPOT) | IFN-γ Spot Forming Units | Significantly Higher | T-cells stimulated with peptide-pulsed DCs | |
| Cytotoxicity Assay | % Lysis of Target Cells | Increased | CTLs generated with peptide-pulsed DCs | |
| In vivo Tumor Control | Tumor Growth | Delayed | Vaccination with peptide-pulsed DCs |
II. Experimental Protocols
Protocol 1: Generation of Immature Dendritic Cells (iDCs) from Peripheral Blood Monocytes (PBMCs)
This protocol describes the generation of immature dendritic cells from human peripheral blood monocytes.
Materials:
-
Ficoll-Paque
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 800 U/mL GM-CSF, and 500 U/mL IL-4.
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 5 or 7, harvest the non-adherent and loosely adherent cells, which are the immature dendritic cells (iDCs).
Protocol 2: Maturation and Gp100 (25-33) Peptide Pulsing of Dendritic Cells
This protocol details the maturation of iDCs and their subsequent pulsing with the Gp100 (25-33) peptide.
Materials:
-
Immature Dendritic Cells (from Protocol 1)
-
Gp100 (25-33) peptide (Sequence: KVPRNQDWL)
-
DC Maturation Cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 100 ng/mL IL-6, and 1 µg/mL PGE2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Resuspend the iDCs at a density of 1 x 10^6 cells/mL in fresh RPMI-1640 medium with 10% FBS.
-
Add the DC maturation cocktail to the cell suspension.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After maturation, harvest the mature DCs (mDCs) and wash them twice with serum-free RPMI-1640.
-
Resuspend the mDCs at 1-2 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add the Gp100 (25-33) peptide to a final concentration of 10-50 µg/mL.
-
Incubate for 2-4 hours at 37°C with intermittent gentle mixing.
-
Wash the peptide-pulsed DCs twice with RPMI-1640 to remove excess peptide.
-
The peptide-pulsed DCs are now ready for use in downstream applications such as T-cell co-culture or in vivo vaccination studies.
Protocol 3: Characterization of Peptide-Pulsed Dendritic Cells by Flow Cytometry
This protocol describes the phenotypic analysis of peptide-pulsed DCs using flow cytometry.
Materials:
-
Peptide-pulsed Dendritic Cells
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against: CD80, CD83, CD86, HLA-DR, CD11c, and appropriate isotype controls.
Procedure:
-
Harvest the peptide-pulsed DCs and resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cells expressing the maturation markers.
Protocol 4: In Vitro T-Cell Activation Assay
This protocol outlines a method to assess the ability of Gp100-pulsed DCs to activate antigen-specific T-cells.
Materials:
-
Gp100 (25-33) peptide-pulsed Dendritic Cells
-
CD8+ T-cells isolated from an HLA-A2.1+ donor
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human IL-2
-
IFN-γ ELISPOT kit
Procedure:
-
Co-culture the peptide-pulsed DCs with purified CD8+ T-cells at a DC:T-cell ratio of 1:10 in a 96-well plate.
-
Include negative controls (unpulsed DCs) and positive controls (e.g., phytohemagglutinin).
-
Incubate the co-culture for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, assess T-cell activation by measuring IFN-γ secretion using an ELISPOT assay according to the manufacturer's instructions.
-
Alternatively, T-cell proliferation can be measured by pre-labeling the T-cells with CFSE and analyzing its dilution by flow cytometry after co-culture.
III. Visualizations
Caption: Experimental workflow for generating and utilizing Gp100-pulsed dendritic cells.
References
- 1. rupress.org [rupress.org]
- 2. Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of clinical grade dendritic cells with capacity to produce biologically active IL-12p70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different maturation cocktails provide dendritic cells with different chemoattractive properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISpot Assay of Gp100 (25-33) Specific T Cells
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. This document provides a detailed protocol for the detection of Gp100 (25-33) specific T cells, which are crucial in the immune response against melanoma. The Gp100 (25-33) peptide, with the sequence KVPRNQDWL, is a well-defined epitope that activates CD8+ T cells.[1][2] The ELISpot assay is a valuable tool in cancer research and the development of immunotherapies, allowing for the monitoring of T-cell responses in vaccinated patients or during clinical trials.[3][4][5] This protocol focuses on the IFN-gamma ELISpot assay, as IFN-gamma is a key cytokine secreted by activated cytotoxic T lymphocytes (CTLs).
Principle of the ELISpot Assay
The ELISpot assay is a sandwich immunoassay. In the context of detecting Gp100 (25-33) specific T cells, the wells of a 96-well plate with a PVDF membrane are coated with a capture antibody specific for IFN-gamma. Peripheral blood mononuclear cells (PBMCs) or other immune cells are then added to the wells and stimulated with the Gp100 (25-33) peptide. If the sample contains T cells that recognize the peptide, they will be activated and secrete IFN-gamma. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-gamma is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion. Each resulting spot represents a single IFN-gamma secreting cell. The spots are then counted, often using an automated ELISpot reader, to determine the frequency of antigen-specific T cells.
Experimental Workflow
Caption: ELISpot assay workflow for Gp100 (25-33) specific T cells.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Concentration | 1 x 10^5 to 3 x 10^5 cells/well | Optimal cell number should be determined by titration to achieve distinct spots (50-250 spots/well). |
| Gp100 (25-33) Peptide Concentration | 1 - 10 µg/mL | The optimal concentration may vary and should be titrated. |
| Capture Antibody Concentration | 10 µg/mL | Refer to manufacturer's instructions for specific antibody clones. |
| Detection Antibody Concentration | Varies | Refer to manufacturer's instructions. |
| Incubation Time (Cell Stimulation) | 18 - 48 hours | Optimal time depends on the specific T cell population and cytokine kinetics. |
| Incubation Time (Detection Antibody) | 1 - 2 hours at 37°C or overnight at 4°C | Follow manufacturer's recommendations. |
| Incubation Time (Enzyme Conjugate) | 45 minutes - 1 hour at room temperature | Over-incubation can increase background. |
| Substrate Development Time | 5 - 30 minutes | Monitor spot development to avoid over-development. |
Experimental Protocols
Materials and Reagents
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
96-well PVDF membrane ELISpot plates
-
Human IFN-gamma ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
-
Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
-
Sterile Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
35% Ethanol in sterile water
-
PBMCs isolated from whole blood
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)
-
Negative control (cells with medium alone, without peptide)
-
CO2 incubator (37°C, 5% CO2, 95% humidity)
-
Automated ELISpot reader or microscope for spot counting
Detailed Methodology
Day 1: Plate Coating
-
Pre-wet the Plate: Add 15 µL of 35% ethanol to each well of the ELISpot plate. Incubate for 1 minute at room temperature.
-
Wash: Aspirate the ethanol and wash each well three times with 200 µL of sterile PBS. Do not allow the membrane to dry out.
-
Coat with Capture Antibody: Dilute the anti-IFN-gamma capture antibody to the recommended concentration (e.g., 10 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation and Stimulation
-
Wash and Block: Aspirate the capture antibody solution. Wash the wells four times with 200 µL of sterile PBS. Block the membrane by adding 200 µL of complete cell culture medium to each well. Incubate for at least 2 hours at 37°C.
-
Prepare Cells: Thaw or freshly isolate PBMCs. Perform a cell count and assess viability. Resuspend the cells in complete cell culture medium to the desired concentration (e.g., 2 x 10^6 cells/mL for a final concentration of 2 x 10^5 cells/well in 100 µL).
-
Prepare Stimulants: Dilute the Gp100 (25-33) peptide in complete cell culture medium to the desired final concentration (e.g., 2 µg/mL). Prepare positive and negative controls.
-
Plate Cells and Stimulants: Aspirate the blocking medium from the wells. Add 100 µL of the cell suspension to each well. Add 100 µL of the Gp100 (25-33) peptide solution, positive control, or medium alone to the respective wells.
-
Incubate: Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plate during incubation to ensure the formation of distinct spots.
Day 3: Spot Development and Analysis
-
Wash Away Cells: Aspirate the medium and cells from the wells. Wash the wells five times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Add Detection Antibody: Dilute the biotinylated anti-IFN-gamma detection antibody in PBST according to the manufacturer's instructions. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash: Aspirate the detection antibody solution. Wash the wells five times with 200 µL of PBST.
-
Add Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in PBST. Add 100 µL of the diluted conjugate to each well. Incubate for 45-60 minutes at room temperature.
-
Wash: Aspirate the enzyme conjugate. Wash the wells five times with 200 µL of PBST, followed by two washes with 200 µL of PBS to remove residual Tween-20.
-
Develop Spots: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL of the substrate to each well. Monitor the development of spots, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with distilled water.
-
Dry and Analyze: Allow the plate to dry completely in the dark. Count the spots in each well using an automated ELISpot reader or a microscope. The results are typically expressed as spot-forming units (SFU) per million cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Inadequate washing, contaminated reagents, over-development. | Ensure thorough washing, use sterile reagents, and optimize substrate incubation time. |
| No or Faint Spots | Low frequency of responding cells, inactive peptide, incorrect antibody concentrations. | Increase cell number per well, test peptide activity, and optimize antibody concentrations. |
| Confluent or Fuzzy Spots | Too many cells per well, over-incubation with cells. | Reduce the number of cells per well and optimize the cell incubation time. |
| Inconsistent Replicates | Uneven cell distribution, pipetting errors. | Ensure a homogenous cell suspension before plating and use calibrated pipettes. |
Data Analysis and Interpretation
The number of spots in the negative control wells (unstimulated cells) represents the background response. This background count should be subtracted from the spot counts in the peptide-stimulated wells. A positive response is generally considered significant if the number of spots in the stimulated wells is at least twice the number of spots in the negative control wells and also exceeds a certain threshold (e.g., 10 spots per 10^6 cells). Statistical analysis is recommended for robust interpretation of the data. The frequency of Gp100 (25-33) specific T cells can be calculated as follows:
Frequency = (Number of spots in stimulated well - Number of spots in negative control well) / (Number of cells per well) x 1,000,000
The results are expressed as SFU per 10^6 PBMCs.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IFN-gamma responses in peptide-treated melanoma patients measured by an ELISPOT assay using allogeneic dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adoptive T-cell Transfer Model with Gp100 (25-33)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell (ACT) therapy is a promising immunotherapy approach for cancer treatment. This document provides detailed application notes and protocols for an established preclinical tumor model utilizing the adoptive transfer of T-cells specific for the melanoma-associated antigen glycoprotein 100 (Gp100). Specifically, it focuses on the use of T-cells from pmel-1 transgenic mice, which recognize the Gp100 (25-33) peptide presented by the H-2Db MHC class I molecule. This model is instrumental in evaluating novel cancer immunotherapies, understanding the mechanisms of T-cell-mediated tumor destruction, and optimizing ACT strategies.
The pmel-1 T-cell receptor (TCR) transgenic mouse model is a widely used system for studying melanoma immunotherapy.[1] The T-cells from these mice recognize an epitope from the Gp100 protein, which is overexpressed in most human melanomas and is also a self-antigen expressed on normal melanocytes.[1] This allows for the investigation of both anti-tumor immunity and the potential for autoimmunity.
Signaling Pathways
The activation of pmel-1 CD8+ T-cells upon recognition of the Gp100 (25-33) peptide presented by an antigen-presenting cell (APC) or a tumor cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell proliferation, differentiation into effector cells, cytokine production, and cytotoxic activity.
T-Cell Receptor (TCR) Signaling Pathway
The binding of the pmel-1 TCR to the Gp100(25-33)-MHC class I complex on the target cell triggers the TCR signaling pathway. This is a critical event for the initiation of the adaptive immune response.[2][3] The key steps involve the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck, a Src family kinase.[4] This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. These events culminate in the activation of multiple signaling arms, including the PLCγ1, MAPK, and PI3K-AKT pathways, leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell effector functions.
Experimental Protocols
Detailed methodologies for key experiments in the Gp100 (25-33) adoptive T-cell transfer model are provided below.
Protocol 1: Isolation and In Vitro Activation of Pmel-1 T-cells
This protocol describes the isolation of splenocytes from pmel-1 transgenic mice and their activation and expansion in vitro.
Materials:
-
Pmel-1 transgenic mice (6-12 weeks old)
-
Complete RPMI (cRPMI) medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, 50 µM 2-mercaptoethanol
-
Human Gp100 (25-33) peptide (KVPRNQDWL)
-
Recombinant human IL-2 (rhIL-2)
-
Ficoll-Paque PLUS
-
70 µm cell strainer
-
ACK lysis buffer
Procedure:
-
Euthanize pmel-1 mice and aseptically harvest spleens.
-
Prepare a single-cell suspension by gently disrupting the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer and wash the cells with cRPMI.
-
Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque PLUS.
-
Resuspend pmel-1 splenocytes at a concentration of 1 x 106 cells/mL in cRPMI.
-
Add the human Gp100 (25-33) peptide to a final concentration of 1 µg/mL.
-
Add rhIL-2 to a final concentration of 30 IU/mL.
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Monitor cell expansion and viability. Activated T-cells will form large clusters.
Protocol 2: B16F10 Melanoma Tumor Model and Adoptive T-cell Transfer
This protocol outlines the establishment of subcutaneous B16F10 melanoma tumors in C57BL/6 mice and the subsequent adoptive transfer of activated pmel-1 T-cells.
Materials:
-
C57BL/6 mice (6-12 weeks old)
-
B16F10 murine melanoma cell line
-
Activated pmel-1 T-cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Recombinant fowlpox virus expressing human Gp100 (rFPhgp100) (optional, for vaccination)
-
Recombinant human IL-2 (rhIL-2)
Procedure:
-
Culture B16F10 cells and harvest them during the logarithmic growth phase.
-
Inject 2-5 x 105 B16F10 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish for 7-10 days, or until they reach a palpable size (e.g., 50-100 mm3).
-
(Optional) For lymphodepletion, sublethally irradiate tumor-bearing mice with 500 cGy one day before T-cell transfer.
-
On the day of treatment, inject 1-10 x 106 activated pmel-1 T-cells intravenously (i.v.) via the tail vein.
-
(Optional) On the same day as T-cell transfer, vaccinate mice with 2 x 107 PFU of rFPhgp100.
-
Administer 100,000 - 180,000 IU of rhIL-2 intraperitoneally (i.p.) twice daily for 3 days following T-cell transfer to support T-cell expansion and survival in vivo.
-
Monitor tumor growth by measuring perpendicular diameters with a caliper every 2-3 days. Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Monitor mice for signs of toxicity and overall survival.
Protocol 3: In Vivo Cytotoxicity Assay
This assay measures the specific killing of target cells by adoptively transferred T-cells in vivo.
Materials:
-
Splenocytes from naive C57BL/6 mice
-
Gp100 (25-33) peptide
-
Control peptide (e.g., OVA257-264)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
Procedure:
-
Prepare two populations of target cells from naive C57BL/6 splenocytes.
-
Pulse one population with 50 µg/mL Gp100 (25-33) peptide for 1 hour at 37°C.
-
Pulse the second (control) population with a control peptide.
-
Label the Gp100-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM) and the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled populations at a 1:1 ratio and inject them i.v. into mice that have previously received adoptive T-cell transfer.
-
After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell suspension by flow cytometry to determine the ratio of the two CFSE-labeled populations.
-
Specific killing is calculated as: [1 - (ratio in treated mice / ratio in control mice)] x 100.
Experimental Workflow
The general workflow for an adoptive T-cell transfer experiment using the Gp100 (25-33) model is depicted below.
References
- 1. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cd-genomics.com [cd-genomics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes: Flow Cytometry Analysis of Gp100 (25-33) Specific T Cells
References
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ignytebio.com [ignytebio.com]
- 4. Phenotype and Functional Characterization of Long-Term gp100-Specific Memory CD8+ T Cells in Disease-Free Melanoma Patients Before and After Boosting Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Generation of Gp100 (25-33) Specific T Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction The glycoprotein 100 (Gp100) is a melanosomal differentiation antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells, making it a key target for cancer immunotherapy.[1][2][3] The generation of T cell lines specific for Gp100 epitopes is crucial for studying anti-tumor immune responses, developing adoptive cell therapies, and screening novel immunomodulatory drugs.[4][5] This document provides detailed protocols for the generation, expansion, and functional characterization of CD8+ T cells specific for the Gp100 (25-33) epitope. The human Gp100 (25-33) peptide (sequence: KVPRNQDWL) is an H-2Db restricted epitope recognized by T cells and is often used to stimulate specific T cells in various assays.
Experimental Protocols
Protocol 1: Isolation and Preparation of Cells
This protocol details the initial steps for isolating T cells and preparing antigen-presenting cells (APCs). For murine studies, Pmel-1 transgenic mice are a common source of T cells, as their T-cell receptors (TCRs) recognize the Gp100 (25-33) epitope presented on the H-2Db molecule.
1.1: Isolation of Murine Splenocytes (Source for T cells and APCs)
-
Euthanize a Pmel-1 transgenic mouse (for T cells) or a C57BL/6 mouse (for APCs) according to institutional guidelines.
-
Aseptically harvest the spleen and place it in a sterile petri dish containing RPMI-1640 medium.
-
Gently homogenize the spleen using the plunger of a sterile syringe and pass the cell suspension through a 70 µm nylon cell strainer.
-
Lyse red blood cells using an ACK lysis buffer for 5 minutes at room temperature.
-
Wash the remaining mononuclear cells twice with complete RPMI-1640 medium.
-
Count viable cells using trypan blue exclusion. The cell suspension will contain T cells, dendritic cells (DCs), and other lymphocytes.
1.2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood from a healthy donor in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS and perform a viable cell count.
-
CD8+ T cells can be further purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
Protocol 2: In Vitro Generation and Expansion of Gp100 (25-33)-Specific T Cells
This protocol describes the stimulation and culture conditions required to expand antigen-specific T cells.
-
Antigen Loading: Resuspend splenocytes or dendritic cells (to be used as APCs) at 5 x 10^6 cells/mL in complete medium. Add the human Gp100 (25-33) peptide (KVPRNQDWL) to a final concentration of 1-10 µg/mL. Incubate for 1-2 hours at 37°C.
-
Initiation of T Cell Culture:
-
Co-culture the isolated T cells (from Protocol 1.1 or 1.2) with the peptide-loaded APCs. A typical starting ratio is 10 APCs to 1 T cell.
-
For initial activation of Pmel-1 splenocytes, culture the cells at a density of 5 x 10^6 cells/mL with 1 µM of hgp100 (25-33) peptide.
-
-
Cytokine Supplementation:
-
After 24-48 hours, add recombinant human Interleukin-2 (IL-2) to the culture. A starting concentration of 20-50 IU/mL is recommended.
-
For enhanced expansion and generation of memory phenotypes, a combination of IL-7 and IL-15 can be used in conjunction with or as an alternative to IL-2.
-
-
T Cell Expansion and Maintenance:
-
Culture the cells at 37°C in a 5-7.5% CO2 incubator.
-
Every 2-3 days, assess cell density and viability. Split the cultures as needed to maintain a concentration of approximately 0.5-1 x 10^6 viable T cells/mL, adding fresh medium containing the same concentration of cytokines.
-
Restimulate the T cell cultures every 10-14 days with fresh, peptide-pulsed, irradiated feeder cells (splenocytes or PBMCs) to maintain proliferation.
-
Protocol 3: Functional Characterization of Gp100-Specific T Cells
Once expanded, the T cell lines must be tested for specificity and effector function.
3.1: Cytokine Release Assay (ELISA or CBA)
-
Plate 1 x 10^5 of the expanded Gp100-specific T cells per well in a 96-well plate.
-
Add 1 x 10^5 target cells (e.g., T2 cells or B16 melanoma cells) that have been pre-pulsed with varying concentrations of the Gp100 (25-33) peptide (e.g., 0.001 to 100 µg/mL). Include non-pulsed cells as a negative control.
-
Co-culture the cells for 24 hours.
-
Collect the supernatant and measure the concentration of cytokines such as IFN-γ and TNF-α using a commercial ELISA or Cytometric Bead Array (CBA) kit according to the manufacturer's instructions. A significant increase in cytokine secretion in response to peptide-pulsed targets indicates antigen-specific activation.
3.2: In Vitro Cytotoxicity Assay
-
Prepare Target Cells:
-
Harvest target cells (e.g., B16 melanoma cells, which endogenously express Gp100).
-
Label one population of target cells with a high concentration of CFSE (e.g., 5 µM) and pulse them with 1 µg/mL Gp100 (25-33) peptide. These are the specific targets.
-
Label a second population of target cells with a low concentration of CFSE (e.g., 0.5 µM) or a different dye like Brilliant Violet, without peptide. These are the non-specific control targets.
-
-
Co-culture: Mix the two labeled target cell populations at a 1:1 ratio.
-
Add the expanded Gp100-specific T cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 10:1, 30:1, 50:1).
-
Incubate for 4-6 hours at 37°C.
-
Analysis: Analyze the cell mixture by flow cytometry. The percentage of specific lysis is calculated by the reduction in the peptide-pulsed (CFSE-high) target cell population relative to the non-pulsed (control) population.
Data Presentation
The following tables summarize key quantitative parameters for the generation and analysis of Gp100 (25-33) specific T cells, compiled from various protocols.
Table 1: Reagent Concentrations for T Cell Culture
| Reagent | Working Concentration | Purpose | Reference |
|---|---|---|---|
| Gp100 (25-33) Peptide | 1 µM - 10 µg/mL | T Cell Stimulation | |
| Recombinant IL-2 | 20 - 100 IU/mL | T Cell Proliferation & Survival | |
| Recombinant IL-15 | 10 ng/mL | T Cell Proliferation & Memory |
| Recombinant IL-7 | Varies (often used with IL-15) | T Cell Survival & Homeostasis | |
Table 2: Cell Ratios and Densities for T Cell Assays
| Parameter | Recommended Value | Experiment | Reference |
|---|---|---|---|
| APC to T Cell Ratio | 10:1 | Initial Stimulation | |
| Feeder Cell to T Cell Ratio | 100:1 (Phase 1), 10:1 (Restimulation) | T Cell Expansion | |
| T Cell Seeding Density | 0.5 - 2.5 x 10^6 cells/cm² | T Cell Culture | |
| Effector to Target (E:T) Ratio | 10:1 to 50:1 | Cytotoxicity Assay | N/A |
| Cell Density for Cytokine Assay| 1 x 10^5 T cells + 1 x 10^5 Targets | Cytokine Release Assay | |
Table 3: Expected Outcomes for Functional Assays
| Assay | Metric | Expected Result | Reference |
|---|---|---|---|
| Cytokine Release | IFN-γ, TNF-α | Dose-dependent increase with peptide concentration | |
| Cytotoxicity | % Specific Lysis | Significant lysis of Gp100-pulsed targets vs. controls |
| Proliferation | Fold Expansion | >100-fold over 2-3 weeks | |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Murine Models in Gp100 (25-33) Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing murine models to study and develop immunotherapies targeting the Gp100 (25-33) melanoma antigen. The protocols outlined below are synthesized from established methodologies in the field.
Introduction
The glycoprotein 100 (Gp100) is a melanosomal differentiation antigen overexpressed in melanoma cells, making it a key target for cancer immunotherapy. The Gp100 (25-33) peptide epitope is particularly important for eliciting CD8+ T cell-mediated anti-tumor responses in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Db. Murine models, particularly utilizing C57BL/6 mice and the B16F10 melanoma cell line, are fundamental for preclinical evaluation of Gp100-targeted vaccines, adoptive T-cell therapies, and combination immunotherapies. This document provides detailed protocols for key experiments and summarizes expected quantitative outcomes.
Key Murine Models and Cell Lines
-
C57BL/6 Mice: A commonly used inbred mouse strain with the H-2b haplotype, which is capable of presenting the Gp100 (25-33) peptide.
-
pmel-1 TCR Transgenic Mice: These mice possess CD8+ T cells with a transgenic T-cell receptor (TCR) that specifically recognizes the human Gp100 (25-33) epitope presented by H-2Db. This provides a readily available source of tumor-specific T cells for adoptive cell transfer (ACT) studies.
-
B16F10 Murine Melanoma Cell Line: A spontaneously arising melanoma from a C57BL/6 mouse that expresses murine Gp100. It is a poorly immunogenic and highly aggressive tumor model, making it a stringent platform for testing immunotherapies.
Quantitative Data Summary
The following tables summarize representative quantitative data from various Gp100 (25-33) immunotherapy studies in murine models. These values can serve as a baseline for expected outcomes.
Table 1: Tumor Growth Inhibition with Gp100 (25-33) Peptide Vaccination
| Treatment Group | Day 20 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition | Reference |
| Control (PBS) | 1500 ± 200 | 0% | Fictionalized Data |
| Gp100 (25-33) Peptide + Adjuvant | 750 ± 150 | 50% | Fictionalized Data |
Table 2: Adoptive Cell Transfer of pmel-1 T cells against B16F10 Melanoma
| Treatment Group | Day 18 Tumor Volume (mm³) (Mean ± SEM) | Survival (Median, days) | Reference |
| No Treatment | 2000 ± 300 | 20 | Fictionalized Data |
| 5x10⁶ pmel-1 T cells + IL-2 | 500 ± 100 | 45 | Fictionalized Data |
Table 3: Immunological Readouts from Spleen and Tumor
| Assay | Treatment Group | Result (Mean ± SD) | Reference |
| IFN-γ ELISpot (Spot Forming Units / 10⁶ splenocytes) | Control | 20 ± 5 | Fictionalized Data |
| Gp100 (25-33) Vaccination | 250 ± 50 | Fictionalized Data | |
| Flow Cytometry (% of CD8+ T cells in Tumor) | Control | 5 ± 2% | Fictionalized Data |
| pmel-1 ACT | 35 ± 8% | Fictionalized Data |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Peptide Vaccination and Tumor Challenge
Workflow for a prophylactic Gp100 peptide vaccination study.
T-Cell Receptor (TCR) Signaling Pathway
Simplified T-Cell Receptor (TCR) signaling cascade upon Gp100 recognition.
Granzyme B and Perforin-Mediated Cytotoxicity
Mechanism of CTL-mediated killing of a Gp100-expressing tumor cell.
Detailed Experimental Protocols
Protocol 1: Prophylactic Gp100 (25-33) Peptide Vaccination and B16F10 Tumor Challenge
Objective: To evaluate the efficacy of a Gp100 peptide vaccine in preventing or delaying the growth of B16F10 melanoma.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16F10 melanoma cells
-
Human Gp100 (25-33) peptide (KVPRNQDWL)
-
Adjuvant (e.g., CpG ODN 1826)
-
Complete RPMI-1640 medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles
Procedure:
-
Cell Culture: Culture B16F10 cells in complete RPMI-1640 medium. Passage cells when they reach 80-90% confluency.
-
Vaccine Preparation:
-
Dissolve the Gp100 (25-33) peptide in sterile PBS or DMSO to a stock concentration of 1 mg/mL.
-
On the day of vaccination, dilute the peptide and adjuvant in sterile PBS to the final desired concentration (e.g., 100 µg of peptide and 30 µg of CpG per 100 µL injection volume).
-
-
Vaccination Schedule:
-
Vaccinate mice subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine preparation on days -21, -14, and -7 relative to tumor challenge.
-
-
Tumor Challenge (Day 0):
-
Harvest B16F10 cells using Trypsin-EDTA and wash three times with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10⁶ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁵ cells) s.c. into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Measure tumor size every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or become ulcerated, in accordance with institutional animal care and use guidelines.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and harvest spleens and tumors for immunological analysis (e.g., ELISpot, flow cytometry).
-
Protocol 2: Adoptive Cell Transfer (ACT) of pmel-1 T cells for Established B16F10 Melanoma
Objective: To assess the therapeutic efficacy of adoptively transferred Gp100-specific T cells against established melanoma.
Materials:
-
pmel-1 TCR transgenic mice (donor)
-
C57BL/6 mice (recipient)
-
B16F10 melanoma cells
-
Human Gp100 (25-33) peptide (KVPRNQDWL)
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant fowlpox virus expressing human Gp100 (rFPhgp100) (optional, for vaccination boost)
-
Complete RPMI-1640 medium
-
Ficoll-Paque
-
Lymphodepleting agent (e.g., Cyclophosphamide or total body irradiation source)
Procedure:
-
Tumor Establishment:
-
Inject 2 x 10⁵ B16F10 cells s.c. into the flank of C57BL/6 mice.
-
Allow tumors to grow for 7-10 days until they are palpable (approximately 5-7 mm in diameter).
-
-
Preparation of pmel-1 T cells:
-
Euthanize pmel-1 mice and harvest spleens.
-
Prepare a single-cell suspension of splenocytes.
-
Activate splenocytes in vitro by culturing them with 1 µM of hGp100 (25-33) peptide and 30 IU/mL of IL-2 for 2 days.
-
Expand the activated T cells in medium containing IL-2 for an additional 3-5 days.
-
-
Recipient Mouse Preparation:
-
On the day before T-cell transfer, lymphodeplete the tumor-bearing C57BL/6 mice. This can be achieved by a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 250 mg/kg) or by sublethal total body irradiation (e.g., 500 cGy).
-
-
Adoptive Cell Transfer:
-
Harvest the expanded pmel-1 T cells, wash with PBS, and resuspend in sterile PBS.
-
Inject 1-5 x 10⁶ activated pmel-1 T cells intravenously (i.v.) via the tail vein into the lymphodepleted, tumor-bearing mice.
-
-
Post-Transfer Support:
-
Administer high-dose IL-2 (e.g., 100,000 IU) i.p. twice daily for 3 days following T-cell transfer to support their in vivo expansion and survival.
-
(Optional) On the day of T-cell transfer, vaccinate the mice with rFPhgp100 to provide an in vivo antigen boost.
-
-
Monitoring and Analysis:
-
Monitor tumor growth and survival as described in Protocol 1.
-
Collect blood, spleen, and tumor samples for analysis of pmel-1 T cell persistence, phenotype, and function.
-
Protocol 3: IFN-γ ELISpot Assay for Gp100-Specific T cells
Objective: To quantify the frequency of Gp100-specific, IFN-γ-secreting T cells in the spleen.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Gp100 (25-33) peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
PBS and Tween-20
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes from immunized or control mice.
-
Add 2 x 10⁵ to 5 x 10⁵ splenocytes per well.
-
-
Stimulation:
-
Add Gp100 (25-33) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
-
Development and Analysis:
-
Add BCIP/NBT substrate and monitor for the appearance of spots.
-
Stop the reaction by washing the plate with tap water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Protocol 4: Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
Objective: To phenotype and quantify Gp100-specific T cells within the tumor microenvironment.
Materials:
-
Tumor tissue
-
Collagenase D, Hyaluronidase, DNase I
-
Ficoll-Paque
-
Fluorescently labeled antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -PD-1, -IFN-γ)
-
Fixable viability dye
-
Intracellular cytokine staining buffers
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue and digest in a solution of collagenase, hyaluronidase, and DNase I for 30-60 minutes at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Lymphocyte Isolation:
-
Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.
-
-
Surface Staining:
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Stain for surface markers such as CD45, CD3, CD8, and CD4.
-
-
Intracellular Staining (Optional):
-
For intracellular cytokine analysis, stimulate the cells for 4-6 hours with Gp100 (25-33) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular proteins such as IFN-γ and Granzyme B.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, CD45+ leukocytes, then on CD3+ T cells, and subsequently on CD4+ and CD8+ populations. Determine the percentage of each population and their expression of activation and exhaustion markers.
-
Application Notes and Protocols: Intracellular Cytokine Staining for Gp100 (25-33) Specific T-Cell Response
Introduction
The glycoprotein 100 (Gp100) is a transmembrane protein expressed in melanocytes and is frequently overexpressed in melanoma cells. The Gp100 (25-33) peptide epitope (sequence: KVPRNQDWL) is a well-characterized, H-2Db restricted antigen that can elicit a specific CD8+ T-cell response.[1] Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify antigen-specific T-cells by detecting the cytokines they produce upon stimulation. This document provides detailed protocols and application notes for performing ICS to measure the Gp100 (25-33) specific T-cell response, a critical assay in melanoma immunotherapy research and vaccine development.
Core Principles
The ICS assay for Gp100 (25-33) response involves several key steps. First, peripheral blood mononuclear cells (PBMCs) or splenocytes are stimulated ex vivo with the Gp100 (25-33) peptide. This stimulation activates Gp100-specific T-cells, leading to the production of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). A protein transport inhibitor, such as Brefeldin A or Monensin, is added during stimulation to block cytokine secretion, causing them to accumulate within the cell.[2][3] Following stimulation, the cells are stained for surface markers to identify specific T-cell populations (e.g., CD3, CD8). Subsequently, the cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to enter and bind to the intracellular cytokines.[4][5] Finally, the cells are analyzed by multicolor flow cytometry to determine the frequency of cytokine-producing Gp100-specific T-cells.
Data Presentation: Gp100 (25-33) Specific T-Cell Responses
The frequency of Gp100 (25-33) specific T-cells can vary significantly depending on the experimental model, immunization strategy, and individual host factors. The following table summarizes representative quantitative data from published studies.
| Experimental Model | Cell Type | Stimulation Conditions | Cytokine Measured | Percentage of Cytokine-Positive CD8+ T-Cells | Reference |
| Pmel-1 transgenic mice | Splenocytes | 1 µg/ml Gp100 (25-33) peptide overnight | IFN-γ | Not explicitly quantified, but detectable response shown. | |
| C57BL/6 mice vaccinated with plasmid DNA encoding human Gp100 | Splenocytes | Gp100 (25-33) peptide | IFN-γ | <1% | |
| T-cell hybridoma co-cultured with peptide-loaded dendritic cells | Hybridoma cells | 10 µg/ml hgp100 (25-33) peptide for 6 hours | TNF-α, IL-2, IFN-γ | ~4% TNF-α+, ~12% TNF-α+/IL-2+, ~6% IL-2+, ~4% IFN-γ+ | |
| Human melanoma patients vaccinated with Gp100 peptide-pulsed dendritic cells | PBMCs | Not specified for ICS, tetramer staining used for frequency | N/A | Frequencies of tetramer+ CD8+ T-cells varied among patients. |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
This protocol describes the isolation of PBMCs from whole blood or splenocytes from murine spleens.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
ACK lysing buffer (for splenocytes)
-
Cell strainers (70 µm)
Procedure for PBMCs:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI medium (supplemented with 10% FBS).
-
Count the cells and assess viability using a hemocytometer and trypan blue.
Procedure for Splenocytes:
-
Aseptically harvest the spleen from the mouse and place it in a petri dish with RPMI medium.
-
Mechanically dissociate the spleen using the plunger of a syringe and a 70 µm cell strainer.
-
Wash the cell strainer with RPMI medium to collect the splenocytes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the pellet in ACK lysing buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add RPMI medium to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI medium.
-
Count the cells and assess viability.
Protocol 2: In Vitro Stimulation with Gp100 (25-33) Peptide
This protocol outlines the stimulation of cells to induce cytokine production.
Materials:
-
Complete RPMI medium
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) (Optional)
-
Cell culture plates (96-well round-bottom)
Procedure:
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Prepare the following conditions in triplicate:
-
Unstimulated Control: Cells with medium only.
-
Positive Control: Cells with a mitogen such as PMA (50 ng/ml) and Ionomycin (750 ng/ml).
-
Test Condition: Cells with Gp100 (25-33) peptide at a final concentration of 1-10 µg/mL.
-
-
(Optional) Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d at 1 µg/mL each) to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.
-
Continue incubation for an additional 4-6 hours, or overnight, at 37°C in a 5% CO2 incubator.
Protocol 3: Surface and Intracellular Staining
This protocol details the staining procedure for flow cytometry analysis. It is recommended to perform surface staining before fixation and permeabilization, as fixation can alter some surface epitopes.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization solution (e.g., commercial kits like Cytofix/Cytoperm or 4% paraformaldehyde followed by a saponin-based permeabilization buffer).
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Isotype control antibodies
Procedure:
-
After stimulation, pellet the cells by centrifugation at 300-500 x g for 5 minutes.
-
Wash the cells with FACS buffer.
-
(Optional but recommended) Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 50-100 µL of FACS buffer containing the appropriate dilutions of surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix the cells by resuspending the pellet in 100 µL of fixation buffer and incubating for 20 minutes at 4°C.
-
Wash the cells with Permeabilization/Wash buffer.
-
Resuspend the fixed cells in 50-100 µL of Permeabilization/Wash buffer containing the appropriate dilutions of intracellular cytokine antibodies and isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Protocol 4: Flow Cytometry Acquisition and Gating Strategy
Proper data acquisition and a hierarchical gating strategy are crucial for accurate results.
Procedure:
-
Instrument Setup: Use a flow cytometer configured for the specific fluorochromes in your panel. Perform daily quality control and set up compensation using single-stained controls.
-
Data Acquisition: Acquire a sufficient number of events (e.g., 100,000 to 500,000 total events) to ensure adequate statistical power for identifying rare antigen-specific T-cell populations.
-
Gating Strategy:
-
Time Gate: Gate on events over time to exclude any potential clogs or instability during acquisition.
-
Singlet Gate: Use forward scatter height (FSC-H) vs. forward scatter area (FSC-A) to exclude doublets.
-
Viability Gate: Gate on viability dye-negative cells to exclude dead cells.
-
Lymphocyte Gate: Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
T-Cell Gate: From the lymphocyte gate, identify CD3+ T-cells.
-
CD8+ T-Cell Gate: From the CD3+ gate, identify the CD8+ T-cell population.
-
Cytokine Gate: Analyze the expression of IFN-γ and TNF-α within the CD8+ T-cell population. Use the unstimulated control and isotype controls to set the gates for positive cytokine expression.
-
Visualizations
Experimental Workflow
Caption: Workflow for Intracellular Cytokine Staining.
T-Cell Activation and Cytokine Production
Caption: Simplified T-Cell Activation Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Gp100 (25-33) Peptide Vaccine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gp100 (25-33) peptide vaccine. The information addresses common challenges related to its low immunogenicity and provides detailed experimental protocols.
Troubleshooting Guides & FAQs
This section is designed to help you identify and solve common issues encountered during your experiments with the Gp100 (25-33) peptide vaccine.
Question: Why am I observing a weak or no T-cell response after immunizing with the Gp100 (25-33) peptide?
Answer: The low immunogenicity of the Gp100 (25-33) peptide is a known challenge and can be attributed to several factors:
-
Self-Antigen Tolerance: Gp100 is a "self-antigen" expressed on normal melanocytes as well as melanoma cells. The immune system is trained to tolerate self-antigens to prevent autoimmunity, leading to a state of immune ignorance or tolerance towards Gp100.[1][2]
-
Low Peptide-MHC Affinity and Stability: The native mouse Gp100 (25-33) peptide (sequence: EGSRNQDWL) has a low affinity for the H-2Db MHC class I molecule.[3] This results in unstable peptide-MHC complexes on the surface of antigen-presenting cells (APCs), which are inefficient at stimulating CD8+ T-cells.[4]
-
Inefficient T-Cell Activation: Even if T-cells recognize the peptide, the signal may not be strong enough to induce a robust effector T-cell response, potentially leading to T-cell anergy or deletion.
Question: How can I enhance the immunogenicity of my Gp100 (25-33) peptide vaccine?
Answer: Several strategies can be employed to overcome the low immunogenicity of the Gp100 (25-33) peptide:
-
Use of Adjuvants: Adjuvants are critical for boosting the immune response to peptide vaccines. Commonly used adjuvants include:
-
Incomplete Freund's Adjuvant (IFA): Emulsifying the peptide in IFA can create a depot at the injection site, leading to sustained antigen release and immune stimulation.[5]
-
Toll-Like Receptor (TLR) Agonists: CpG oligodeoxynucleotides (CpG ODN), a TLR9 agonist, can be co-administered to activate dendritic cells and promote a Th1-biased immune response.
-
Saponin-based Adjuvants: QS-21 has been used in clinical trials with Gp100 peptides.
-
Montanide ISA-51: This is another water-in-oil emulsion adjuvant used in clinical studies.
-
-
Peptide Modification: The immunogenicity of the Gp100 peptide can be enhanced by modifying its sequence to increase its binding affinity for MHC molecules. The human Gp100 (25-33) peptide (KVPRNQDWL) has a higher affinity for H-2Db than the mouse version and can induce cross-reactive T-cells against the native mouse peptide. Other modifications, such as amino acid substitutions at anchor positions, have also been shown to improve MHC binding and T-cell activation.
-
Advanced Delivery Systems:
-
Liposomes: Encapsulating the peptide in cationic liposomes can improve its delivery to APCs and enhance its immunogenicity.
-
DNA Vaccines: Using a DNA vaccine encoding the Gp100 antigen can lead to endogenous expression and presentation of the peptide, potentially breaking tolerance.
-
-
Combination Therapy: Combining the peptide vaccine with other immunotherapies, such as anti-PD-1 checkpoint inhibitors, can enhance the anti-tumor T-cell response.
Question: I am not detecting any peptide-specific T-cells using ELISpot. What could be the problem?
Answer: If you are not detecting a response in your ELISpot assay, consider the following troubleshooting steps:
-
Peptide Quality and Handling:
-
Ensure the peptide was synthesized at high purity (>95%).
-
Properly dissolve and store the peptide. Peptides can be prone to degradation. Lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
-
Use endotoxin-free reagents for peptide reconstitution and in your experiments.
-
-
Immunization Protocol:
-
Dose: The peptide dose may be suboptimal. Titrate the peptide concentration to find the optimal immunogenic dose.
-
Route of Administration: The route of immunization can influence the type and magnitude of the immune response. Subcutaneous injection is commonly used for peptide vaccines.
-
Booster Immunizations: A single immunization may not be sufficient. A prime-boost strategy with multiple immunizations is often necessary to induce a detectable T-cell response.
-
-
ELISpot Assay Protocol:
-
Cell Number: Ensure you are plating a sufficient number of splenocytes or peripheral blood mononuclear cells (PBMCs) per well.
-
Peptide Concentration for Restimulation: The concentration of peptide used to restimulate the T-cells in vitro is critical. A titration is recommended (e.g., 1-10 µg/mL).
-
Positive and Negative Controls: Always include a positive control (e.g., a known immunogenic peptide or a mitogen like Concanavalin A) and a negative control (e.g., vehicle or an irrelevant peptide) to ensure the assay is working correctly.
-
Incubation Time: The incubation time for restimulation may need to be optimized.
-
Question: My in vivo killing assay shows low specific lysis. How can I improve this?
Answer: Low specific lysis in an in vivo killing assay can be due to a weak effector T-cell response. Here are some troubleshooting tips:
-
Target Cell Preparation:
-
Ensure efficient pulsing of target cells with the Gp100 peptide. The peptide concentration and incubation time may need optimization.
-
Verify the viability of your target cells before injection.
-
Use distinct fluorescent labels for the peptide-pulsed and unpulsed target cell populations that are stable in vivo and have minimal spectral overlap.
-
-
Effector T-cell Priming: Review your immunization protocol to ensure robust priming of cytotoxic T-lymphocytes (CTLs). Consider the strategies mentioned above for enhancing immunogenicity.
-
Timing of the Assay: The peak of the CTL response can vary depending on the immunization regimen. Perform the killing assay at different time points after the final immunization to capture the peak response.
-
Analysis: Ensure proper gating of the target cell populations in your flow cytometry analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the Gp100 (25-33) peptide vaccine from various studies.
Table 1: MHC Binding Affinities of Gp100 Peptides
| Peptide Sequence | MHC Molecule | Binding Affinity (nM) | Reference |
| mgp100 (25-33) EGSRNQDWL | H-2Db | 22,975 | |
| hgp100 (25-33) KVPRNQDWL | H-2Db | 186 | |
| EGP (modified mgp100) EGPRNQDWL | H-2Db | 454 |
Table 2: Immunogenicity of Gp100 Peptide Vaccines in Clinical Trials
| Vaccine Composition | Adjuvant | CTL Response Rate | Reference |
| Gp100 (280-288) peptide | Montanide ISA-51 or QS-21 | 14% of patients | |
| Modified g209-2M peptide | Incomplete Freund's Adjuvant | 91% of patients |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunogenicity of the Gp100 (25-33) peptide vaccine.
Protocol 1: In Vivo Killing Assay
This assay measures the ability of antigen-specific CD8+ T-cells to lyse target cells in vivo.
Materials:
-
Gp100 (25-33) peptide (e.g., KVPRNQDWL)
-
Irrelevant control peptide
-
Splenocytes from naive C57BL/6 mice (syngeneic to the immunized mice)
-
Fluorescent dyes for cell labeling (e.g., CFSE and CellTrace Violet)
-
RPMI-1640 complete medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
ACK lysing buffer
-
Flow cytometer
Procedure:
-
Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice. b. Lyse red blood cells using ACK lysing buffer. c. Wash the cells and resuspend in RPMI-1640 complete medium. d. Divide the cell suspension into two populations. e. Population 1 (Target): Pulse with Gp100 (25-33) peptide (e.g., 1 µg/mL) for 1 hour at 37°C. f. Population 2 (Control): Incubate with an equivalent volume of PBS or an irrelevant peptide. g. Wash both cell populations twice with RPMI-1640. h. Label Population 1 with a high concentration of CFSE (e.g., 5 µM). i. Label Population 2 with CellTrace Violet (e.g., 5 µM). j. Wash the labeled cells and resuspend in HBSS. k. Mix the two populations at a 1:1 ratio.
-
Adoptive Transfer: a. Inject the mixed target cell population (e.g., 10-20 x 10^6 total cells) intravenously into immunized and control mice.
-
Analysis: a. After 18-24 hours, harvest the spleens from the recipient mice. b. Prepare single-cell suspensions. c. Acquire the cells on a flow cytometer and distinguish the two target cell populations based on their fluorescent labels.
-
Calculation of Specific Lysis: a. Calculate the ratio of peptide-pulsed to control cells in both immunized and control mice. b. The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100
Protocol 2: ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon restimulation with the Gp100 peptide.
Materials:
-
Mouse IFN-γ ELISpot kit
-
Gp100 (25-33) peptide
-
Positive control (e.g., Concanavalin A)
-
Negative control (e.g., irrelevant peptide)
-
Splenocytes or PBMCs from immunized and control mice
-
RPMI-1640 complete medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
CO2 incubator
Procedure:
-
Plate Preparation: a. Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C. b. Wash the plate and block with RPMI-1640 containing 10% FBS for at least 1 hour at 37°C.
-
Cell Plating and Stimulation: a. Prepare a single-cell suspension of splenocytes or PBMCs. b. Add the cells to the coated plate at a desired density (e.g., 2-5 x 10^5 cells/well). c. Add the Gp100 (25-33) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. d. Add positive and negative controls to separate wells.
-
Incubation: a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Wash the plate to remove the cells. b. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature. d. Wash the plate and add the substrate solution. e. Stop the reaction when distinct spots emerge.
-
Analysis: a. Count the spots in each well using an ELISpot reader. b. The results are expressed as the number of spot-forming units (SFU) per million cells.
Protocol 3: Peptide-MHC Binding and Stabilization Assay
This assay measures the ability of the Gp100 peptide to bind to and stabilize MHC class I molecules on the cell surface.
Materials:
-
TAP-deficient cell line (e.g., RMA-S)
-
Gp100 (25-33) peptide and control peptides
-
Fluorescently labeled antibody against the specific MHC class I molecule (e.g., anti-H-2Db)
-
Brefeldin A
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Culture: a. Culture RMA-S cells at 37°C. These cells have "empty" and unstable MHC class I molecules on their surface at this temperature.
-
Peptide Loading: a. Incubate RMA-S cells with different concentrations of the Gp100 peptide or control peptides for 1 hour at 37°C.
-
MHC Stabilization: a. Add Brefeldin A to block the transport of newly synthesized MHC molecules to the cell surface. b. Incubate the cells for several hours at 37°C.
-
Staining and Analysis: a. Stain the cells with a fluorescently labeled anti-MHC class I antibody. b. Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of MHC class I expression.
-
Interpretation: a. A higher MFI indicates that the peptide has bound to and stabilized the MHC class I molecule on the cell surface. The binding affinity can be inferred from the concentration of peptide required to achieve half-maximal stabilization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the Gp100 (25-33) peptide vaccine.
Caption: T-Cell recognition of the Gp100 peptide presented by MHC-I on an APC.
Caption: Experimental workflow for the in vivo killing assay.
Caption: Troubleshooting logic for low Gp100 (25-33) immunogenicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relapse or eradication of cancer is predicted by peptide-MHC affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Poor immunogenicity of a self/tumor antigen derives from peptide–MHC-I instability and is independent of tolerance [jci.org]
- 5. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gp100 (25-33) T Cell Response In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro T cell response to the Gp100 (25-33) melanoma antigen.
Troubleshooting Guides
Low T Cell Activation or Expansion
Question: I am observing low or no activation (e.g., low IFN-γ secretion, low CD69 expression) and poor expansion of my Gp100 (25-33)-specific T cells in vitro. What are the potential causes and solutions?
Answer: Low T cell activation and expansion can stem from several factors, ranging from the quality of the peptide to the culture conditions. Here is a systematic troubleshooting guide:
-
Peptide Quality and Concentration:
-
Purity and Storage: Ensure the Gp100 (25-33) peptide (sequence: KVPRNQDWL for human, EGSRNQDWL for mouse) is of high purity (>95%) and stored correctly (lyophilized at -20°C or -80°C, in solution at -80°C).
-
Peptide Concentration: The optimal peptide concentration for pulsing antigen-presenting cells (APCs) or for direct T cell stimulation can vary. A typical starting concentration is 1 µM.[1][2] Titrate the peptide concentration to find the optimal dose for your specific cell type and assay. Concentrations ranging from 0.001 to 100 µg/ml have been used in different contexts.[3]
-
Peptide Affinity: The human Gp100 (25-33) peptide (KVPRNQDWL) has a higher binding affinity for H-2Db compared to the murine version (EGSRNQDWL), which can result in a more robust T cell response.[4][5] Consider using the human peptide for stimulating mouse T cells.
-
-
Antigen-Presenting Cells (APCs):
-
APC Type and Health: Dendritic cells (DCs) are potent APCs. Irradiated splenocytes can also be used. Ensure your APCs are healthy and viable. For experiments with cell lines like DC2.4, ensure they express high levels of the appropriate MHC molecules (H-2Kb and H-2Db for C57BL/6).
-
APC to T Cell Ratio: The ratio of APCs to T cells is critical. A common starting ratio is 1:1, but this can be optimized. For some protocols, a ratio of 1:10 (T cell:APC) is used for restimulation.
-
-
T Cell Source and Phenotype:
-
T Cell Viability: Ensure the T cells, whether from Pmel-1 transgenic mice or other sources, are highly viable before starting the experiment.
-
T Cell Differentiation State: The differentiation state of the T cells can impact their responsiveness. Naive and early effector T cells tend to have better in vivo antitumor efficacy than more differentiated effector T cells, which might be in a state of replicative senescence.
-
-
Culture Conditions:
-
Cytokines: The choice and concentration of cytokines are crucial for T cell survival and expansion.
-
IL-2: Commonly used for T cell expansion. However, high doses of IL-2 can promote activation-induced cell death. A typical concentration is 10 ng/ml or 30 IU/ml.
-
IL-15: Can enhance the in vivo antitumor activity of CD8+ T cells and helps maintain a memory phenotype. A typical concentration is 10 ng/ml.
-
-
Co-stimulation: Ensure adequate co-stimulation is provided. This can be achieved through the use of anti-CD28 and anti-CD49d antibodies.
-
High Background or Non-Specific T Cell Activation
Question: I am observing high background activation in my negative controls or non-specific T cell proliferation. What could be the cause?
Answer: High background can be caused by several factors:
-
Contamination: Mycoplasma or endotoxin contamination in your cell cultures, media, or reagents can lead to non-specific immune cell activation. Regularly test your cell lines for mycoplasma and use endotoxin-free reagents.
-
Serum Quality: Fetal Bovine Serum (FBS) can contain variable levels of contaminants that may cause non-specific activation. Test different lots of FBS or use serum-free media if possible.
-
APC Activation State: If your APCs are overly activated before the addition of the specific peptide, they can cause non-specific T cell stimulation. Ensure gentle handling of APCs during preparation.
Frequently Asked Questions (FAQs)
Question: What is the optimal peptide concentration for stimulating Gp100 (25-33)-specific T cells?
Answer: The optimal peptide concentration can vary depending on the experimental setup. For pulsing splenocytes as APCs, a concentration of 1 µM of human Gp100 (25-33) peptide is commonly used. In T cell hybridoma activation assays, concentrations can range from 0.001 to 100 µg/ml. It is recommended to perform a dose-titration experiment to determine the optimal concentration for your specific assay.
Question: Which cytokines should I use to support the in vitro expansion of Gp100 (25-33) T cells?
Answer: IL-2 is the most commonly used cytokine for the in vitro expansion of CD8+ T cells. IL-15 can also be used and may promote a memory T cell phenotype. Typical concentrations are 10 ng/ml for both IL-2 and IL-15.
Question: What are the key differences between using human Gp100 (25-33) and murine Gp100 (25-33) peptides for stimulating mouse T cells?
Answer: The human Gp100 (25-33) peptide (KVPRNQDWL) has a significantly higher binding affinity for the mouse MHC class I molecule H-2Db compared to the murine Gp100 (25-33) peptide (EGSRNQDWL). This higher affinity generally leads to a more robust activation of Gp100-specific T cells in vitro and in vivo. Therefore, the human version is often preferred for stimulating T cells from C57BL/6 or Pmel-1 mice.
Question: How can I measure the functional response of Gp100 (25-33)-specific T cells in vitro?
Answer: Several assays can be used to measure the functional response:
-
Cytokine Release Assays:
-
ELISA or CBA: To measure the secretion of cytokines like IFN-γ and TNF-α into the supernatant.
-
ELISpot: To determine the frequency of cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS): To identify and quantify cytokine-producing T cells by flow cytometry.
-
-
Cytotoxicity Assays:
-
Chromium-51 Release Assay: A traditional method to measure the lytic activity of cytotoxic T lymphocytes (CTLs).
-
DNA Fragmentation Assay: Measures apoptosis in target cells induced by CTLs.
-
Flow Cytometry-based Assays: Using dyes like CFSE to label target cells and assess their lysis.
-
-
Proliferation Assays:
-
CFSE Dilution Assay: To track T cell proliferation by flow cytometry.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Context | Reference |
| Peptide Concentration | |||
| Gp100 (25-33) for APC pulsing | 1 µM | Pmel-1 splenocytes | |
| Gp100 (25-33) for T cell hybridoma | 0.001 - 100 µg/ml | DC2.4 cells and BUSA14 hybridoma | |
| hgp100 (25-33) for pulsing EL-4 targets | Titrated doses | Pmel-1 splenocytes | |
| Cell Ratios | |||
| APC : T Cell | 1:1 | DC2.4 and T cell hybridoma | |
| Irradiated Splenocytes : Pmel T cells | 10:1 | Restimulation of Pmel TEM cells | |
| Cytokine Concentrations | |||
| rhIL-2 | 10 ng/ml | Pmel-1 splenocyte culture | |
| rhIL-2 | 30 IU/ml | Pmel-1 splenocyte culture | |
| rhIL-15 | 10 ng/ml | Pmel-1 splenocyte culture | |
| Incubation Times | |||
| Peptide pulsing of APCs | 1 hour | Splenocytes | |
| T cell stimulation for ICS | 3-4 hours | Splenocytes or TILs | |
| T cell hybridoma activation assay | 12 hours | DC2.4 and BUSA14 hybridoma |
Experimental Protocols
Protocol 1: In Vitro Stimulation and Expansion of Gp100 (25-33)-Specific T Cells from Pmel-1 Splenocytes
This protocol is adapted from methodologies described for the activation and expansion of T cells from Pmel-1 TCR transgenic mice.
Materials:
-
Spleen from a Pmel-1 mouse
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin.
-
Human Gp100 (25-33) peptide (KVPRNQDWL)
-
Recombinant human IL-2 (rhIL-2)
-
Ficoll-Paque
-
ACK lysing buffer
Procedure:
-
Isolate Splenocytes:
-
Aseptically remove the spleen from a Pmel-1 mouse.
-
Generate a single-cell suspension by gently homogenizing the spleen and passing it through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysing buffer for 5 minutes at room temperature.
-
Wash the cells with cRPMI and perform a cell count.
-
-
T Cell Stimulation:
-
Resuspend the splenocytes at a concentration of 5 x 106 cells/ml in cRPMI.
-
Add 1 µM of human Gp100 (25-33) peptide.
-
Culture the cells in appropriate culture flasks or plates at 37°C and 5% CO2.
-
-
T Cell Expansion:
-
After 24 hours, add rhIL-2 to a final concentration of 10 ng/ml or 30 IU/ml.
-
Continue to culture the cells for 6-8 days.
-
Split the cells as needed to maintain a density of 1-2 x 106 cells/ml.
-
For long-term cultures, restimulate the T cells weekly with irradiated, peptide-pulsed splenocytes.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a generalized procedure based on common immunological techniques.
Materials:
-
Stimulated Gp100 (25-33)-specific T cells
-
Target cells (e.g., T2 cells or splenocytes) pulsed with Gp100 (25-33) peptide
-
Brefeldin A or Monensin (Protein transport inhibitor)
-
Anti-CD8 antibody
-
Anti-IFN-γ antibody
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Restimulation:
-
Co-culture 1 x 106 effector T cells with 1 x 106 peptide-pulsed target cells in a 96-well plate.
-
Include a negative control (unpulsed target cells) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (Brefeldin A or Monensin) to the culture.
-
Incubate for 4-6 hours at 37°C.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Perform surface staining by incubating with an anti-CD8 antibody for 30 minutes on ice.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating with an anti-IFN-γ antibody for 30 minutes at room temperature or on ice.
-
Wash the cells.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.
-
Visualizations
Caption: Simplified signaling cascade in a CD8+ T cell upon recognition of the Gp100 (25-33) peptide presented by MHC Class I on an APC.
Caption: A typical experimental workflow for the in vitro stimulation, expansion, and functional analysis of Gp100 (25-33)-specific T cells.
Caption: A logical flowchart for troubleshooting common issues leading to low in vitro T cell activation in response to Gp100 (25-33).
References
- 1. Programming tumor-reactive effector memory CD8+ T cells in vitro obviates the requirement for in vivo vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition of full effector function in vitro paradoxically impairs the in vivo antitumor efficacy of adoptively transferred CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
Gp100 (25-33) peptide stability and storage conditions
For researchers, scientists, and drug development professionals utilizing the Gp100 (25-33) peptide, this technical support center provides essential information on stability, storage, and troubleshooting to ensure the integrity and optimal performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
1. What is the Gp100 (25-33) peptide?
The Gp100 (25-33) is a peptide fragment of the human melanoma antigen glycoprotein 100.[1][2] It is a well-characterized epitope recognized by T cells and is frequently used in cancer immunotherapy research, particularly in studies involving melanoma.[1][2] The human peptide has the amino acid sequence KVPRNQDWL, while the mouse homolog has the sequence EGSRNQDWL.[3]
2. What is the recommended way to store the lyophilized Gp100 (25-33) peptide?
For long-term storage, lyophilized Gp100 (25-33) peptide should be stored at -20°C or -80°C. Under these conditions, the peptide can be stable for months to years. For short-term storage of a few weeks, it is acceptable to keep the lyophilized peptide at 4°C. It is crucial to store the peptide in a dry environment and protect it from light. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.
3. How should I reconstitute the Gp100 (25-33) peptide?
The Gp100 (25-33) peptide is reportedly soluble in water. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water, sterile deionized water, or a buffer solution like phosphate-buffered saline (PBS) at a neutral pH. To aid dissolution, you can gently vortex or sonicate the vial.
4. What are the storage conditions for the reconstituted Gp100 (25-33) peptide?
Once reconstituted, it is recommended to use the peptide solution promptly. For short-term storage of a few days to a week, the solution can be kept at 2-8°C. For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
Stability Data
Table 1: Recommended Storage Conditions for Lyophilized Gp100 (25-33) Peptide
| Storage Duration | Temperature | Additional Conditions | Expected Stability |
| Long-term | -20°C or -80°C | Dry, dark environment | Months to years |
| Short-term | 4°C | Dry, dark environment | Weeks to months |
Table 2: Recommended Storage Conditions for Reconstituted Gp100 (25-33) Peptide
| Storage Duration | Temperature | Additional Conditions | Expected Stability |
| Long-term | -20°C or -80°C | Aliquoted to avoid freeze-thaw cycles | Up to 6 months |
| Short-term | 2-8°C | Sterile, protected from light | Up to a few weeks |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent.- Peptide concentration is too high.- Peptide has aggregated. | - The Gp100 (25-33) peptide is known to be hydrophilic; try reconstituting in sterile water.- If solubility is still an issue, a small amount of a polar organic solvent like DMSO or DMF can be used initially, followed by dilution with aqueous buffer.- Gentle warming or brief sonication can also aid in dissolving the peptide. |
| Cloudy or precipitated solution after reconstitution | - Low peptide purity.- Bacterial contamination.- Peptide aggregation. | - Centrifuge the vial to pellet any undissolved material and use the supernatant.- Filter the solution through a 0.22 µm sterile filter.- If aggregation is suspected, sonication may help. For future reconstitutions, consider using a different solvent or a lower concentration. |
| Low or no T-cell response in functional assays | - Peptide degradation due to improper storage.- Low peptide purity.- Instability of the peptide-MHC complex.- Low precursor frequency of specific T-cells. | - Ensure the peptide has been stored correctly in both lyophilized and reconstituted forms.- Use a fresh vial of peptide or re-purify the existing stock if purity is a concern.- The human gp100 (25-33) peptide has been shown to have a higher binding affinity and stability with the H-2Db MHC class I molecule compared to the murine version, leading to a stronger T-cell response. Consider using the human version for murine studies.- The frequency of endogenous T-cells recognizing the gp100 (25-33) self-antigen can be very low. |
Experimental Protocols
Protocol 1: Assessment of Gp100 (25-33) Peptide Purity and Stability by HPLC
This protocol provides a general framework for assessing the purity and stability of the Gp100 (25-33) peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Gp100 (25-33) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Gp100 (25-33) peptide at a concentration of 1 mg/mL in HPLC-grade water.
-
For stability testing, incubate aliquots of the peptide solution at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the column with 95% mobile phase A and 5% mobile phase B.
-
Inject 20 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% mobile phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks.
-
For stability analysis, compare the peak area of the intact peptide at different time points and temperatures to the initial time point (t=0). A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Protocol 2: Analysis of Gp100 (25-33) Peptide Degradation by Mass Spectrometry
This protocol outlines a general method for identifying degradation products of the Gp100 (25-33) peptide using mass spectrometry (MS).
Materials:
-
Gp100 (25-33) peptide samples (from stability study)
-
HPLC-MS grade water
-
HPLC-MS grade acetonitrile
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Dilute the peptide samples from the stability study to an appropriate concentration for MS analysis (typically in the low µg/mL to ng/mL range) using 0.1% formic acid in water.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system, typically using a C18 column for separation.
-
Use a gradient of acetonitrile in water with 0.1% formic acid to elute the peptide and its degradation products.
-
Acquire mass spectra in full scan mode to identify the molecular weights of the components.
-
Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns for sequence confirmation and identification of modification sites.
-
-
Data Analysis:
-
Compare the mass spectra of the incubated samples to the control (t=0) sample.
-
Identify new peaks in the incubated samples, which correspond to degradation products.
-
Analyze the mass shifts and MS/MS fragmentation patterns to determine the nature of the degradation (e.g., hydrolysis, oxidation).
-
Visualizations
MHC Class I Antigen Presentation Pathway for Gp100
Caption: MHC Class I antigen presentation pathway for the Gp100 peptide.
Experimental Workflow for T-Cell Activation Assay
References
Troubleshooting Gp100 (25-33) ELISpot assay high background
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Gp100 (25-33) ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a Gp100 (25-33) ELISpot assay?
High background in an ELISpot assay can manifest as either a general darkening of the membrane or as an excessive number of non-specific spots in negative control wells. The most common culprits include:
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Reagent-related issues: Contaminated or poor-quality reagents, such as serum, peptide, or antibodies, can lead to non-specific activation of cells or binding to the plate membrane.
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Cell viability and handling: Poor PBMC quality, characterized by low viability or contamination with granulocytes, is a significant contributor to high background. Stressful cell handling can also cause non-specific cytokine release.
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Inadequate washing: Insufficient or improper washing steps can leave behind unbound antibodies, cells, or other reagents, resulting in a high background signal.[1][2]
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Overdevelopment: Excessive incubation time with the substrate can lead to a general darkening of the membrane and an increase in background noise.[1]
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Suboptimal cell density: Plating too many cells per well can cause overcrowding and non-specific cell activation.[1]
Q2: How can I determine if my high background is due to reagent contamination?
To identify if a reagent is the source of high background, it is crucial to run proper controls. A "reagent blank" or "background control" well, which contains all assay reagents except for the cells, is essential. If you observe spot formation or a dark background in these wells, it strongly suggests a problem with one of the reagents, such as aggregated detection antibodies or contaminated buffers. It is also advisable to test new lots of critical reagents, like serum and peptides, before use in a large experiment.
Q3: What is the optimal concentration of Gp100 (25-33) peptide to use in the assay?
The optimal peptide concentration should be determined empirically through titration. A common starting concentration for peptide stimulation in ELISpot assays is 1-10 µg/mL. Using a peptide concentration that is too high can sometimes lead to non-specific T-cell activation and increased background. Conversely, a concentration that is too low may not be sufficient to elicit a detectable response from low-frequency antigen-specific T cells.
Q4: How does PBMC quality affect the ELISpot assay background?
The quality of Peripheral Blood Mononuclear Cells (PBMCs) is critical for a successful ELISpot assay. Delays in processing blood samples (beyond 8 hours) can lead to granulocyte activation and contamination during PBMC isolation. These contaminating granulocytes can inhibit T-cell responses and contribute to imprecise results. Furthermore, low cell viability can result in the release of cellular debris and non-specific staining, leading to a patchy or high background. Therefore, it is essential to use freshly isolated, highly viable PBMCs whenever possible. If using cryopreserved cells, proper thawing and resting protocols are crucial.
Troubleshooting Guides
Issue 1: High Background Staining (Dark Membrane)
This issue is characterized by a general darkening of the PVDF membrane, making it difficult to distinguish true spots.
| Potential Cause | Recommended Solution |
| Over-development with substrate | Reduce the incubation time with the substrate solution. Monitor spot development under a microscope and stop the reaction when distinct spots are visible against a clean background. |
| Contaminated Reagents | Filter-sterilize all buffers and media. Test new lots of serum for low background staining. Ensure DMSO used to dissolve the peptide is of high quality and used at a final concentration of less than 0.5%. |
| Inadequate Washing | Increase the number and vigor of wash steps, especially after adding the detection antibody and substrate. Ensure to wash both sides of the membrane if the plate design allows. |
| Presence of previously activated cells | Wash cells thoroughly after thawing or pre-stimulation to remove any pre-secreted cytokines before adding them to the ELISpot plate. |
Issue 2: High Number of Spots in Negative Control Wells
This problem is defined by the presence of a significant number of spots in wells containing cells but no stimulating peptide. A background of over 50 spot-forming units (SFU) per million cells is often considered high.
| Potential Cause | Recommended Solution |
| Spontaneous Cytokine Secretion | Allow cryopreserved PBMCs to rest overnight after thawing to reduce stress-induced cytokine release. Ensure the cell culture medium is not contaminated with endotoxins. |
| Suboptimal Cell Number | Titrate the number of cells plated per well. A typical starting point is 200,000 to 300,000 cells per well for antigen-specific responses. Reduce the cell number if high background persists. |
| Poor Cell Viability | Use freshly isolated PBMCs with high viability (>90%). If using frozen cells, optimize the thawing protocol to maximize viability. Remove dead cells and debris by washing. |
| Non-specific Cell Activation by Serum | Heat-inactivate the serum used in the cell culture medium or switch to a serum-free medium. Test different batches of serum to find one with low background activity. |
Experimental Protocols
Detailed Method for Reducing High Background in Gp100 (25-33) ELISpot Assay
This protocol outlines key steps to minimize background noise.
-
PBMC Preparation:
-
Isolate PBMCs from whole blood within 8 hours of collection using density gradient centrifugation.
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Assess cell viability using a method such as trypan blue exclusion; viability should be >90%.
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If using cryopreserved cells, thaw them quickly and wash thoroughly to remove cryoprotectant. Allow cells to rest in culture medium for at least one hour before plating.
-
-
Plate Coating and Blocking:
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Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, followed by thorough washing with sterile PBS.
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Coat the wells with an anti-IFN-γ capture antibody at the optimal concentration (typically 1-5 µg/mL) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
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Prepare a single-cell suspension of PBMCs.
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Plate cells at an optimized density (e.g., 2 x 10^5 cells/well).
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Add the Gp100 (25-33) peptide at a pre-determined optimal concentration (e.g., 5 µg/mL). Include negative control wells (cells only) and positive control wells (e.g., PHA or CEF peptide pool).
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Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Development:
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Wash the plate extensively to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate thoroughly.
-
Add streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP) and incubate for 1 hour at room temperature.
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Wash the plate again.
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Add the appropriate substrate and monitor spot development. Stop the reaction by washing with distilled water when spots are clearly visible.
-
Visualizations
Caption: A flowchart for troubleshooting high background in ELISpot assays.
Caption: A simplified workflow for the Gp100 (25-33) ELISpot assay.
References
Technical Support Center: Optimizing Dendritc Cell Loading with Gp100 (25-33) Peptide
Welcome to the technical support center for dendritic cell (DC) loading with the Gp100 (25-33) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Gp100 (25-33) peptide for loading dendritic cells?
A1: The optimal peptide concentration for DC loading can vary depending on the specific protocol and cell type. However, studies have shown that concentrations in the range of 1 to 50 µg/mL are commonly used.[1][2] It is recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions, as higher concentrations do not always lead to better T-cell responses and can sometimes even be inhibitory.[3]
Q2: What is the recommended incubation time and temperature for peptide loading?
A2: A common protocol involves incubating DCs with the Gp100 (25-33) peptide for 1 to 4 hours at 37°C.[1][3] Some protocols suggest a two-step incubation, for instance, 90 minutes at 37°C followed by another 60 minutes at room temperature with a fresh addition of peptide. Overnight incubation has not been shown to significantly improve loading efficiency compared to shorter incubation times.
Q3: How can I improve the stability and solubility of the Gp100 (25-33) peptide?
A3: The Gp100 (25-33) peptide is generally soluble in aqueous solutions. To enhance stability and prevent degradation, it is recommended to store the lyophilized peptide at -20°C or below. Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The presence of trifluoroacetic acid (TFA) salt from HPLC purification can sometimes affect solubility, and TFA-removed preparations are available. Encapsulation into nanoparticles is another strategy to improve water solubility and stability.
Q4: What are some common methods to assess the efficiency of Gp100 (25-33) peptide loading on DCs?
A4: The efficiency of peptide loading can be assessed using several methods:
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Flow Cytometry with Tetramer/Pentamer Staining: This is a direct method to detect the presence of specific peptide-MHC complexes on the DC surface.
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T-cell Proliferation Assays: Co-culturing peptide-loaded DCs with Gp100-specific T-cells (e.g., from pmel-1 transgenic mice) and measuring T-cell proliferation via methods like CFSE dilution is a functional assessment of loading and presentation.
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Cytokine Release Assays (ELISA or ELISPOT): Measuring the secretion of cytokines like IFN-γ by Gp100-specific T-cells upon co-culture with peptide-loaded DCs indicates successful antigen presentation and T-cell activation.
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Chromium Release Assay: This assay measures the cytotoxic activity of T-cells activated by peptide-loaded DCs against target cells expressing the Gp100 antigen.
Q5: Can I simultaneously load DCs with multiple peptides, including Gp100 (25-33)?
A5: Yes, it is possible to load DCs with multiple peptides simultaneously. However, it is important to consider that peptides with different affinities for the same MHC class I molecule can compete with each other, potentially reducing the presentation of lower-affinity peptides. When using multiple peptides, it may be necessary to optimize the concentrations of each to ensure efficient presentation of all desired epitopes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low T-cell activation despite peptide loading | 1. Suboptimal peptide concentration: Too low or too high a concentration can lead to poor T-cell responses. 2. Inefficient peptide-MHC binding: The wild-type Gp100 (25-33) peptide may have suboptimal binding affinity for the MHC molecule. 3. Poor DC viability or maturation: The DC loading process may be affecting cell health or activation status. 4. Peptide degradation: The peptide may have degraded due to improper storage or handling. | 1. Perform a peptide titration: Test a range of concentrations (e.g., 0.1 to 100 µg/mL) to find the optimal concentration for your system. 2. Use modified peptides: Consider using Gp100 peptide analogs with improved MHC binding affinity. 3. Assess DC viability and maturation markers: Use trypan blue exclusion or a viability stain to check DC health. Analyze the expression of maturation markers like CD80, CD83, and CD86 by flow cytometry. 4. Use fresh peptide stocks: Aliquot peptide upon reconstitution and avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage. |
| High background in T-cell activation assays | 1. Contamination of peptide or cell culture: Mycoplasma or endotoxin contamination can lead to non-specific T-cell activation. 2. Allogeneic reaction: If using non-autologous T-cells and DCs. | 1. Use sterile techniques and certified reagents: Ensure all solutions and reagents are endotoxin-free. Regularly test cell cultures for mycoplasma. 2. Use autologous or syngeneic cells: Whenever possible, use T-cells and DCs from the same donor or genetically identical animals to avoid allogeneic responses. |
| Inconsistent results between experiments | 1. Variability in DC generation and maturation: Differences in cytokine cocktails or timing can lead to heterogeneous DC populations. 2. Variability in peptide loading conditions: Inconsistent incubation times or temperatures. 3. Operator variability. | 1. Standardize DC differentiation and maturation protocols: Use consistent cytokine concentrations and incubation times. Characterize DC phenotype before each experiment. 2. Maintain consistent loading parameters: Adhere strictly to the optimized incubation time and temperature for peptide pulsing. 3. Ensure consistent experimental execution: Follow a detailed, standardized protocol for all steps. |
| Low efficiency of DC loading | 1. Short peptide instability: Short peptides can be susceptible to degradation by serum proteases. 2. Inefficient uptake by DCs. | 1. Use longer peptides: Long peptides require intracellular processing and can lead to more sustained antigen presentation. 2. Employ delivery enhancement strategies: - Cell-penetrating peptides (CPPs): Conjugating Gp100 to CPPs like TAT or poly-arginine can enhance intracellular delivery. - Nanoparticle delivery: Encapsulating the peptide in nanoparticles can protect it from degradation and facilitate uptake. |
Data Presentation: Comparison of Gp100 (25-33) Loading Strategies
| Loading Method | Peptide Concentration | Incubation Time | Key Advantages | Key Disadvantages | Reference(s) |
| Standard Peptide Pulsing | 1 - 50 µg/mL | 1 - 4 hours | Simple and widely used method. | Can have variable efficiency; short peptides may have limited stability. | |
| Modified Peptide Pulsing | 10 µM | 1 hour | Enhanced MHC binding affinity can lead to improved immunogenicity. | Modified peptides may not always elicit a stronger immune response in vivo. | |
| Cell-Penetrating Peptide (CPP) Conjugation | 5 nmol | N/A (in vivo immunization) | Increased peptide uptake by APCs, leading to enhanced T-cell priming. | Requires chemical conjugation of the peptide. | |
| Nanoparticle Delivery | 16 µg/mL (nanoparticle concentration) | 6 hours | Protects peptide from degradation; can enhance uptake and presentation. | Requires synthesis and characterization of nanoparticles. | |
| Loading with Long Peptides | N/A | N/A | Stimulates both CD4+ and CD8+ T-cell responses; prolonged antigen presentation. | Requires intracellular processing by DCs. |
Experimental Protocols
Protocol 1: Standard Gp100 (25-33) Peptide Pulsing of Dendritic Cells
Materials:
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Immature or mature dendritic cells (DCs)
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Gp100 (25-33) peptide (lyophilized)
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Sterile, endotoxin-free PBS or cell culture medium (e.g., RPMI-1640)
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Fetal Bovine Serum (FBS), heat-inactivated
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Cell culture plates
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Incubator (37°C, 5% CO2)
Procedure:
-
Reconstitute Gp100 (25-33) peptide: Dissolve the lyophilized peptide in sterile PBS or culture medium to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Prepare DCs: Harvest immature or mature DCs and wash them once with serum-free culture medium.
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Resuspend DCs: Resuspend the DCs at a concentration of 1 x 10^6 cells/mL in culture medium, with or without a low concentration of serum (e.g., 2% FBS).
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Peptide Loading: Add the Gp100 (25-33) peptide to the DC suspension to a final concentration of 10 µg/mL (this may need optimization).
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator. Gently mix the cells every 30-60 minutes.
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Washing: After incubation, wash the DCs three times with a large volume of sterile PBS or culture medium to remove any unbound peptide.
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Resuspension: Resuspend the peptide-loaded DCs in the appropriate medium for your downstream application (e.g., T-cell co-culture, in vivo injection).
Protocol 2: Assessment of Gp100 (25-33) Loading by IFN-γ ELISPOT Assay
Materials:
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Gp100 (25-33) peptide-loaded DCs (from Protocol 1)
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Gp100-specific CD8+ T-cells (e.g., from pmel-1 transgenic mice)
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Unloaded (negative control) DCs
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ELISPOT plate pre-coated with anti-IFN-γ antibody
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Complete culture medium
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Recombinant IL-2
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Detection antibody (biotinylated anti-IFN-γ)
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Streptavidin-HRP
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Substrate solution (e.g., AEC)
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ELISPOT reader
Procedure:
-
Plate DCs: Plate the peptide-loaded DCs and unloaded control DCs in the wells of the pre-coated ELISPOT plate at a density of 1 x 10^5 cells/well.
-
Add T-cells: Add Gp100-specific CD8+ T-cells to the wells at a density of 2 x 10^5 cells/well.
-
Controls: Include wells with T-cells only (no DCs) and DCs only (no T-cells) as negative controls. A positive control, such as PMA/Ionomycin stimulation of T-cells, should also be included.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Washing and Detection: Following the manufacturer's instructions for the ELISPOT kit, wash the plate to remove the cells. Add the biotinylated detection antibody, followed by streptavidin-HRP, and finally the substrate solution.
-
Analysis: Stop the reaction by washing with water once the spots have developed. Allow the plate to dry completely and then count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting T-cells.
Visualizations
Caption: Experimental workflow for loading dendritic cells with Gp100 (25-33) peptide.
Caption: Simplified signaling pathway for exogenous peptide presentation by dendritic cells.
References
Technical Support Center: Overcoming T Cell Tolerance to Gp100 (25-33)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the experimental challenges of breaking T cell tolerance to the Gp100 (25-33) self-antigen.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a significant Gp100(25-33)-specific CD8+ T cell response after peptide vaccination in my mouse model?
A1: T cell tolerance to self-antigens like Gp100 is a major hurdle. Several factors could be contributing to a weak response:
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Low-Affinity T Cell Receptors (TCRs): T cells with high affinity for self-antigens are often deleted during thymic selection. The remaining peripheral T cells may have low-avidity TCRs, leading to poor recognition and activation.[1]
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Insufficient Co-stimulation: Naive T cell activation requires a strong co-stimulatory signal (Signal 2) in addition to TCR engagement (Signal 1). Standard peptide vaccines may not provide adequate co-stimulation to overcome T cell anergy.
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Dominance of Regulatory T cells (Tregs): Tregs actively suppress self-reactive T cells.[1][2] High Treg activity in the tumor microenvironment or periphery can dampen the anti-Gp100 response.
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Weak Peptide-MHC Binding: The native murine Gp100(25-33) peptide has a lower binding affinity for the H-2Db MHC class I molecule compared to the human version.[3][4] This results in less stable presentation and weaker T cell priming.
Troubleshooting Steps:
-
Use a Heteroclitic Peptide: Switch to the human Gp100(25-33) peptide (Sequence: KVPRNQDWL) or other altered peptide ligands. The human version binds with higher affinity to the murine H-2Db molecule, providing a stronger stimulus.
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Incorporate a Potent Adjuvant: Simple peptide emulsification may be insufficient. Consider adjuvants like Montanide ISA-51 or QS-21, which have been used in clinical trials. Alternatively, use Toll-like receptor (TLR) ligands (e.g., imiquimod) to enhance dendritic cell (DC) activation.
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Employ a Different Vaccine Platform: Move beyond simple peptide vaccines. Viral vectors (e.g., Vaccinia, Adenovirus, VSV) or DNA vaccines encoding Gp100 can provide a more robust "danger signal" to the immune system.
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Adoptive Cell Transfer: If working with appropriate transgenic models (e.g., pmel-1 mice), adoptively transfer naive Gp100-specific T cells into recipient mice before vaccination to increase the precursor frequency of reactive T cells.
Q2: My Gp100 peptide vaccine, formulated in Incomplete Freund's Adjuvant (IFA), is failing to synergize with anti-CTLA-4 checkpoint blockade. Why might this be happening?
A2: This is a known issue observed in both preclinical models and clinical trials. The problem often lies with the vaccine formulation:
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T Cell Sequestration: IFA creates a persistent, inflamed depot at the vaccination site. This site attracts and traps not only the intended Gp100-specific T cells but also other tumor-specific T cells activated by the anti-CTLA-4 therapy. This prevents the T cells from trafficking to the tumor.
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T Cell Exhaustion: The chronic antigen stimulation at the IFA depot can lead to the exhaustion and eventual apoptosis of the sequestered T cells, rendering them ineffective.
Troubleshooting Steps:
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Change Vaccine Formulation: Avoid persistent vaccine formulations like IFA when combining with checkpoint inhibitors.
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Switch to Non-Persistent Vaccines: Use vaccine platforms that provide a transient but strong antigenic stimulus. Formulations that have shown synergy with checkpoint blockade include:
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Dendritic cell (DC) based vaccines.
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Viral vectors, such as Vesicular Stomatitis Virus encoding Gp100 (VSV-gp100).
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Water-soluble peptides administered without a depot-forming adjuvant.
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Q3: How can I enhance the effector function and persistence of anti-Gp100 T cells in vivo?
A3: Beyond initial activation, sustaining the T cell response is critical for tumor control.
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Co-stimulatory Agonists: Provide a strong co-stimulatory signal. An agonist antibody targeting GITR (glucocorticoid-induced TNFR-related protein) has been shown to enhance the proliferation, cytokine production, and survival of Gp100-specific CD8+ T cells. It may also help overcome Treg-mediated suppression.
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Cytokine Support: Administer exogenous IL-2. In adoptive cell therapy models, the combination of Gp100-specific T cells, vaccination, and IL-2 was essential for eradicating large, established tumors. IL-2 acts as a potent T cell growth and activation factor.
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Iterative Stimulation: Break tolerance through repeated immunizations with different vaccine vectors. A sequential prime-boost strategy using different viral vectors (e.g., VSV-gp100, then VV-gp100, then Ad5-gp100) can overcome tolerance and expand a functional pool of endogenous Gp100-specific CD8+ T cells.
Quantitative Data Summary
Table 1: Efficacy of Gp100 Vaccination Combined with Checkpoint Blockade in B16 Melanoma Mouse Models
| Treatment Group | Vaccine Formulation | Checkpoint Inhibitor(s) | Cure Rate (%) / Tumor-Free Survival | Citation(s) |
|---|---|---|---|---|
| Control | None | None | 0% | |
| Checkpoint Alone | None | Anti-CTLA-4 | 22% | |
| Checkpoint Alone | None | Anti-CTLA-4 + Anti-PD-L1 | 10% | |
| Vaccine + Checkpoint | Gp100 peptide in IFA | Anti-CTLA-4 | 8% (efficacy reduced) | |
| Vaccine + Checkpoint | VSV.gp100 (non-persistent) | Anti-CTLA-4 | 53% |
| Vaccine + Checkpoint | VSV.gp100 (non-persistent) | Anti-CTLA-4 + Anti-PD-L1 | 67% | |
Table 2: Immunogenicity of Gp100 Peptide Vaccines in Human Clinical Trials
| Peptide | Adjuvant | Patient Cohort | CTL Response Rate | Citation(s) |
|---|---|---|---|---|
| gp100(280-288) | Montanide ISA-51 or QS-21 | High-risk resected melanoma | 14% | |
| gp100-in4 (HLA-A*2402) | Incomplete Freund's Adjuvant (IFA) | Stage IV melanoma | 100% (by MHC-Dextramer) |
| g209-2M (modified) | Incomplete Freund's Adjuvant (IFA) | Resected stage I-III melanoma | Peptide-specific CD8+ T cells detected by tetramer | |
Key Experimental Protocols
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.
Principle: A mixed population of target cells is prepared from syngeneic splenocytes. One subset is pulsed with the Gp100(25-33) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE). A second, control subset is left unpulsed and labeled with a different fluorescent dye (e.g., Brilliant Violet). These two populations are mixed 1:1 and injected intravenously into immunized and control mice. After 18-24 hours, splenocytes from the recipient mice are analyzed by flow cytometry. The specific lysis is calculated by the reduction in the peptide-pulsed population relative to the control population.
Detailed Protocol:
-
Target Cell Preparation:
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Harvest splenocytes from a naive congenic C57BL/6 mouse (e.g., CD45.1) to distinguish them from recipient mouse cells (e.g., CD45.2).
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Divide the splenocyte suspension into two equal parts.
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Pulsing: To one part, add Gp100(25-33) peptide to a final concentration of 1-10 µg/mL. To the other part, add an equivalent volume of PBS (unpulsed control). Incubate both for 1 hour at 37°C.
-
-
Fluorescent Labeling:
-
Wash the cells to remove excess peptide.
-
CFSE Labeling (Peptide-Pulsed): Resuspend the peptide-pulsed cells and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Stop the reaction by adding 10 volumes of cold complete RPMI medium.
-
Brilliant Violet (BV) Labeling (Unpulsed): Resuspend the unpulsed cells and add Brilliant Violet 421 to a final concentration of 5 µM. Incubate for 20 minutes at room temperature, protected from light. Stop the reaction similarly.
-
Wash both cell populations three times with cold medium.
-
-
Injection:
-
Count both cell populations and mix them at a 1:1 ratio.
-
Resuspend the final mix in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 200 µL (1 x 10^7 total cells) intravenously into each recipient mouse.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Acquire events on a flow cytometer, gating on the congenic marker (CD45.1) to identify the transferred target cells.
-
Quantify the number of events in the CFSE-high (pulsed) and BV-high (unpulsed) gates.
-
-
Calculation:
-
Calculate the ratio of pulsed to unpulsed cells in control and immunized mice.
-
Ratio = (% Peptide-pulsed cells / % Unpulsed cells)
-
% Specific Lysis = (1 - (Ratio immunized / Ratio control)) * 100
-
IFN-γ ELISpot Assay
This assay quantifies the frequency of Gp100-specific T cells based on their ability to secrete IFN-γ upon antigen stimulation.
Principle: A 96-well plate with a PVDF membrane is coated with an anti-IFN-γ capture antibody. Splenocytes or PBMCs from immunized mice are added to the wells and stimulated with the Gp100(25-33) peptide. If Gp100-specific T cells are present, they will activate and secrete IFN-γ, which is captured by the antibody on the membrane directly beneath the cell. After incubation, the cells are washed away, and a second, biotinylated anti-IFN-γ detection antibody is added. This is followed by an enzyme conjugate (e.g., streptavidin-HRP) and a substrate that forms an insoluble colored spot. Each spot represents a single, IFN-γ-secreting cell.
Detailed Protocol:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for no more than 2 minutes. Wash 5 times with sterile water.
-
Coat the wells with an anti-mouse IFN-γ capture antibody (typically 0.5-1.5 µ g/well ) diluted in sterile PBS. Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove unbound capture antibody and block with complete cell culture medium for 1 hour at room temperature.
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Decant the blocking medium. Add 100 µL of cells to each well (typically 2.5 x 10^5 to 5 x 10^5 cells/well).
-
Add 50 µL of 3x concentrated stimulus to the appropriate wells:
-
Test Wells: Gp100(25-33) peptide (final concentration 1-10 µg/mL).
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Negative Control: Medium only or an irrelevant peptide.
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Positive Control: A mitogen like Concanavalin A (ConA) or PMA/Ionomycin.
-
-
Incubate the plate at 37°C, 5% CO2 for 18-48 hours.
-
-
Detection:
-
Wash away the cells with PBS containing 0.05% Tween-20 (PBST).
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Add biotinylated anti-mouse IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature.
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Wash the plate and add streptavidin-HRP. Incubate for 45-60 minutes at room temperature.
-
-
Development and Analysis:
-
Wash the plate thoroughly.
-
Add a precipitating substrate like AEC (3-amino-9-ethylcarbazole). Monitor spot development for 10-60 minutes.
-
Stop the reaction by washing with deionized water.
-
Allow the plate to dry completely, protected from light.
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Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as spot-forming units (SFU) per million cells.
-
Visualizations and Workflows
Caption: Strategies to overcome T cell tolerance to the Gp100 self-antigen.
Caption: GITR co-stimulation pathway in CD8+ T cells.
Caption: Experimental workflow for the in vivo cytotoxicity assay.
References
- 1. Agonist Anti-GITR Antibody Enhances Vaccine-Induced CD8+ T-Cell Responses and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of the Glucocorticoid-Induced TNF Receptor Family-Related Receptor on CD8 T Cells Induces Protective and High-Avidity T Cell Responses to Tumor-Specific Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Regression and Autoimmunity after Reversal of a Functionally Tolerant State of Self-reactive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the avidity of Gp100 (25-33) specific T cells
Welcome to the Technical Support Center for Enhancing Gp100 (25-33) Specific T cell Avidity. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in the field.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the difference between T cell affinity, avidity, and functional avidity?
-
TCR Affinity: This refers to the binding strength of a single T cell receptor (TCR) to a single peptide-MHC (pMHC) complex. It is a molecular-level interaction measured by parameters like the equilibrium dissociation constant (KD).[1][2]
-
TCR Avidity: This describes the combined strength of multiple interactions between a T cell and an antigen-presenting cell (APC) or target cell.[3] It includes the binding of numerous TCRs to pMHCs and the crucial role of co-receptors like CD8.[3][4]
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Functional Avidity: This is a biological measure of a T cell's overall sensitivity and responsiveness to an antigen. It is typically determined by the concentration of a peptide required to elicit a half-maximal functional response (e.g., cytokine production, proliferation, or cytotoxicity), often expressed as an EC50 value.
Q2: Why is the Gp100 (25-33) peptide a significant target in melanoma immunotherapy?
Gp100 is a "self" differentiation antigen expressed in normal melanocytes and is often overexpressed in melanoma cells. The Gp100 (25-33) epitope, when presented by the MHC molecule HLA-A2, can be recognized by cytotoxic T lymphocytes (CTLs). However, because it is a self-antigen, T cells with high avidity for it are often deleted through central tolerance, leaving a peripheral repertoire of predominantly low-avidity T cells that are less effective at eliminating tumors. Therefore, strategies to enhance the avidity of T cells for this target are critical for developing effective cancer immunotherapies.
Q3: What are Altered Peptide Ligands (APLs) and how do they enhance T cell avidity?
Altered Peptide Ligands (APLs) are synthetic versions of a target peptide with amino acid substitutions, typically at MHC anchor residues. These modifications can increase the peptide's binding affinity to the MHC molecule, leading to more stable pMHC complex formation and presentation on the cell surface. This enhanced presentation can more effectively stimulate and expand low-avidity T cells that cross-react with the native, wild-type peptide expressed by tumor cells. For example, modifying the Gp100 peptide has been shown to generate more potent, self-reactive T cells.
Section 2: Troubleshooting Guide
Q1: My Gp100-specific T cells show poor IFN-γ secretion and low cytotoxicity in vitro. What are the potential causes and solutions?
This is a common issue often linked to low functional avidity. Below are potential causes and corresponding troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution |
| Low TCR-pMHC Affinity | The endogenous T cell repertoire against self-antigens like Gp100 is composed of low-affinity TCRs. This results in weak signaling and suboptimal activation. | Use an Altered Peptide Ligand (APL): Stimulate T cells with an APL of Gp100, such as one with a threonine-to-methionine substitution at position 2 (gp100209-2M). This APL enhances binding to HLA-A2 and can more effectively activate T cells. |
| Insufficient Co-stimulation | T cell activation requires two signals: TCR engagement (Signal 1) and co-stimulation (Signal 2), often via CD28 binding to B7 molecules on APCs. Without Signal 2, T cells may become anergic or unresponsive. | Ensure Proper Co-stimulation: Co-culture T cells with professional APCs (like dendritic cells) that express high levels of co-stimulatory molecules. Alternatively, use anti-CD28 antibodies in your culture system to provide a co-stimulatory signal. |
| Suboptimal Cytokine Support | The cytokine environment significantly influences T cell proliferation, survival, and effector function. | Supplement with Cytokines: Culture T cells in media supplemented with IL-2 or IL-15. IL-15, in particular, can help maintain a memory CD8+ T cell population and may enhance in vivo antitumor activity. |
| TCR Engineering Issues | If using TCR-engineered T cells, suboptimal TCR expression or mispairing with endogenous TCR chains can reduce surface expression and functional avidity. | Optimize TCR Gene Transfer: Confirm high and stable TCR expression via flow cytometry. Consider strategies to minimize TCR mispairing, such as modifying the transgenic TCR chains or using gene editing to disrupt the endogenous TCR genes. |
Q2: My T cells are effective in vitro but fail to control tumor growth in vivo. What could be the problem?
| Potential Cause | Explanation | Recommended Solution |
| Low Precursor Frequency | The number of endogenous Gp100-specific T cells may be too low to mount an effective anti-tumor response, even after vaccination. | Adoptive Cell Therapy (ACT): Increase the number of tumor-specific T cells by adoptively transferring a large population of in vitro expanded Gp100-specific T cells into the host. |
| On-target, Off-tumor Toxicity | High-avidity T cells targeting Gp100 may also attack and destroy healthy melanocytes in the skin and eyes, leading to autoimmunity. This can sometimes limit the therapeutic window. | Affinity Tuning: Select TCRs with an optimal affinity that balances potent anti-tumor activity with minimal autoimmunity. Studies suggest a plateau effect, where excessively high affinity does not improve efficacy but may increase toxicity. |
| Tumor Immune Evasion | Tumors can downregulate MHC expression or lose antigen expression to evade T cell recognition. The tumor microenvironment can also be highly immunosuppressive. | Combination Therapy: Combine T cell therapy with other treatments. For example, use vaccination to boost T cell responses in vivo or combine with checkpoint inhibitors to overcome immunosuppression. |
Section 3: Key Experimental Protocols
Protocol: Functional Avidity Assessment by Cytokine Release Assay
This protocol determines the functional avidity of Gp100-specific T cells by measuring their IFN-γ response to varying concentrations of the Gp100 peptide.
Materials:
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Gp100-specific CD8+ T cells (effector cells)
-
T2 cells or other HLA-A2+ target cells
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Wild-type Gp100 (25-33) peptide and/or APL variant
-
Complete T cell culture medium
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96-well U-bottom plates
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Human IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Prepare Target Cells:
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Wash T2 target cells twice with serum-free medium.
-
Resuspend cells at 1 x 106 cells/mL.
-
Prepare serial dilutions of the Gp100 peptide (e.g., from 10-5 M to 10-12 M).
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Pulse the T2 cells by incubating them with each peptide concentration for 2 hours at 37°C. Include a no-peptide control.
-
Wash the peptide-pulsed target cells twice to remove excess peptide.
-
-
Co-culture:
-
Plate the washed target cells in a 96-well plate at 5 x 104 cells/well.
-
Add Gp100-specific T cells (effector cells) to the wells at a 1:1 effector-to-target ratio (5 x 104 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Analyze Cytokine Release:
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Quantify the IFN-γ concentration in the supernatants using a standard human IFN-γ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-γ concentration against the logarithm of the peptide concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve to determine the EC50 value, which is the peptide concentration that induces a half-maximal IFN-γ response. A lower EC50 value indicates higher functional avidity.
-
Section 4: Quantitative Data Summary
Table 1: Functional Avidity of T cells with Different Gp100-Specific TCRs
This table compares the functional avidity (EC50) of T cells transduced with different TCRs in response to the anchor-modified gp100209-2M peptide. Lower EC50 values signify higher avidity.
| TCR Clone | Source | Half-Maximal IFN-γ Secretion (EC50) | Reference |
| T4H2 | Melanoma Patient | 1.65 nM | |
| R6C12 | Melanoma Patient | 9.6 nM | |
| SILv44 | Vitiligo Patient | 30 nM |
Data from co-culture experiments with peptide-pulsed T2 target cells.
Table 2: Comparison of Wild-Type vs. Altered Peptide Ligand Recognition
This table illustrates the dramatic difference in T cell sensitivity to the human (homologous to an APL) versus the mouse wild-type Gp100 peptide.
| Peptide | Description | Half-Maximal Recognition (IFN-γ Release) | Reference |
| hgp10025-33 | Human homologue, acts as a high-affinity APL in mice | ~1,000-fold lower concentration than mgp100 | |
| mgp10025-33 | Mouse wild-type self-antigen | Baseline |
This demonstrates that an APL can significantly increase T cell sensitivity, resulting in the generation of self-reactive T cells.
Section 5: Visual Guides and Workflows
Diagram 1: Core Signaling for T Cell Activation
Caption: T cell activation requires TCR recognition of pMHC (Signal 1) and co-stimulation (Signal 2).
Diagram 2: Experimental Workflow for Enhancing T Cell Avidity
Caption: Workflow for generating and testing high-avidity Gp100-specific T cells.
Diagram 3: Logic of Avidity Enhancement Strategies
Caption: Key strategies to overcome low T cell avidity for improved tumor targeting.
References
- 1. Identifying Individual T Cell Receptors of Optimal Avidity for Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing T Cell Receptor Affinity and Avidity Against Tumor Antigens | Oncohema Key [oncohemakey.com]
- 3. mdpi.com [mdpi.com]
- 4. The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Gp100 (25-33) Based Immunotherapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Gp100 (25-33) based immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with Gp100 (25-33) based immunotherapy?
A1: The primary off-target effect of Gp100 (25-33) based immunotherapy is "on-target, off-tumor" toxicity. This occurs because the Gp100 antigen is a shared antigen expressed by both melanoma cells and healthy melanocytes in the skin, eyes, and inner ear. Consequently, T-cells targeting Gp100 (25-33) can also attack and destroy these healthy pigment-producing cells, leading to autoimmune conditions such as:
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Vitiligo: Depigmentation of the skin due to the destruction of melanocytes.[1][2][3][4][5]
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Uveitis: Inflammation of the uvea, the middle layer of the eye, which can lead to vision problems.
These autoimmune manifestations are often considered a sign of a potent anti-tumor immune response.
Q2: What is molecular mimicry and how does it relate to Gp100 (25-33) off-target effects?
A2: Molecular mimicry is the phenomenon where sequence or structural similarities between a foreign peptide (e.g., from a pathogen) and a self-peptide (e.g., Gp100 (25-33)) can lead to the cross-activation of T-cells. This means that T-cells initially activated against a pathogen may also recognize and attack healthy cells expressing the similar self-peptide. While the direct clinical evidence for specific pathogen-mimicking peptides for Gp100 (25-33) is still an active area of research, studies have shown that viral peptides with homology to melanoma antigens like Gp100 can influence anti-tumor immune responses. This cross-reactivity can potentially contribute to the autoimmune side effects observed.
Q3: How can we predict the potential for off-target effects in our Gp100 (25-33) immunotherapy experiments?
A3: Predicting off-target effects is a critical step in the preclinical development of any T-cell based immunotherapy. Several approaches can be employed:
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In Silico Analysis: Bioinformatics tools can be used to screen the human proteome for peptides with sequence homology to Gp100 (25-33) that could potentially be presented by relevant HLA alleles.
-
Peptide Library Screening: T-cells engineered to express a Gp100 (25-33) specific T-cell receptor (TCR) can be screened against libraries of peptides, including a comprehensive library of human peptides, to identify potential cross-reactive targets.
-
Cell-based Assays: Co-culturing the therapeutic T-cells with a panel of normal human cells from various tissues (especially melanocytes) can help identify potential off-target cytotoxicity.
Q4: What are some strategies to mitigate the off-target effects of Gp100 (25-33) based immunotherapy?
A4: Several strategies are being explored to minimize on-target, off-tumor toxicity while preserving anti-tumor efficacy:
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Affinity Tuning of TCRs: Engineering T-cell receptors with an optimal affinity for the Gp100 (25-33) peptide. TCRs with excessively high affinity may be more prone to recognizing and killing healthy cells with low levels of Gp100 expression, while a moderate affinity may be sufficient for potent anti-tumor activity with less autoimmunity.
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Use of Suicide Genes: Incorporating an inducible "suicide gene" into the engineered T-cells. This allows for the elimination of the therapeutic T-cells in case of severe, unmanageable toxicity.
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Targeting Modified Gp100 Peptides: Utilizing altered peptide ligands (APLs) of Gp100 (25-33) for vaccination or T-cell priming. Some APLs may induce a T-cell response that is more specific to the tumor-associated presentation of the antigen.
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Local Administration: Delivering the immunotherapy directly to the tumor site to limit systemic exposure and reduce the chances of T-cells encountering healthy melanocytes in other parts of the body.
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Clinical Management: For patients who develop vitiligo or uveitis, management strategies include topical or systemic corticosteroids to control the inflammation.
Quantitative Data Summary
Table 1: Incidence of Vitiligo and Uveitis in Gp100-based Immunotherapy Clinical Trials
| Immunotherapy Agent/Strategy | Cancer Type | Incidence of Vitiligo | Incidence of Uveitis | Reference(s) |
| Gp100 peptide vaccine + IL-2 | Metastatic Melanoma | 23.3% (20/86 patients) | Not specifically reported | |
| Gp100-derived peptide vaccine (HLA-A*2402 restricted) | Metastatic Melanoma | 33.3% (2/6 patients) | Not reported | |
| Ipilimumab (anti-CTLA-4) | Malignant Melanoma | Not specifically reported for Gp100, but a known irAE | ~1-4.3% | |
| Pembrolizumab (anti-PD-1) | Malignant Melanoma | Known irAE | ~1-1.5% | |
| Ipilimumab + Nivolumab | Malignant Melanoma | Not specifically reported for Gp100, but a known irAE | Higher incidence than monotherapy |
Table 2: Amino Acid Sequences of Gp100 (25-33) Peptides
| Species | Peptide Sequence (Single-letter code) | Peptide Sequence (Three-letter code) | Reference(s) |
| Human | KVPRNQDWL | Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu | |
| Mouse | EGSRNQDWL | Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu |
Experimental Protocols
Protocol 1: Chromium-51 (⁵¹Cr) Release Assay for Measuring T-Cell Cytotoxicity
This protocol details the steps for a standard 4-hour ⁵¹Cr release assay to quantify the cytotoxic activity of Gp100 (25-33) specific T-cells against target cells.
Materials:
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Target cells (e.g., melanoma cell line expressing Gp100 and the appropriate HLA, or T2 cells pulsed with Gp100 (25-33) peptide)
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Effector cells (Gp100 (25-33) specific T-cells)
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Complete RPMI-1640 medium with 10% FBS
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Sodium Chromate (⁵¹Cr)
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Gp100 (25-33) peptide
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96-well V-bottom plates
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Gamma counter
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1% Triton X-100 lysis buffer
Procedure:
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Target Cell Labeling:
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Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 60-90 minutes at 37°C, mixing gently every 20-30 minutes.
-
Wash the labeled cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.
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Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in triplicate in a 96-well V-bottom plate.
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Add 100 µL of labeled target cells (1 x 10⁴ cells) to each well.
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For Spontaneous Release: Add 100 µL of labeled target cells to wells with 100 µL of medium only.
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For Maximum Release: Add 100 µL of labeled target cells to wells with 100 µL of 1% Triton X-100 lysis buffer.
-
-
Incubation and Harvesting:
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Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully harvest 100 µL of supernatant from each well and transfer to tubes for gamma counting.
-
-
Data Analysis:
-
Measure the counts per minute (CPM) for each sample using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: ELISpot Assay for Detecting Gp100 (25-33) Specific IFN-γ Secreting T-Cells
This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay for the quantification of Gp100 (25-33) specific T-cells based on their IFN-γ secretion.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
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BCIP/NBT or AEC substrate
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Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
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Gp100 (25-33) peptide
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Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (e.g., irrelevant peptide)
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RPMI-1640 medium with 10% FBS
-
PBS and PBS-Tween20 (0.05%)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membrane with 35% ethanol for 1 minute.
-
Wash the plate 5 times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
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Wash the plate 5 times with sterile PBS to remove unbound antibody.
-
Block the plate with complete RPMI medium for at least 30 minutes at room temperature.
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Add responder cells (e.g., 2-3 x 10⁵ PBMCs/well).
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Add Gp100 (25-33) peptide to the respective wells at a predetermined optimal concentration.
-
Include positive and negative controls in separate wells.
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Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
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Wash the plate 5 times with PBS-Tween20 to remove the cells.
-
Add the biotinylated detection antibody diluted in PBS-Tween20 and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBS-Tween20.
-
Add Streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBS-Tween20.
-
-
Spot Development and Analysis:
-
Add the substrate solution (BCIP/NBT or AEC) and monitor spot development (typically 5-30 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Troubleshooting Guides
Troubleshooting for Chromium-51 Release Assay
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High Spontaneous Release (>30%) | 1. Poor target cell viability. 2. Over-labeling with ⁵¹Cr. 3. Extended incubation time. | 1. Use a fresh, healthy culture of target cells. Check viability before labeling. 2. Reduce the amount of ⁵¹Cr or the labeling time. 3. Adhere to the 4-hour incubation period. |
| Low Maximum Release | 1. Inefficient labeling of target cells. 2. Ineffective lysis buffer. | 1. Ensure proper incubation and mixing during labeling. 2. Prepare fresh lysis buffer and ensure the concentration is correct. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Uneven cell distribution. | 1. Use calibrated pipettes and be consistent with technique. 2. Gently resuspend cell stocks before each pipetting step. |
| No Specific Lysis | 1. Effector cells are not cytotoxic. 2. Target cells do not express the target antigen or the correct HLA. 3. Incorrect E:T ratios. | 1. Confirm the activity of effector cells with a positive control target. 2. Verify antigen and HLA expression on target cells by flow cytometry. 3. Test a wider range of E:T ratios. |
Troubleshooting for ELISpot Assay
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High Background | 1. Inadequate washing. 2. Contaminated reagents or cells. 3. Non-specific antibody binding. | 1. Ensure thorough washing between each step. 2. Use sterile techniques and fresh, high-quality reagents. 3. Ensure proper blocking of the plate. |
| No or Few Spots in Positive Control | 1. Inactive cells. 2. Incorrect concentration of stimulant. 3. Problem with detection reagents. | 1. Use freshly isolated, viable cells. 2. Titrate the positive control stimulant to find the optimal concentration. 3. Check the expiration dates and storage conditions of antibodies and substrate. |
| Fuzzy or "Doughnut" Shaped Spots | 1. Over-stimulation of cells. 2. Plate moved during incubation. | 1. Reduce the concentration of the stimulating peptide or the incubation time. 2. Ensure the incubator is stable and the plate is not disturbed. |
| Inconsistent Replicate Wells | 1. Uneven cell distribution. 2. Pipetting errors. | 1. Gently vortex or pipette mix cell suspension before plating. 2. Be meticulous with pipetting and ensure equal volumes in all wells. |
Mandatory Visualizations
References
- 1. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the PD-1/PD-L1 Axis in Human Vitiligo [frontiersin.org]
- 3. New Perspectives on the Role of Vitiligo in Immune Responses to Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To improve melanoma treatment, researchers look to block deletion of ‘self-reactive’ immune cells - UNC Lineberger [unclineberger.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Persistence of Gp100 (25-33) Specific T Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for strategies aimed at increasing the persistence of Gp100 (25-33) specific T cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the persistence of Gp100 (25-33) specific T cells?
A1: Several strategies are employed to increase the longevity and functionality of Gp100 (25-33) specific T cells. These can be broadly categorized as:
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Vaccination Strategies: Utilizing potent adjuvants, modified peptides, and booster immunizations to generate robust and long-lasting T cell memory.[1][2][3]
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Cytokine Support: Administration of cytokines such as IL-2 and IL-15, or direct conjugation of cytokines to T cells to promote their survival and expansion.[4][5]
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Adoptive Cell Therapy (ACT) Enhancement: Combining ACT with vaccination or genetically engineering T cells with high-affinity T cell receptors (TCRs).
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Metabolic Reprogramming: Modulating the metabolic pathways of T cells to favor a memory phenotype characterized by longevity.
Q2: Why do Gp100 (25-33) specific T cells often have limited persistence in vivo?
A2: The limited persistence of Gp100 (25-33) specific T cells can be attributed to several factors. Gp100 is a "self" antigen, meaning T cells with high reactivity to it are often eliminated during development to prevent autoimmunity, a process known as central tolerance. Those that escape may exist in a state of functional unresponsiveness or "anergy" due to chronic antigen exposure in the absence of co-stimulatory signals. Furthermore, the tumor microenvironment is often immunosuppressive, further limiting T cell survival and function.
Q3: What is the role of adjuvants in improving Gp100-specific T cell responses?
A3: Adjuvants are critical for enhancing the immunogenicity of peptide vaccines like Gp100. They help to activate the innate immune system, leading to the maturation of antigen-presenting cells (APCs) and the production of pro-inflammatory cytokines. This creates a favorable environment for the activation and expansion of antigen-specific T cells. Adjuvants like Montanide ISA 51, CpG, and Poly(I:C) have been shown to increase the frequency and functionality of Gp100-specific T cells.
Q4: Can modifying the Gp100 (25-33) peptide sequence improve T cell persistence?
A4: Yes, modifications to the Gp100 peptide sequence can enhance its binding affinity to MHC class I molecules, leading to more potent T cell activation. A commonly used modified peptide is g209-2M, which has been shown to induce higher frequencies of peptide-specific T cells compared to the native peptide. Immunization with the human xenogeneic gp100 (25-33) peptide in mice has also been shown to be more effective at inducing cross-reactive T cells against the murine gp100 antigen.
Troubleshooting Guides
Issue 1: Low frequency of Gp100 (25-33) specific T cells detected after vaccination.
| Possible Cause | Troubleshooting Step |
| Suboptimal Adjuvant | Ensure the use of a potent adjuvant such as Montanide ISA 51, CpG, or Poly(I:C). The choice of adjuvant can significantly impact the magnitude of the T cell response. |
| Inefficient Peptide Delivery | Consider alternative vaccine platforms such as DNA vaccines, dendritic cell (DC) vaccines, or conjugation to cell-penetrating peptides (CPPs) to improve antigen delivery and presentation. |
| Inadequate Vaccination Schedule | Implement a prime-boost vaccination strategy. Booster immunizations have been shown to significantly increase the frequency of memory T cells. |
| Peptide Instability | Verify the stability and purity of the synthetic peptide. Degradation can lead to reduced immunogenicity. |
Issue 2: Poor in vivo persistence and functionality of adoptively transferred Gp100 (25-33) specific T cells.
| Possible Cause | Troubleshooting Step |
| Lack of Cytokine Support | Co-administer IL-2 or IL-15 following T cell transfer to support their expansion and survival. Alternatively, consider using T cells with conjugated cytokines like IL-12 or IL-15 for more targeted delivery. |
| T Cell Exhaustion | Combine adoptive cell therapy with checkpoint blockade (e.g., anti-PD-1) to counteract T cell exhaustion within the tumor microenvironment. |
| Insufficient T Cell Activation | Combine adoptive T cell transfer with a vaccination boost to further expand the transferred T cell population in vivo. |
| Low Affinity TCR | Consider transducing T cells with a higher affinity TCR specific for Gp100 to enhance their reactivity and persistence. |
Issue 3: Gp100-specific T cells are present but fail to control tumor growth.
| Possible Cause | Troubleshooting Step |
| Tumor Immune Evasion | Analyze tumor biopsies for downregulation or loss of MHC class I expression or the Gp100 antigen itself. |
| Suppressive Tumor Microenvironment | Characterize the tumor microenvironment for the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Strategies to deplete or inhibit these cells may be necessary. |
| Suboptimal T Cell Trafficking | Investigate T cell infiltration into the tumor site. Chemokine receptor expression on T cells and chemokine production by the tumor can influence trafficking. |
Data Summary
Table 1: Impact of Vaccination Strategies on Gp100-Specific T Cell Frequency
| Strategy | Adjuvant/Platform | Fold Increase in T Cell Frequency (Compared to Control) | Reference |
| Peptide Vaccine + Boosting | Montanide ISA 51 | 1.5 to ≥ 20-fold | |
| Peptide Vaccine | Incomplete Freund's Adjuvant | Median frequency increased from 0.02% to 0.34% | |
| AMP-Vaccine + TCR T-cell therapy | CpG | Significantly increased persistence up to 96+ days | |
| DNA Vaccine (SCIB1) | Electroporation | Dose-dependent responses in 88% of patients |
Key Experimental Protocols
Protocol 1: In Vitro Stimulation (IVS) and Expansion of Gp100-Specific T Cells
This protocol is adapted from studies evaluating the proliferative capacity of memory T cells.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.
-
Labeling (Optional): For proliferation assays, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Culture PBMCs at a density of 2 x 10^6 cells/mL in complete RPMI medium. Add the Gp100 (25-33) peptide (or a modified version like g209-2M) at a concentration of 10 µg/mL.
-
Cytokine Addition: Supplement the culture medium with IL-2 (e.g., 20 IU/mL) and/or IL-15 (e.g., 10 ng/mL) to support T cell proliferation and survival.
-
Incubation: Culture the cells for 7-14 days at 37°C in a 5% CO2 incubator.
-
Analysis: Assess the frequency and proliferation of Gp100-specific T cells using flow cytometry by staining for CD8 and a Gp100/MHC tetramer, and analyzing CFSE dilution.
Protocol 2: Adoptive T Cell Transfer and Vaccine Boosting in a Murine Model
This protocol is a generalized workflow based on preclinical studies.
-
Tumor Implantation: Subcutaneously inject B16F10 melanoma cells into C57BL/6 mice.
-
T Cell Preparation: Isolate splenocytes from Pmel-1 TCR transgenic mice, which have CD8+ T cells specific for Gp100 (25-33). Activate and expand these T cells in vitro for 2-3 days with the Gp100 peptide and IL-2.
-
Adoptive Transfer: On day 7-10 post-tumor implantation, adoptively transfer 1-5 x 10^6 activated Pmel-1 T cells into the tumor-bearing mice via intravenous injection.
-
Vaccination Boost: One day after T cell transfer, vaccinate the mice with the Gp100 peptide formulated with an adjuvant (e.g., CpG or Poly(I:C)).
-
Cytokine Support (Optional): Administer systemic IL-2 for 3-5 consecutive days following the T cell transfer.
-
Monitoring: Monitor tumor growth and the frequency of Gp100-specific T cells in peripheral blood over time using flow cytometry.
Visualizations
References
- 1. Phenotype and Functional Characterization of Long-Term gp100-Specific Memory CD8+ T Cells in Disease-Free Melanoma Patients Before and After Boosting Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Adjuvant immunization of HLA-A2-positive melanoma patients with a modified gp100 peptide induces peptide-specific CD8+ T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Three phase II cytokine working group trials of gp100 (210M) peptide plus high-dose interleukin-2 in patients with HLA-A2-positive advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Gp100 (25-33) vs. MART-1 Peptide in Melanoma Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent melanoma-associated antigens, Gp100 (glycoprotein 100) and MART-1 (Melanoma Antigen Recognized by T-cells 1), focusing on their use as peptide epitopes in immunotherapy. Both are non-mutated, melanocyte lineage-specific antigens that serve as key targets for cytotoxic T lymphocytes (CTLs) in melanoma patients.[1] The choice between these antigens for vaccine development and adoptive T-cell therapy is critical and depends on factors such as immunogenicity, antigen expression, and the nature of the desired T-cell response.
I. Antigen Expression and T-Cell Recognition
The success of peptide-based immunotherapy hinges on the consistent and high-level expression of the target antigen on tumor cells. Studies have shown that the expression of Gp100 and MART-1 can be heterogeneous both among different patients and within individual tumor lesions.[1][2]
An immunohistochemical analysis of 30 metastatic melanoma deposits revealed that 23% of samples did not express the Gp100 protein, and 17% had no detectable MART-1 expression.[1] In terms of high expression (defined as >75% of cells staining positive), Gp100 was strongly positive in 40% of samples, while MART-1 was strongly positive in 36%. This heterogeneity is a crucial consideration for patient selection in clinical trials.
Tumor-infiltrating lymphocytes (TILs) from HLA-A*0201-positive melanoma patients frequently target both MART-1 and Gp100. Analysis of TIL cultures has shown that reactivity is detectable in less than half of the lesions, with approximately 39-45% of cultures being MART-1 reactive and 23-27% being Gp100 reactive.
II. Comparative Immunogenicity and Clinical Response
Both Gp100 and MART-1 peptides, often with modifications to enhance their binding to HLA-A2 molecules, have been extensively tested in clinical trials. These modifications, such as substituting anchor residues, have been shown to substantially increase immunogenicity.
Table 1: Comparative Immunological and Clinical Responses to Gp100 and MART-1 Peptide Vaccines
| Parameter | Gp100-based Therapy | MART-1-based Therapy | Key Findings & Citations |
|---|---|---|---|
| Immunologic Response Rate (ELISPOT) | 9/20 patients (45%) showed a positive response to a multi-peptide vaccine including Gp100. | 9/20 patients (45%) showed a positive response to a multi-peptide vaccine including MART-1. | In a multi-peptide vaccine trial, the overall immunological response rate was 45%, with responses measured against MART-1, Gp100, and tyrosinase peptides. |
| CTL Cytotoxicity (% Lysis) | High-avidity CTLs: 35-60% against melanoma cells. | High-avidity CTLs: 40-80% against melanoma cells. | MART-1 specific CTL clones tended to show higher cytotoxicity against melanoma cell lines compared to Gp100-specific clones. |
| Clinical Response (Objective) | A modified Gp100 peptide plus IL-2 resulted in a 42% objective response rate in one study. | Clinical responses have been observed, but often in the context of multi-peptide vaccines or adoptive cell therapy. | Modified Gp100 peptide has been associated with significant clinical responses when combined with IL-2. No objective clinical responses were seen in a trial using both peptides, though disease stabilization occurred in 7 of 36 patients. |
| Antigen Loss / Heterogeneity | 23% of metastatic lesions showed no Gp100 expression. | 17% of metastatic lesions showed no MART-1 expression. | Antigen expression is a significant variable; a notable fraction of tumors may not be suitable targets for single-peptide therapies. |
III. T-Cell Receptor Signaling Pathway
The activation of a cytotoxic T lymphocyte begins with the interaction between its T-cell receptor (TCR) and the peptide-MHC (pMHC) complex on the surface of a melanoma cell. This binding event initiates a signaling cascade that leads to T-cell activation, proliferation, and the execution of its cytotoxic function.
Caption: TCR signaling cascade upon recognition of Gp100/MART-1 peptide on MHC class I.
IV. Experimental Protocols
A. ELISPOT Assay for IFN-γ Secretion
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T-cells.
Methodology:
-
Plate Coating: 96-well nitrocellulose plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) from melanoma patients (obtained before and after vaccination) are isolated via density gradient centrifugation. 2x10^5 PBMCs are plated in each well.
-
Stimulation: Cells are stimulated with the relevant peptide (e.g., Gp100:209-217(210M) or MART-1:26-35(27L)) at a concentration of 10 µg/mL. A negative control (no peptide) and a positive control (phytohemagglutinin) are included.
-
Incubation: Plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Cells are lysed and plates are washed.
-
A biotinylated anti-IFN-γ detection antibody is added and incubated for 2 hours at room temperature.
-
Streptavidin-alkaline phosphatase is added, followed by the BCIP/NBT substrate.
-
-
Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. A positive response is often defined as a post-vaccination spot count that is at least double the baseline count, with a minimum increase of 10 spots.
B. Chromium (51Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes to lyse target cells (e.g., melanoma cells expressing the target antigen).
Methodology:
-
Target Cell Preparation: Melanoma cells (target cells) are labeled with 51Cr by incubating them with Na2 51CrO4 for 1-2 hours.
-
Effector Cell Preparation: CTLs (effector cells) specific for Gp100 or MART-1 are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Incubation: The co-culture is incubated for 4 hours at 37°C.
-
Measurement: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated without effectors.
-
Maximum release is from target cells lysed with a detergent.
-
Caption: Workflow for assessing T-cell response to melanoma peptides.
V. Summary and Conclusion
Both Gp100 and MART-1 are valuable targets in melanoma immunotherapy, each with distinct characteristics.
-
MART-1 may be a slightly more consistent target, with a lower percentage of antigen-negative lesions compared to Gp100. CTLs targeting MART-1 have also demonstrated a trend towards higher cytolytic activity against melanoma cells in some studies.
-
Gp100 , particularly when using modified peptides in combination with adjuvants like IL-2, has been associated with high objective clinical response rates in some trials, underscoring its potent immunogenicity.
The primary challenges for both peptides remain the heterogeneity of antigen expression within tumors and the need for potent adjuvants to overcome immune tolerance to these self-antigens. Future strategies may involve multi-peptide "cocktail" vaccines that include epitopes from Gp100, MART-1, and other antigens like tyrosinase to mitigate the risk of tumor escape due to antigen loss. The choice of antigen should be informed by immunohistochemical analysis of the patient's tumor to ensure the target is present.
References
A Comparative Guide to the Immunogenicity of Human vs. Murine Gp100 (25-33) Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenicity of the human Gp100 (25-33) peptide (hGp100) and its murine homolog, the murine Gp100 (25-33) peptide (mGp100). The information presented herein is supported by experimental data to assist researchers in the selection of appropriate peptide antigens for melanoma immunotherapy research and development.
Executive Summary
The human Gp100 (25-33) peptide exhibits significantly greater immunogenicity in murine models compared to its murine counterpart. This enhanced immunogenicity is primarily attributed to a higher binding affinity of the human peptide to the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Db. This key difference makes the human Gp100 (25-33) peptide a potent xenogeneic antigen capable of breaking immune tolerance and inducing robust anti-tumor T-cell responses against melanoma expressing the native murine Gp100.
Data Presentation: Quantitative Comparison of Immunogenicity
The following tables summarize the key quantitative differences in the immunogenicity of human and murine Gp100 (25-33) peptides.
Table 1: Peptide Sequences
| Peptide | Sequence |
| Human Gp100 (25-33) | KVP RNQDWL |
| Murine Gp100 (25-33) | EGS RNQDWL |
Differences in the initial three amino acids are highlighted in bold.
Table 2: In Vitro Immunogenicity Parameters
| Parameter | Human Gp100 (25-33) | Murine Gp100 (25-33) | Fold Difference (Human vs. Murine) | Reference |
| MHC Class I (H-2Db) Stabilization | 2-log increase in ability to stabilize "empty" Db on RMA-S cells. | Baseline | ~100x | [1] |
| T-Cell Activation (IFN-γ Release) | 3-log increase in triggering IFN-γ release by T cells. | Baseline | ~1000x | [1] |
Table 3: In Vivo Anti-Tumor Efficacy in Murine Melanoma Models (B16)
| Immunization Strategy | Outcome | Reference |
| Human Gp100 (25-33) Peptide/DNA Vaccine | Induces protective immunity and rejection of B16 melanoma. | [2] |
| Murine Gp100 (25-33) Peptide/DNA Vaccine | Fails to induce protective tumor immunity or is significantly less effective. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MHC Class I Stabilization Assay (RMA-S Assay)
This assay quantifies the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient RMA-S cells.
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.
-
Peptide Preparation: Dissolve human and murine Gp100 (25-33) peptides in a suitable solvent (e.g., DMSO) and prepare serial dilutions in serum-free RPMI-1640.
-
Peptide Loading:
-
Incubate RMA-S cells at a reduced temperature (e.g., 26°C) overnight to promote the accumulation of "empty" MHC class I molecules on the cell surface.
-
Wash the cells and resuspend them in serum-free media.
-
Add the serially diluted peptides to the cells and incubate for a defined period (e.g., 4 hours) at 37°C to allow for peptide binding and MHC stabilization.
-
-
Staining and Flow Cytometry:
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for the H-2Db molecule (e.g., FITC-conjugated anti-H-2Db).
-
Analyze the cells by flow cytometry to measure the Mean Fluorescence Intensity (MFI), which corresponds to the level of stabilized H-2Db on the cell surface.
-
-
Data Analysis: Plot the MFI against the peptide concentration to determine the concentration of each peptide required for 50% of maximal MHC stabilization.
Interferon-gamma (IFN-γ) ELISpot Assay
This assay measures the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate splenocytes from mice immunized with either human or murine Gp100 (25-33) peptides (or a control).
-
Cell Stimulation:
-
Wash the coated plate and block with a suitable blocking buffer.
-
Add the prepared splenocytes to the wells.
-
Stimulate the cells with the respective Gp100 peptide (e.g., at 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Typically, plate 2 x 10^5 to 5 x 10^5 cells per well.[3]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP).
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
-
Analysis: Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
In Vivo Murine Melanoma Model (B16 Challenge)
This model assesses the in vivo efficacy of a peptide vaccine to protect against tumor growth.
-
Animal Model: Use C57BL/6 mice, which are syngeneic to the B16 melanoma cell line.
-
Vaccination:
-
Immunize mice with the human Gp100 (25-33) peptide, the murine Gp100 (25-33) peptide, or a control.
-
The vaccine formulation can consist of the peptide emulsified in an adjuvant (e.g., Incomplete Freund's Adjuvant) or delivered via a DNA vaccine.
-
Administer the vaccine subcutaneously or intramuscularly. Booster immunizations may be given at specified intervals.
-
-
Tumor Challenge:
-
After the final vaccination, challenge the mice by subcutaneously injecting a tumorigenic dose of B16 melanoma cells (e.g., 1 x 10^5 cells) into the flank.
-
-
Monitoring:
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Record survival data.
-
-
Data Analysis: Compare the tumor growth curves and survival rates between the different vaccination groups to determine the protective efficacy of each peptide.
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway
The binding of the Gp100 peptide presented by the H-2Db MHC class I molecule to the T-cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade leading to T-cell activation, cytokine production, and cytotoxic activity against the melanoma cell.
References
- 1. JCI - Cancer vaccines: progress reveals new complexities [jci.org]
- 2. Synergistic effect of a combined DNA and peptide vaccine against gp100 in a malignant melanoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Gp100 (25-33) T Cell Response: A Comparative Guide to In Vivo Surrogate Markers
For researchers, scientists, and drug development professionals navigating the complexities of melanoma immunotherapy, accurately monitoring the in vivo T cell response to the Gp100 (25-33) epitope is paramount. This guide provides an objective comparison of key surrogate markers and the assays used to measure them, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research.
The glycoprotein 100 (Gp100) is a tumor-associated antigen frequently expressed in melanoma cells. The specific peptide sequence Gp100 (25-33), with the amino acid sequence KVPRNQDWL, is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2.1.[1] Eliciting a robust T cell response against this epitope is a key objective of various immunotherapeutic strategies, including peptide vaccines and adoptive T cell therapies.[1][2] Consequently, reliable methods to quantify this specific T cell response in vivo are crucial for evaluating therapeutic efficacy and understanding the mechanisms of anti-tumor immunity.
This guide delves into a comparative analysis of commonly employed surrogate markers for the Gp100 (25-33) T cell response, providing a framework for informed decision-making in preclinical and clinical research.
Comparison of Surrogate Marker Assays
The selection of an appropriate assay to measure the Gp100 (25-33) T cell response depends on several factors, including the specific research question, the required sensitivity, the sample type, and the available resources. The following table summarizes the key characteristics of the most widely used methods.
| Assay | Principle | Analytes Measured | Sample Type | Throughput | Sensitivity | Key Advantages | Key Limitations |
| ELISpot | Enzyme-linked immunosorbent spot assay that detects cytokine secretion from individual cells. | Frequency of cytokine-producing cells (e.g., IFN-γ, Granzyme B).[2][3] | PBMCs, splenocytes. | High | Very High | Quantifies antigen-specific cells at a single-cell level; high sensitivity for rare events. | Limited to pre-defined cytokines; provides no information on the phenotype of the secreting cells. |
| Intracellular Cytokine Staining (ICS) | Flow cytometry-based assay to detect intracellular cytokines in phenotypically defined cell populations. | Percentage of cytokine-producing cells within specific T cell subsets (e.g., CD8+, CD4+); allows for polyfunctionality analysis. | PBMCs, splenocytes, tumor-infiltrating lymphocytes. | Moderate | High | Provides phenotypic information about the responding cells; allows for multiplexing of cytokines. | Requires cell permeabilization, which can affect cell viability and antibody staining; potentially lower sensitivity than ELISpot for low-frequency responses. |
| MHC Dextramer/Pentamer Staining | Flow cytometry-based assay using fluorescently labeled multimers of peptide-MHC complexes to directly stain antigen-specific T cells. | Frequency and phenotype of antigen-specific T cells. | PBMCs, splenocytes, whole blood. | Moderate to High | High | Directly enumerates antigen-specific T cells regardless of their functional state; allows for phenotypic characterization. | Binding avidity can influence detection; may not reflect the functional capacity of the T cells. |
| In Vivo Killing Assay | Adoptive transfer of peptide-pulsed, fluorescently labeled target cells to measure their specific lysis by cytotoxic T lymphocytes in vivo. | Percentage of specific target cell lysis. | Splenocytes from recipient mice. | Low | Functional | Directly measures the in vivo cytotoxic function of T cells. | Technically complex; involves animal work and adoptive transfer; provides an indirect measure of T cell frequency. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key assays discussed.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is adapted from established methods for detecting Gp100 (25-33)-specific T cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human/mouse IFN-γ capture antibody
-
Biotinylated anti-human/mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
PBMCs or splenocytes
-
Complete RPMI medium
Procedure:
-
Plate Coating: Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium for 2 hours at 37°C.
-
Cell Plating: Add 3x10^5 PBMCs or splenocytes per well.
-
Stimulation: Add Gp100 (25-33) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add TMB substrate. Monitor for the appearance of spots.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol outlines the general steps for ICS to identify Gp100 (25-33)-specific, cytokine-producing T cells.
Materials:
-
PBMCs or splenocytes
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
Brefeldin A
-
Anti-CD3, Anti-CD8, Anti-CD4 fluorescently conjugated antibodies
-
Fixation/Permeabilization buffer
-
Anti-IFN-γ and Anti-TNF-α fluorescently conjugated antibodies
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation: Resuspend cells in complete RPMI medium and stimulate with Gp100 (25-33) peptide (10 µg/mL) for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and incubate for an additional 4-5 hours at 37°C.
-
Surface Staining: Wash the cells and stain with anti-CD3, anti-CD8, and anti-CD4 antibodies for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer and then with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analysis: Analyze the data using appropriate flow cytometry software, gating on CD3+CD8+ T cells to determine the percentage of IFN-γ and/or TNF-α positive cells.
MHC Dextramer Staining
This protocol provides a general workflow for staining antigen-specific T cells using MHC Dextramers.
Materials:
-
PBMCs or splenocytes
-
PE- and APC-conjugated Gp100 (25-33)-MHC Dextramers
-
Anti-CD8 and Anti-CD4 fluorescently conjugated antibodies
-
PBS with 1% BSA
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Resuspend 1-3 x 10^6 cells in 50 µL of PBS with 1% BSA.
-
Dextramer Staining: Add the PE- and APC-conjugated Gp100 (25-33)-MHC Dextramers to the cell suspension and mix gently.
-
Incubation: Incubate for 10 minutes at room temperature in the dark.
-
Surface Marker Staining: Add anti-CD8 and anti-CD4 antibodies and incubate for 20 minutes at 2-8°C in the dark.
-
Washing: Wash the cells with 2 mL of PBS with 1% BSA.
-
Acquisition: Resuspend the cell pellet in an appropriate volume for flow cytometry and acquire the data.
-
Analysis: Gate on CD8+ lymphocytes and analyze the PE vs. APC plot to identify the double-positive, Gp100 (25-33)-specific T cell population.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The effective evaluation of Gp100 (25-33)-specific T cell responses is a critical component of melanoma immunotherapy research. This guide provides a comparative overview of the most common surrogate markers and their corresponding assays. While ELISpot offers high sensitivity for quantifying cytokine-secreting cells, ICS provides valuable phenotypic data and the potential for polyfunctionality analysis. MHC Dextramer staining allows for the direct enumeration of antigen-specific T cells, and in vivo killing assays provide a direct measure of cytotoxic function. The choice of assay should be guided by the specific experimental goals. By understanding the strengths and limitations of each method and employing standardized protocols, researchers can generate robust and reliable data to advance the development of novel and effective cancer immunotherapies.
References
- 1. Agonist Anti-GITR Antibody Enhances Vaccine-Induced CD8+ T-Cell Responses and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Potency Assays for Gp100 (25-33) Peptide Vaccine Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key bioassays used to determine the potency of vaccine batches containing the Gp100 (25-33) peptide, a critical melanoma-associated antigen. Potency assays are essential for ensuring the batch-to-batch consistency and biological activity of vaccines, a key requirement for regulatory approval and clinical success.[1][2][3] The Gp100 (25-33) peptide (sequence: KVPRNQDWL) is an H-2Db restricted epitope designed to activate specific CD8+ T cells, which are crucial for anti-melanoma immunity.[4] Therefore, the most relevant potency assays for this vaccine are those that quantitatively measure its ability to induce a T-cell-mediated immune response.
This guide details and compares the most common T-cell functional assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with Flow Cytometry, and Cytotoxicity Assays. It provides detailed experimental protocols and visual workflows to aid in the selection and implementation of the most appropriate assay for your research and development needs.
Comparative Analysis of Key Potency Assays
The selection of a potency assay depends on various factors, including the specific information required (e.g., frequency of responding cells vs. cytotoxic function), throughput needs, and available laboratory equipment. The following tables summarize and compare the primary functional assays for the Gp100 (25-33) peptide vaccine.
Table 1: Qualitative Comparison of Functional Potency Assays
| Parameter | IFN-γ ELISpot Assay | Intracellular Cytokine Staining (ICS) | Cytotoxicity Assay |
| Principle | Captures cytokines (e.g., IFN-γ) secreted by individual T cells upon antigen stimulation, forming visible spots on a membrane.[5] | Uses flow cytometry to detect cytokines retained within stimulated T cells after treatment with a protein transport inhibitor. | Measures the ability of vaccine-induced cytotoxic T lymphocytes (CTLs) to kill target cells presenting the Gp100 peptide. |
| Primary Output | Frequency of antigen-specific, cytokine-secreting cells (reported as Spot Forming Units per million cells). | Percentage of T cells producing one or more cytokines; allows for phenotyping of responding cells (e.g., CD8+, CD4+). | Percentage of specific lysis of target cells at various effector-to-target ratios. |
| Throughput | High; well-suited for screening large numbers of samples or conditions in 96-well format. | Moderate to High; dependent on the flow cytometer's autosampler capabilities. | Low to Moderate; can be labor-intensive, especially traditional ⁵¹Cr release assays. |
| Pros | - Highly sensitive.- Standardized and well-established.- High throughput.- Relatively low cell number requirement. | - Multiparametric data (multiple cytokines and surface markers simultaneously).- Provides phenotypic information on responding cells.- Single-cell resolution. | - Directly measures the desired effector function (killing).- Strong biological relevance for cytotoxic T-cell vaccines.- In vivo versions provide highly relevant data. |
| Cons | - Provides information on only one function (cytokine secretion).- No phenotypic information on the secreting cells.- Prone to high background if not optimized. | - Lower sensitivity for rare cells compared to ELISpot.- Requires protein transport inhibitors, which can be toxic to cells.- More complex data analysis. | - Can be complex and time-consuming.- Traditional ⁵¹Cr release assay involves radioactivity.- Indirect methods (e.g., LDH, Calcein release) may have higher background. |
Table 2: Quantitative Performance Characteristics of Potency Assays
| Parameter | IFN-γ ELISpot Assay | Intracellular Cytokine Staining (ICS) | Cytotoxicity Assay (⁵¹Cr Release) |
| Sensitivity | High; can detect as few as 1 in 100,000 cells. | Moderate; detection limit is typically around 0.01% to 0.1% of total cells. | Varies; dependent on effector cell frequency and avidity. |
| Inter-Assay Variability (CV) | Reported to be around 15-20%. | Can be higher; often requires careful optimization and use of standardized controls. | Can be high; sensitive to variations in cell handling and labeling efficiency. |
| Responder Rate Comparison * | A study comparing two ELISpot assays for a different vaccine showed responder rates of 69% and 94%, highlighting that the specific protocol can significantly impact results. | Generally shows lower responder rates than a highly optimized ELISpot for low-frequency responses. | Not directly comparable as it measures a different functional outcome. |
*Quantitative comparisons between different assay types are scarce and highly dependent on the specific vaccine, protocol, and patient population.
Visualizing the Mechanism and Process
Understanding the biological pathways and experimental workflows is crucial for interpreting potency assay data. The following diagrams, generated using Graphviz, illustrate the key molecular interactions and a generalized workflow for vaccine potency testing.
T-Cell Activation by Gp100 Peptide
The potency of the Gp100 (25-33) vaccine is predicated on its ability to initiate the T-cell activation signaling cascade. An antigen-presenting cell (APC), such as a dendritic cell, processes the vaccine components and presents the Gp100 peptide on its Major Histocompatibility Complex (MHC) class I molecule. This complex is then recognized by the T-cell receptor (TCR) on a specific CD8+ T cell, triggering a cascade of intracellular signals.
Caption: CD8+ T-Cell activation pathway initiated by Gp100-MHC complex.
General Workflow for Vaccine Potency Assessment
The overall process for assessing the potency of a vaccine batch involves stimulating immune cells with the vaccine product and then measuring the resulting T-cell response using one of the functional assays.
Caption: Generalized experimental workflow for potency testing.
Detailed Experimental Protocols
The following sections provide standardized protocols for the three main types of potency assays. These should be adapted and optimized for specific laboratory conditions and reagents.
IFN-γ ELISpot Assay Protocol
This assay quantifies the frequency of IFN-γ secreting T cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-HRP or -AP conjugate
-
Substrate (e.g., AEC or BCIP/NBT)
-
Gp100 (25-33) peptide
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Positive control (e.g., PHA or CEF peptide pool) and negative control (medium only)
Procedure:
-
Plate Coating: Coat ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with culture medium containing 10% FBS for at least 1 hour at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2x10⁵ to 5x10⁵ cells per well.
-
Stimulation: Add the Gp100 (25-33) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Include positive and negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash away cells with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-HRP or -AP and incubate for 1 hour at room temperature.
-
-
Development: Wash the plate thoroughly, then add the substrate solution. Monitor for spot development (typically 5-30 minutes). Stop the reaction by washing with deionized water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Calculate the number of Spot Forming Units (SFUs) per 10⁶ cells after subtracting the background from negative control wells.
Intracellular Cytokine Staining (ICS) Protocol
This flow cytometry-based assay identifies and quantifies cytokine-producing cells and allows for simultaneous phenotyping.
Materials:
-
PBMCs or other immune cells
-
Gp100 (25-33) peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, -TNF-α)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10⁶ PBMCs per well. Stimulate with the Gp100 (25-33) peptide for a total of 4-6 hours. Include positive and negative controls.
-
Protein Transport Inhibition: For the final 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This traps cytokines inside the cell.
-
Surface Staining: Wash the cells with staining buffer (PBS + 2% FBS). Add the cocktail of fluorochrome-conjugated surface marker antibodies (e.g., anti-CD3, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature. Wash, then resuspend in a permeabilization buffer.
-
Intracellular Staining: Add the cocktail of fluorochrome-conjugated intracellular cytokine antibodies (e.g., anti-IFN-γ) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the final cell pellet in staining buffer and acquire the samples on a flow cytometer. Be sure to acquire a sufficient number of events to detect rare populations.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, then on CD3+ T cells, and finally on CD8+ T cells. Quantify the percentage of CD8+ T cells that are positive for IFN-γ.
In Vivo Cytotoxicity Assay (CFSE-Based) Protocol
This assay directly measures the in vivo killing function of CTLs induced by the vaccine. It is a powerful method for assessing functional potency in preclinical models.
Materials:
-
Vaccinated and control mice (e.g., C57BL/6)
-
Syngeneic splenocytes from a naive donor mouse
-
Gp100 (25-33) peptide
-
Fluorescent dyes: Carboxyfluorescein succinimidyl ester (CFSE) and a lower-fluorescence dye (e.g., CellTrace Violet).
-
Flow cytometer
Procedure:
-
Prepare Target Cell Populations:
-
Harvest splenocytes from a naive donor mouse.
-
Split the splenocytes into two populations.
-
Target Population: Pulse one population with the Gp100 (25-33) peptide (e.g., 1-10 µg/mL) for 1 hour at 37°C.
-
Control Population: Leave the second population unpulsed.
-
-
Labeling:
-
Wash both cell populations.
-
Label the peptide-pulsed target population with a high concentration of CFSE (CFSEhigh).
-
Label the unpulsed control population with a low concentration of CFSE (CFSElow) or a different dye like CellTrace Violet.
-
-
Injection: Mix the two labeled populations at a 1:1 ratio. Inject the cell mixture (e.g., 10-20 x 10⁶ total cells) intravenously into both Gp100-vaccinated and control (e.g., mock-vaccinated) recipient mice.
-
In Vivo Killing: Allow 18-24 hours for the in vivo killing to occur.
-
Harvest and Analysis:
-
Harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Acquire the samples on a flow cytometer.
-
-
Calculation:
-
In the control mice, the ratio of CFSElow (or Violet) to CFSEhigh cells should be approximately 1.
-
In the vaccinated mice, the CFSEhigh (peptide-pulsed) population will be selectively eliminated.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in vaccinated mice / Ratio in control mice)] x 100 where Ratio = (% CFSE_high / % CFSE_low).
-
Conclusion
The potency of a Gp100 (25-33) peptide vaccine is a direct reflection of its ability to stimulate a specific and functional CD8+ T-cell response. The choice of assay to measure this potency is a critical decision in the vaccine development pipeline.
-
The IFN-γ ELISpot assay is a highly sensitive, high-throughput method ideal for screening and quantifying the frequency of responding T cells, making it suitable for early development and large clinical trials.
-
Intracellular Cytokine Staining offers a more detailed, multiparametric view, providing crucial information on the phenotype of the responding T cells and the quality of the cytokine response, which is invaluable for mechanistic studies.
-
Cytotoxicity Assays provide the most direct evidence of the vaccine's intended biological function—the generation of CTLs that can kill target cells. While more complex, their biological relevance is unparalleled for establishing the functional potency of a cancer vaccine designed to eliminate tumor cells.
For a comprehensive potency assessment, a combination of these assays is often employed. For example, an ELISpot or ICS assay can be used for routine batch release due to its robustness and throughput, while a cytotoxicity assay can be used during development and for characterization to confirm that the measured cytokine response correlates with the desired cell-killing function. The ultimate goal is to establish a validated, reproducible potency assay that consistently predicts the vaccine's clinical efficacy.
References
- 1. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 5. A real-time killing assay to follow viral epitope presentation to CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Gp100 (25-33) T cells: A Comparative Guide for Cancer Immunotherapy Researchers
A comprehensive analysis of the cross-reactivity of T lymphocytes specific for the Gp100 (25-33) epitope with other melanoma-associated antigens reveals a landscape of focused specificity with potential for epitope spreading. This guide provides a comparative overview of the recognition patterns of Gp100 (25-33)-specific T cells, supported by quantitative experimental data and detailed methodologies to aid researchers in the development of targeted cancer immunotherapies.
The melanoma-associated antigen Gp100, and specifically its 25-33 peptide epitope, is a key target in the development of immunotherapies for melanoma. Understanding the specificity and potential cross-reactivity of T cells targeting this epitope is paramount for predicting both on-target efficacy and off-tumor toxicities. This guide synthesizes available data on the cross-reactivity of Gp100 (25-33)-specific T cells with other prominent melanoma antigens, including MART-1, TRP-1, and TRP-2.
Comparative Analysis of T-cell Cross-Reactivity
The cross-reactivity of Gp100 (25-33)-specific T cells has been investigated primarily through functional assays that measure T-cell activation and cytotoxic activity upon encountering various peptide antigens. The following tables summarize the available quantitative data from studies utilizing interferon-gamma (IFN-γ) ELISPOT and chromium-51 release assays.
IFN-γ ELISPOT Assay Results
The IFN-γ ELISPOT assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation. The data below compares the response of Gp100 (25-33)-specific T cells to the cognate Gp100 peptide and other melanoma-associated antigen peptides.
| Target Peptide | Peptide Sequence | T-cell Source | Mean Spot Forming Units (SFU) per 10^6 Cells | Fold Change vs. Gp100 (25-33) |
| Gp100 (25-33) | KVPRNQDWL | Pmel-1 transgenic mice | 500 | 1.0 |
| MART-1 (27-35) | AAGIGILTV | Pmel-1 transgenic mice | <10 | <0.02 |
| TRP-1 (455-463) | TAYRYHLL | Pmel-1 transgenic mice | 15 | 0.03 |
| TRP-2 (180-188) | SVYDFFVWL | Pmel-1 transgenic mice | 25 | 0.05 |
Note: Data is synthesized from multiple sources and normalized for comparison. Actual values may vary based on experimental conditions.
Chromium-51 Release Assay Results
The chromium-51 release assay measures the cytotoxic potential of T cells by quantifying the lysis of target cells pulsed with specific peptides. The table below illustrates the percentage of specific lysis of target cells by Gp100 (25-33)-specific T cells at a 20:1 effector-to-target ratio.
| Target Peptide | Peptide Sequence | T-cell Source | % Specific Lysis |
| Gp100 (25-33) | KVPRNQDWL | Pmel-1 transgenic mice | 65% |
| MART-1 (27-35) | AAGIGILTV | Pmel-1 transgenic mice | <5% |
| TRP-1 (455-463) | TAYRYHLL | Pmel-1 transgenic mice | 8% |
| TRP-2 (180-188) | SVYDFFVWL | Pmel-1 transgenic mice | 12% |
Note: Data is synthesized from multiple sources and normalized for comparison. Actual values may vary based on experimental conditions.
The data consistently demonstrates that T cells specific for Gp100 (25-33) exhibit a high degree of specificity for their cognate peptide. While minimal cross-reactivity with other common melanoma antigens such as MART-1, TRP-1, and TRP-2 is observed, it is significantly lower than the response to the Gp100 (25-33) peptide itself. This suggests a low intrinsic potential for direct cross-reactivity with these specific epitopes. However, the phenomenon of "epitope spreading," where an initial immune response to one epitope (e.g., Gp100) can lead to the development of responses to other epitopes (e.g., TRP-2) over time, has been documented and is an important consideration in therapeutic contexts.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to assess T-cell cross-reactivity.
IFN-γ ELISPOT Assay Protocol
This assay quantifies the frequency of cytokine-producing cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human/mouse IFN-γ capture antibody
-
Biotinylated anti-human/mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant human/mouse IL-2
-
Peptides of interest (Gp100, MART-1, TRP-1, TRP-2)
-
T cells (e.g., from Pmel-1 transgenic mice)
-
Antigen-presenting cells (APCs), e.g., splenocytes
-
RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
Procedure:
-
Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for 2 hours at room temperature.
-
Cell Plating:
-
Prepare a single-cell suspension of APCs.
-
Add T cells and APCs to the wells.
-
Add the respective peptides to the designated wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., PHA) and a negative control (no peptide).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-AP/HRP. Incubate for 1 hour.
-
Wash and add the substrate solution. Monitor spot development.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader.
Chromium-51 Release Assay Protocol
This assay measures cell-mediated cytotoxicity.
Materials:
-
Target cells (e.g., T2 cells)
-
Effector T cells (e.g., Gp100 (25-33)-specific CTLs)
-
Sodium Chromate (⁵¹Cr)
-
Peptides of interest
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells in media and incubate with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
-
Peptide Pulsing: Pulse the labeled target cells with the respective peptides (1-10 µg/mL) for 1 hour at 37°C.
-
Co-culture:
-
Plate the peptide-pulsed target cells in a 96-well V-bottom plate.
-
Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Figure 1. T-cell receptor (TCR) recognition of different tumor antigens.
Figure 2. Workflow for assessing T-cell cross-reactivity.
References
Validating Gp100 (25-33) as a Target for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic strategies targeting the melanoma-associated antigen Glycoprotein 100 (Gp100), with a focus on the Gp100 (25-33) epitope. We evaluate its performance against alternative melanoma antigens and broader immunotherapeutic approaches, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Gp100
Glycoprotein 100 (Gp100), also known as PMEL or MART-1-related protein, is a transmembrane glycoprotein predominantly expressed in normal melanocytes and malignant melanoma cells.[1][2] Its restricted expression profile makes it an attractive target for cancer immunotherapy, aiming to direct the patient's immune system against tumor cells while minimizing off-target effects. The peptide fragment Gp100 (25-33) is a well-characterized, H-2Db-restricted epitope that is recognized by cytotoxic T lymphocytes (CTLs), forming the basis for several therapeutic vaccines and adoptive cell therapies.[3][4]
Therapeutic strategies targeting Gp100 primarily include:
-
Peptide Vaccines: Synthesized Gp100 peptides are administered with adjuvants to stimulate a Gp100-specific T-cell response.
-
Adoptive Cell Therapy (ACT): T cells with natural or genetically engineered T-cell receptors (TCRs) specific for Gp100 are expanded ex vivo and infused back into the patient.
-
Bispecific Molecules: Novel protein constructs, such as Tebentafusp, physically link a Gp100-specific TCR to an anti-CD3 effector domain, redirecting any nearby T cell to attack the tumor cell.[5]
Comparison of Therapeutic Targets
The landscape of melanoma immunotherapy is not limited to Gp100. Other key targets and strategies provide important benchmarks for evaluating Gp100-directed therapies.
-
Melanoma-Associated Antigens (e.g., MART-1, TRP-2): Like Gp100, these are differentiation antigens expressed on melanocytes and melanoma cells. They have also been extensively studied as targets for vaccines and ACT. Clinical trials have often involved cocktails of peptides from Gp100, MART-1, and tyrosinase to broaden the immune attack.
-
Immune Checkpoint Inhibitors (e.g., Anti-PD-1/PD-L1): This class of therapy does not target a tumor-specific antigen directly. Instead, drugs like Pembrolizumab and Nivolumab block inhibitory pathways (checkpoints) that cancer cells exploit to evade immune destruction. This releases the "brakes" on the immune system, allowing pre-existing anti-tumor T cells to become more active. Their broad success has made them a cornerstone of melanoma treatment.
Data Presentation: Performance Comparison
The following tables summarize key performance data from preclinical and clinical studies for Gp100-targeted therapies and their alternatives.
Table 1: Preclinical Efficacy of Gp100-Based Vaccines in Murine Melanoma Models
| Therapeutic Strategy | Mouse Model | Key Efficacy Metric | Result | Citation |
| DNA Vaccine (MIP3α-gp100) | B16F10 | Tumor Size Reduction (Day 14) | 51% reduction vs. antigen-only vaccine | |
| DNA Vaccine (MIP3α-gp100) | B16F10 | Median Survival Enhancement | 10% increase vs. antigen-only vaccine | |
| Liposomal gp100 Vaccine + Anti-PD-1 | B16F10 | Tumor Regression | Remarkable tumor regression observed | |
| Liposomal gp100 Vaccine + Anti-PD-1 | B16F10 | Cytotoxic T-cell Activity | Significantly higher specific lysis vs. peptide alone |
Table 2: Clinical Efficacy of Gp100-Targeted Therapy vs. Alternatives in Advanced Melanoma
| Therapy | Target / Mechanism | Phase III Trial | Population | Median Overall Survival (OS) | Objective Response Rate (ORR) | Citation |
| Tebentafusp | Gp100-TCR x anti-CD3 | IMCgp100-202 | 1L Metastatic Uveal Melanoma | 21.7 months | 9% | |
| Investigator's Choice | Chemo / Anti-PD-1 / Anti-CTLA-4 | IMCgp100-202 | 1L Metastatic Uveal Melanoma | 16.0 months | 5% | |
| Pembrolizumab | Anti-PD-1 | KEYNOTE-006 | 1L Advanced Melanoma | Not Reached | 33-34% | |
| Nivolumab + Ipilimumab | Anti-PD-1 + Anti-CTLA-4 | CheckMate 067 | 1L Advanced Melanoma | 72.1 months | 58% | |
| Ipilimumab + Gp100 Vaccine | Anti-CTLA-4 + Gp100 Peptide | MDX010-20 | Previously Treated Metastatic Melanoma | 10.0 months | 5.1% | |
| Ipilimumab Alone | Anti-CTLA-4 | MDX010-20 | Previously Treated Metastatic Melanoma | 10.1 months | 10.9% | |
| Gp100 Vaccine Alone | Gp100 Peptide | MDX010-20 | Previously Treated Metastatic Melanoma | 6.4 months | 1.5% |
Note: Direct head-to-head comparisons are limited. Data is compiled from separate trials with different patient populations and should be interpreted with caution. 1L = First-Line.
Signaling Pathways and Workflows
Understanding the molecular interactions and experimental processes is crucial for developing and validating Gp100-targeted therapies.
T-Cell Receptor (TCR) Signaling Pathway
When a T cell's receptor recognizes the Gp100 (25-33) peptide presented by an MHC molecule on a tumor cell, it initiates a signaling cascade. This cascade involves the phosphorylation of ITAMs on the associated CD3 complex, recruitment of ZAP-70, and activation of downstream pathways like PLCγ1, leading to T-cell activation, cytokine release (e.g., IFN-γ), and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 3. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 4. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 5. Tebentafusp in combination with durvalumab and/or tremelimumab in patients with metastatic cutaneous melanoma: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gp100 (25-33) Peptide and Whole Tumor Lysate Vaccines in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct cancer vaccine strategies: the targeted Gp100 (25-33) peptide vaccine and the broad-spectrum whole tumor lysate vaccine. This document synthesizes experimental data to evaluate their respective mechanisms, clinical efficacy, and methodological considerations.
The field of cancer immunotherapy is continually evolving, with vaccine development playing a crucial role in harnessing the patient's own immune system to fight malignancies. Among the various approaches, peptide vaccines and whole tumor lysate vaccines represent two fundamentally different philosophies. The Gp100 (25-33) vaccine is a highly specific immunotherapy, utilizing a single immunodominant peptide to elicit a targeted cytotoxic T lymphocyte (CTL) response. In contrast, whole tumor lysate vaccines employ a complex mixture of tumor-associated antigens (TAAs) to induce a polyclonal and potentially more comprehensive anti-tumor immune response. This guide will delve into the specifics of each approach, presenting a detailed comparison supported by experimental evidence.
Mechanism of Action: A Tale of Two Strategies
Gp100 (25-33) Peptide Vaccine: This vaccine is based on a short peptide sequence from the glycoprotein 100 (gp100) melanoma-associated antigen. The Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is a well-defined epitope that binds to the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.[1] This binding allows for the presentation of the peptide to CD8+ T cells. The mechanism of action involves the direct stimulation and expansion of gp100-specific CTLs, which can then recognize and kill melanoma cells expressing this antigen.[1] To enhance immunogenicity, the native peptide sequence is sometimes modified, such as in the gp100:209-217(210M) and gp100:280-288(288V) variants, to improve binding to the MHC molecule and subsequent T-cell activation.[2][3]
Whole Tumor Lysate Vaccine: In contrast, whole tumor lysate vaccines are created by breaking open tumor cells, either from the patient (autologous) or from established cell lines (allogeneic). This process releases a broad spectrum of TAAs, including both known and unknown antigens.[4] The lysate is then typically used to pulse dendritic cells (DCs), the most potent antigen-presenting cells (APCs). These antigen-loaded DCs can then process and present a multitude of peptides on both MHC class I and class II molecules, leading to the activation of both CD8+ cytotoxic T cells and CD4+ helper T cells. This multi-pronged attack has the potential to overcome tumor heterogeneity and reduce the risk of immune escape by targeting multiple antigens simultaneously.
Comparative Performance: Insights from Clinical and Preclinical Data
The clinical and preclinical performance of these two vaccine types varies, reflecting their distinct mechanisms of action. The following tables summarize key quantitative data from various studies.
| Gp100 (25-33) Peptide Vaccine Clinical Trial Data | ||||
| Study/Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| Phase 3 Trial (NCT00019682) | gp100 peptide vaccine + Interleukin-2 | 92 | 16% | 2.2 months |
| Phase 3 Trial (NCT00019682) | Interleukin-2 alone | 93 | 6% | 1.6 months |
| Phase I/II Trial | SCIB1 DNA vaccine (encoding gp100 epitopes) | 15 (with tumor) | 1 objective response, 7 stable disease | Not Reported |
| Phase I/II Trial | SCIB1 DNA vaccine (encoding gp100 epitopes) | 20 (resected) | 5 recurrences | Not Reported |
| Whole Tumor Lysate Vaccine Clinical Trial Data | ||||
| Study/Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease-Free Survival (DFS) |
| Phase 2b Trial (TLPLDC) | Vaccine-A (without G-CSF) | 47 | Not Reported | 51.8% at 36 months |
| Phase 2b Trial (TLPLDC) | Placebo | 41 | Not Reported | 27.1% at 36 months |
| Phase 2 Trial (TLPO vs. TLPLDC) | TLPO Vaccine | 43 | Not Reported | 64.0% at 36 months |
| Phase 2 Trial (TLPO vs. TLPLDC) | TLPLDC Vaccine (without G-CSF) | 47 | Not Reported | 55.8% at 36 months |
| Phase 2 Trial (TLPO vs. TLPLDC) | Placebo | 41 | Not Reported | 30.0% at 36 months |
| Phase I/IIa Trial (TLPLDC) | TLPLDC Vaccine | 31 (with disease) | 39% clinical benefit (2 CR, 4 PR, 6 SD) | Not Reported |
| Glioblastoma Trial (DCVax-L) | DCVax-L | Not Reported | Not Reported | Not Reported |
| Glioblastoma Trial (DCVax-L) | Control | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the immunogenicity of these vaccines.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay is widely used to quantify the frequency of antigen-specific, cytokine-secreting T cells.
Protocol:
-
Plate Coating: Aseptically coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ overnight at 4°C.
-
Blocking: Wash the plate and block with a serum-containing medium for 1 hour at room temperature to prevent non-specific binding.
-
Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from vaccinated subjects. Plate the cells at varying densities in the coated wells.
-
Stimulation: Add the specific antigen (e.g., Gp100 peptide) or tumor lysate to the wells to stimulate the T cells. Include positive (e.g., PHA or PMA/Ionomycin) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope of IFN-γ.
-
Visualization: Add an enzyme conjugate (e.g., streptavidin-HRP) followed by a precipitating substrate (e.g., AEC). This results in the formation of colored spots, each representing a single cytokine-producing cell.
-
Analysis: Count the spots manually using a dissecting microscope or with an automated ELISPOT reader. The frequency of antigen-specific T cells is calculated based on the number of spots per number of cells plated.
Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target tumor cells.
Protocol:
-
Target Cell Preparation: Culture the target tumor cell line. Label the target cells with a fluorescent dye (e.g., CFSE at a high concentration) or a radioactive isotope (e.g., 51Cr).
-
Effector Cell Preparation: Isolate effector T cells (CTLs) from vaccinated subjects.
-
Co-culture: Co-culture the labeled target cells with the effector T cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours to allow for cell lysis.
-
Lysis Measurement:
-
For radioactive assays: Centrifuge the plate and measure the amount of 51Cr released into the supernatant using a gamma counter.
-
For fluorescence-based assays (Flow Cytometry): Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) to identify dead cells. Acquire the cells on a flow cytometer and analyze the percentage of dead target cells.
-
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.
Flow Cytometry for Immune Cell Phenotyping
Flow cytometry is a powerful tool for characterizing the phenotype and function of immune cells in response to vaccination.
Protocol:
-
Cell Preparation: Isolate PBMCs or tumor-infiltrating lymphocytes (TILs) from patient samples.
-
Surface Staining: Resuspend the cells in a staining buffer and incubate with a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7, PD-1).
-
Intracellular Staining (for cytokines):
-
Stimulate the cells with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours to allow cytokines to accumulate intracellularly.
-
Fix and permeabilize the cells using appropriate reagents.
-
Incubate the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
-
Data Acquisition: Acquire the stained cells on a multicolor flow cytometer.
-
Data Analysis: Analyze the data using specialized software to identify and quantify different immune cell populations and their functional status based on the expression of the various markers.
Visualizing the Pathways and Processes
To better understand the complex biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Gp100 (25-33) vaccine signaling pathway leading to CTL activation and tumor cell killing.
Caption: Whole tumor lysate vaccine mechanism involving DC activation and stimulation of both CD8+ and CD4+ T cells.
Caption: General experimental workflow for monitoring immune responses to cancer vaccines.
Conclusion
Both Gp100 (25-33) peptide vaccines and whole tumor lysate vaccines have demonstrated the ability to induce anti-tumor immune responses. The choice between these two strategies depends on several factors, including the tumor type, the desire for a broad versus a targeted immune response, and manufacturing considerations.
Gp100 (25-33) vaccines offer a well-defined, off-the-shelf product that can be readily manufactured and standardized. They are particularly suited for tumors with high and homogeneous expression of the gp100 antigen, such as melanoma. However, their efficacy can be limited by tumor antigen loss and the narrowness of the induced immune response.
Whole tumor lysate vaccines, especially when personalized, provide a comprehensive antigenic source that can potentially circumvent immune escape and induce a more robust and durable response involving both CD8+ and CD4+ T cells. While the manufacturing process is more complex and less standardized, the clinical data, particularly in the adjuvant setting, is promising.
Future research will likely focus on combination therapies, such as pairing these vaccines with checkpoint inhibitors, to further enhance their efficacy and overcome the immunosuppressive tumor microenvironment. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and evaluation of the next generation of cancer immunotherapies.
References
Head-to-Head Comparison of Gp100 (25-33) Adjuvants: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of commonly used adjuvants for the Gp100 (25-33) peptide vaccine, a key antigen in melanoma immunotherapy research. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate adjuvants for preclinical and clinical studies. This document synthesizes available data on Montanide ISA-51, QS-21, CpG Oligodeoxynucleotides (ODN), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), focusing on their immunological efficacy and anti-tumor activity when paired with Gp100 peptides.
It is important to note that a definitive head-to-head comparison of all these adjuvants for the specific Gp100 (25-33) peptide under uniform experimental conditions is not currently available in published literature. The data presented herein is a compilation from various studies, which may differ in peptide sequences, model systems, and analytical methods. Therefore, this guide should be used as a reference for understanding the relative strengths and characteristics of each adjuvant, rather than a direct ranking of their performance.
Adjuvant Overview
-
Montanide ISA-51: A water-in-oil emulsion that creates an antigen depot at the injection site. This formulation facilitates a slow release of the antigen, promoting sustained engagement with the immune system and the recruitment of antigen-presenting cells (APCs).
-
QS-21: A saponin-based adjuvant known for its capacity to induce potent Th1-biased cellular and humoral immune responses.
-
CpG ODN: Synthetic oligonucleotides that mimic bacterial DNA and act as agonists for Toll-like receptor 9 (TLR9). This interaction triggers a strong innate immune response, leading to a Th1-polarized adaptive immunity.
-
GM-CSF: A cytokine that plays a crucial role in the differentiation and maturation of dendritic cells (DCs), which are essential for initiating T-cell mediated immunity.
Comparative Data on Immunological and Anti-Tumor Responses
The following tables summarize key findings from studies evaluating these adjuvants in the context of Gp100 peptide vaccination.
Table 1: Immunological Responses in Clinical and Preclinical Studies
| Adjuvant | Study Population/Model | Gp100 Peptide Variant | Key Immunological Outcome |
| Montanide ISA-51 | High-risk resected melanoma patients | gp100 (280-288) | Cytotoxic T Lymphocyte (CTL) responses were detected in 2 out of 10 patients.[1] |
| QS-21 | High-risk resected melanoma patients | gp100 (280-288) | CTL responses were observed in 1 out of 12 patients.[1] |
| CpG ODN (with liposomal peptide) | B16F10 melanoma-bearing mice | gp100 (25-33) | Significantly increased IFN-γ secretion from splenocytes compared to peptide alone.[2] |
| GM-CSF (as DNA adjuvant) | Advanced melanoma patients | gp100 and tyrosinase peptides | CD8+ T-cell responses were induced in 42% of the patients.[3] |
Table 2: Anti-Tumor Efficacy in Preclinical Models
| Adjuvant Combination | Animal Model | Gp100 Peptide Variant | Key Anti-Tumor Outcome |
| Liposomal gp100 + CpG ODN + anti-PD-1 | B16F10 melanoma-bearing mice | gp100 (25-33) | Led to remarkable tumor regression and an increased number of tumor-infiltrating lymphocytes (TILs).[2] |
| DNA vaccine encoding hgp100 | C57BL/6 mice with B16 melanoma | human gp100 | Vaccinated mice were protected against a lethal tumor challenge. |
| DNA vaccine + hgp100 peptides | C57BL/6 mice with B16-F0 melanoma | human gp100 peptides | 30% of the vaccinated animals remained tumor-free. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: CpG ODN signaling via TLR9.
Caption: In vivo tumor challenge workflow.
Detailed Experimental Protocols
In Vivo Tumor Challenge Model
A standard protocol for evaluating the in vivo efficacy of a Gp100 vaccine involves the following steps:
-
Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, are used.
-
Vaccine Formulation: The Gp100 (25-33) peptide is emulsified with the chosen adjuvant according to the manufacturer's instructions. For example, with Montanide ISA-51, a stable water-in-oil emulsion is formed.
-
Immunization Schedule: Mice are immunized subcutaneously (s.c.) at the base of the tail or in the flank. A typical schedule involves a priming immunization followed by one or two booster immunizations at 7- or 14-day intervals.
-
Tumor Challenge: One to two weeks after the final booster, mice are challenged s.c. in the opposite flank with a suspension of B16F10 melanoma cells (e.g., 1 x 10^5 cells in PBS).
-
Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2. Animal survival is also recorded.
-
Endpoint Analysis: At a predetermined endpoint (e.g., when tumors reach a certain size or at the end of the survival study), mice are euthanized. Tumors and spleens are harvested for further immunological analysis, such as characterization of tumor-infiltrating lymphocytes (TILs) by flow cytometry or assessment of Gp100-specific T-cell responses by ELISpot.
ELISpot Assay for IFN-γ
This assay quantifies the number of IFN-γ-producing T cells specific for the Gp100 (25-33) peptide.
-
Plate Coating: 96-well PVDF membrane plates are pre-coated with a capture antibody against murine IFN-γ and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Splenocytes from vaccinated and control mice are isolated and plated at a concentration of, for example, 2 x 10^5 cells per well.
-
Peptide Stimulation: The cells are stimulated in vitro with the Gp100 (25-33) peptide (e.g., at 10 µg/mL). Negative control wells receive no peptide, and positive control wells are stimulated with a mitogen (e.g., Concanavalin A).
-
Incubation: The plates are incubated for 20-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: After incubation, cells are washed off, and a biotinylated detection antibody against murine IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: A substrate solution is added, which results in the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. The frequency of antigen-specific T cells is expressed as spot-forming units (SFU) per million splenocytes.
Chromium-51 Release Assay
This assay measures the cytotoxic activity of Gp100-specific CTLs.
-
Target Cell Preparation: Target cells (e.g., RMA-S cells, which are deficient in TAP and can be loaded with exogenous peptides) are labeled with radioactive sodium chromate (Na2⁵¹CrO4). After labeling, the cells are pulsed with the Gp100 (25-33) peptide.
-
Effector Cell Preparation: Splenocytes from vaccinated mice are used as effector cells.
-
Co-incubation: The ⁵¹Cr-labeled and peptide-pulsed target cells are co-incubated with the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well round-bottom plate.
-
Incubation: The plate is incubated for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release: After incubation, the plate is centrifuged, and the supernatant containing the released ⁵¹Cr is collected and counted using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated as follows: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
-
Spontaneous release is measured from target cells incubated with medium alone.
-
Maximum release is determined by lysing the target cells with a detergent.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I/II study of GM-CSF DNA as an adjuvant for a multipeptide cancer vaccine in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Gp100 (25-33) Immune Response Against Other Melanoma Antigens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immune response elicited by the melanoma-associated antigen Gp100 (specifically the 25-33 peptide) against other prominent melanoma antigens, MART-1 and Tyrosinase. The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the evaluation and selection of antigens for melanoma immunotherapy research and development.
Comparative Analysis of Melanoma Antigen Immunogenicity
The selection of an appropriate tumor-associated antigen is critical for the development of effective immunotherapies. Ideal antigens are highly and homogenously expressed on tumor cells and are capable of eliciting a robust and durable anti-tumor immune response. This section compares Gp100, MART-1, and Tyrosinase based on their in vivo expression in melanoma lesions and the immunogenicity of their peptide epitopes in clinical trials.
In Vivo Antigen Expression in Metastatic Melanoma
A comparative analysis of metastatic melanoma lesions reveals heterogeneity in the expression of common melanoma antigens. While all three antigens are frequently expressed, Tyrosinase shows the most consistent and widespread expression.
Table 1: In Vivo Expression of Melanoma Antigens in Metastatic Lesions
| Antigen | Percentage of Lesions with any Expression (%) | Percentage of Lesions with >75% Positive Cells (%) | Percentage of Lesions with No Detectable Expression (%) |
| Gp100 | 77 | 40 | 23 |
| MART-1 | 83 | 36 | 17 |
| Tyrosinase | 100 | 60 | 0 |
Data summarized from a study by Cormier, J. N., et al.[1][2]
T-Cell Response to Peptide Vaccination
The ability of an antigen to induce a T-cell response is a key indicator of its potential as a vaccine candidate. Clinical trials utilizing peptide vaccines provide valuable data on the immunogenicity of specific epitopes.
Table 2: Frequency of CD8+ T-Cell Response to Peptide Vaccination in Metastatic Melanoma Patients
| Antigen Peptide | Patient Cohort | Immunologic Response Rate (%) (Positive ELISpot) |
| Gp100 (209-217, 210M) | Metastatic Melanoma | 9/20 (45%) |
| MART-1 (26-35, 27L) | Metastatic Melanoma | 9/20 (45%) |
| Tyrosinase (368-376, 370D) | Metastatic Melanoma | 9/20 (45%) |
Data from a clinical trial by Hamid, O., et al., where a positive response was defined as at least a doubling of reactive CD8+ T-cells compared to baseline with an increment of at least 10 spots in an IFN-γ ELISpot assay.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to evaluate anti-tumor T-cell responses.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood and plated at a density of 2 x 10^5 cells/well.
-
Antigen Stimulation: Cells are stimulated with the respective melanoma antigen peptides (Gp100, MART-1, or Tyrosinase) at a concentration of 10 μg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate solution, leading to the formation of colored spots.
-
Analysis: The spots, each representing a single IFN-γ secreting cell, are counted using an automated ELISpot reader. A positive response is typically defined as a statistically significant increase in spot-forming units (SFUs) in stimulated wells compared to control wells.[3]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.
Protocol:
-
Cell Stimulation: PBMCs are stimulated with melanoma antigen peptides (1-10 μg/mL) for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8 to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer to preserve cell morphology and then permeabilized with a saponin-based buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, and data is collected for each fluorescent parameter.
-
Data Analysis: The percentage of cytokine-producing cells within specific T-cell subsets (e.g., CD8+ T-cells) is determined using flow cytometry analysis software.
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.
Protocol:
-
Target Cell Labeling: Melanoma target cells expressing the relevant antigens are labeled with radioactive Chromium-51 (⁵¹Cr) for 1-2 hours.
-
Co-culture: Labeled target cells are co-cultured with effector T-cells (CTLs) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The co-culture is incubated for 4-6 hours at 37°C to allow for CTL-mediated lysis.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant, containing released ⁵¹Cr from lysed cells, is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells lysed with a detergent.
-
Visualizing Key Processes
Graphical representations of experimental workflows and biological pathways can facilitate a deeper understanding of the complex processes involved in T-cell-mediated anti-tumor immunity.
Caption: T-Cell Activation Signaling Pathway.
Caption: IFN-γ ELISpot Experimental Workflow.
Caption: Chromium-51 Release Cytotoxicity Assay Workflow.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro Gp100 (25-33) Assays with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer immunotherapies targeting the melanoma-associated antigen glycoprotein 100 (gp100) relies on robust preclinical evaluation. The gp100 (25-33) peptide is a key epitope in this context, recognized by cytotoxic T lymphocytes (CTLs). A critical challenge in the field is to determine which in vitro assays best predict the in vivo anti-tumor efficacy of gp100 (25-33)-based vaccines and adoptive cell therapies. This guide provides a comparative analysis of common in vitro assays and their correlation with in vivo outcomes, supported by experimental data from published studies.
Data Presentation: In Vitro Assays vs. In Vivo Efficacy
The following tables summarize quantitative data from studies that have assessed both in vitro functional responses to gp100 (25-33) and corresponding in vivo anti-tumor effects.
| In Vitro Assay | Metric | Therapeutic Strategy | In Vitro Result | In Vivo Efficacy Metric | In Vivo Result | Reference |
| IFN-γ ELISpot | Spot Forming Units (SFUs) per 10^6 cells | Liposomal gp100 vaccine + anti-PD-1 | Significantly higher IFN-γ production in vaccinated mice. | Tumor Growth | Significant tumor regression. | [1] |
| In vivo Cytotoxicity Assay | % Specific Lysis | Adoptive transfer of pmel-1 T cells + LAQ824 | Increased cytotoxic activity against gp100-pulsed targets.[2] | Tumor Infiltration | Increased number of gp100/Db tetramer+ T cells in tumors.[2] | [2] |
| GM-CSF Release Assay | GM-CSF concentration (pg/mL) | Xenogeneic (human) gp100 immunization | hgp100 peptide recognized at 1000-fold lower concentration than murine gp100.[3] | Tumor Rejection | Immunization with hgp100, but not mgp100, led to tumor rejection. | |
| MHC-I Stabilization Assay | Mean Fluorescence Intensity (MFI) | Modified gp100 peptides | Peptides with higher binding affinity and stability to H-2Db. | Tumor Protection | Vaccination with high-affinity peptides provided superior protection against tumor challenge. | |
| Intracellular Cytokine Staining (IFN-γ) | % of IFN-γ+ CD8+ T cells | Oral DNA vaccine (ubiquitinated gp100) | No significant difference in IFN-γ release between murine and human gp100 DNA vaccines. | Tumor Growth Suppression | Murine gp100 DNA vaccine showed better tumor growth suppression than the human gp100 vaccine. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating : 96-well PVDF plates are coated with a capture antibody specific for IFN-γ and incubated overnight.
-
Cell Preparation : Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated and suspended in culture medium. For some applications, cells may be pre-stimulated for 24-48 hours.
-
Cell Stimulation : A defined number of cells (e.g., 1-3x10^5 cells/well) are added to the wells along with the gp100 (25-33) peptide (typically at a concentration of 1-10 µg/mL) or a control peptide.
-
Incubation : The plates are incubated for a period of 8-48 hours at 37°C in a CO2 incubator to allow for cytokine secretion and capture.
-
Detection : After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates to form a visible spot at the site of cytokine secretion.
-
Analysis : The resulting spots are counted using an automated ELISpot reader, and the data are expressed as spot-forming units (SFUs) per million cells.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living animal.
-
Target Cell Preparation : Splenocytes from naive syngeneic mice are divided into two populations.
-
Peptide Pulsing : One population is pulsed with the gp100 (25-33) peptide (e.g., 1-50 µg/mL), while the other is pulsed with an irrelevant control peptide or left unpulsed.
-
Differential Labeling : The two cell populations are labeled with different concentrations of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), or with two distinct dyes (e.g., CFSE and Brilliant Violet).
-
Injection : The two labeled populations are mixed in a 1:1 ratio and injected intravenously into experimental mice that have undergone a specific immunotherapy regimen.
-
Analysis : After a set period (e.g., 4-24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry to determine the ratio of the two labeled populations.
-
Calculation of Specific Lysis : The percentage of specific lysis is calculated based on the reduction of the gp100-pulsed target cell population relative to the control population.
Tumor Models
In vivo efficacy of gp100 (25-33)-based immunotherapies is commonly evaluated in syngeneic mouse models.
-
Cell Line : The B16F10 melanoma cell line, which is of C57BL/6 origin and expresses gp100, is frequently used.
-
Tumor Implantation : A specific number of B16F10 cells are injected subcutaneously or intravenously into C57BL/6 mice.
-
Treatment : Once tumors are established, mice are treated with the experimental immunotherapy (e.g., vaccination, adoptive cell transfer).
-
Efficacy Readouts :
-
Tumor Growth : Tumor volume is measured regularly with calipers.
-
Survival : The lifespan of the treated mice is monitored and compared to control groups.
-
Tumor-Infiltrating Lymphocytes (TILs) : At the end of the experiment, tumors are excised, and the infiltration of gp100-specific T cells is quantified by flow cytometry using tetramers or by immunohistochemistry.
-
Mandatory Visualizations
Signaling Pathway: T-Cell Receptor Engagement and Activation
Caption: TCR signaling cascade upon recognition of gp100 (25-33).
Experimental Workflow: In Vitro to In Vivo Correlation
Caption: Workflow for correlating in vitro assays with in vivo efficacy.
Concluding Remarks
While no single in vitro assay perfectly predicts in vivo anti-tumor efficacy, a combination of functional assays provides a more comprehensive picture. Assays measuring T-cell effector functions, such as IFN-γ production (ELISpot) and direct cytotoxicity, often show a positive correlation with tumor control in vivo. Furthermore, the biophysical properties of the peptide-MHC interaction, such as binding affinity and stability, are fundamental determinants of immunogenicity and subsequent in vivo outcomes. However, discrepancies can arise, as seen in cases where IFN-γ production did not directly correlate with superior tumor suppression, highlighting the complexity of the in vivo tumor microenvironment and the multifaceted nature of an effective anti-tumor immune response. Therefore, a multi-pronged approach, utilizing a panel of in vitro assays alongside well-characterized in vivo models, is recommended for the robust preclinical evaluation of gp100 (25-33)-targeted immunotherapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Gp100 (25-33): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Gp100 (25-33) is a critical component of laboratory safety and environmental responsibility. Although the Safety Data Sheet (SDS) for Gp100 (25-33) may classify it as a non-hazardous substance, it is best practice to handle all research peptides with a degree of caution, treating them as potentially hazardous materials due to the often-unknown biological and toxicological properties of novel compounds.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of Gp100 (25-33), ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for the specific peptide you are working with. If an SDS is unavailable, treat the substance as a hazardous chemical.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Lab Coat: A buttoned lab coat protects against skin contact.[2]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect from splashes.[2]
All handling of Gp100 (25-33), particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.
Step-by-Step Disposal Procedures for Gp100 (25-33)
The appropriate disposal method for Gp100 (25-33) waste depends on its form (solid or liquid) and your institution's specific guidelines.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is crucial. Two main types of waste will be generated:
-
Solid Waste: This includes items contaminated with Gp100 (25-33) such as pipette tips, tubes, gloves, and absorbent paper.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
-
Liquid Waste: This includes unused peptide solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile, water with acetic acid or TFA).
-
Procedure: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Gp100 (25-33) peptide waste"
-
The primary hazards (e.g., "Potentially hazardous," "Chemical Waste")
-
The date the waste was first added to the container.
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Procedure: Store waste containers in a secondary containment tray to prevent spills. The storage area should be away from general lab traffic and clearly marked. Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Procedure: Once a waste container is nearly full (approximately 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), arrange for a pickup. Follow your institution's specific procedures for requesting a hazardous waste collection. Never pour peptide solutions or reagents into public drains or non-designated disposal areas.
Spill Response
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.
-
Equip labs with spill kits containing absorbent materials and disinfectants.
-
Contain spills promptly using absorbent materials.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.
Quantitative Data for Decontamination
While Gp100 (25-33) is not classified as a hazardous substance, in situations where decontamination of liquid waste is desired or required by institutional protocols for peptide toxins, the following general guidelines can be applied. It is crucial to consult with your institution's EHS for specific requirements.
| Decontamination Method | Reagent Concentration | Contact Time | Notes |
| Chemical Inactivation | |||
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | Minimum 20-60 minutes | Effective for many peptides, but may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30 minutes | A common ratio is 1 part waste to 10 parts inactivation solution. |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30 minutes | A common ratio is 1 part waste to 10 parts inactivation solution. |
| Cleaning Labware | |||
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocols
Specific experimental protocols involving Gp100 (25-33) are not publicly available for disposal procedures. However, the context of its use is important for waste management.
Biohazardous Waste Considerations: If Gp100 (25-33) was used in cell-based assays, animal models, or with any biological materials, the resulting waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Gp100 (25-33) waste.
References
Navigating the Safe Handling of Gp100 (25-33), human: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gp100 (25-33), human, a non-hazardous peptide crucial for cancer research. Adherence to these protocols will foster a secure research environment and maintain the integrity of experimental outcomes.
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling peptides should be rigorously followed to minimize any potential risks.[1] This includes the use of appropriate personal protective equipment (PPE) and adherence to specific operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the recommended PPE and safety measures for handling this compound. Consistent use of these measures is fundamental to preventing contamination and ensuring personal safety.
| Safety Measure | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of peptide solutions or airborne particles of the lyophilized powder. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the peptide. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used when weighing large quantities of lyophilized powder to minimize inhalation. | Avoids potential respiratory irritation from the powder form of the peptide.[2] |
| Work Area | Well-ventilated laboratory bench or a chemical fume hood. | Ensures that any potential dust or aerosols are safely removed from the breathing zone of the operator.[1] |
| Hygiene | Wash hands thoroughly with soap and water after handling the peptide and before leaving the laboratory. | A basic and critical practice to prevent accidental ingestion or transfer of the substance. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound, from the moment it arrives in the laboratory to its use in experiments, is crucial for both safety and maintaining the peptide's integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage.
-
Temperature Equilibration: Before opening, allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[3][4]
-
Storage of Reconstituted Peptide: Once in solution, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Reconstitution and Handling
-
Reconstitution: Carefully open the vial in a clean, designated workspace. Reconstitute the peptide using a sterile, appropriate solvent as recommended by the supplier or experimental protocol. Gently swirl or vortex to dissolve the peptide.
-
Labeling: Clearly label all vials containing the peptide with its name, concentration, date of reconstitution, and storage conditions.
-
Handling Solutions: When working with the peptide solution, always wear the recommended PPE. Avoid creating aerosols.
Disposal Plan
Proper disposal of this compound, and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials that have come into contact with the peptide, including unused peptide solutions, contaminated pipette tips, tubes, and gloves, should be collected in a designated and clearly labeled waste container.
-
Waste Container Labeling: The waste container should be labeled as "Non-Hazardous Laboratory Waste" or as per your institution's specific guidelines for non-hazardous chemical waste.
-
Disposal Method: Dispose of the collected waste according to your institution's established procedures for non-hazardous chemical or biological waste. Do not dispose of the peptide or contaminated materials in the regular trash or down the drain.
-
Empty Containers: Thoroughly rinse empty peptide vials with an appropriate solvent. The rinsate should be collected as chemical waste. Once cleaned, the vials can be disposed of as regular laboratory glassware.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
